4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Description
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Properties
IUPAC Name |
4-fluoro-2-methoxy-1-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-10-7-5-6(9)3-4-8(7)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFMKYVGVGBVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: A Technical Guide for Advanced Synthesis
Introduction: Unveiling a Niche Building Block for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a well-established strategy for modulating physicochemical and pharmacokinetic properties. The target molecule, 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, represents a unique trifunctionalized aromatic building block. While a dedicated CAS number for this specific compound is not readily found in major chemical databases, its synthesis is logically achievable through established methodologies, making it an accessible and potentially valuable intermediate for researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview, including a proposed synthetic pathway, detailed experimental protocols, and an exploration of its potential applications, grounded in the principles of synthetic organic chemistry.
Physicochemical Properties (Predicted)
Given the absence of experimental data for the title compound, its properties can be predicted based on its constituent functional groups.
| Property | Predicted Value | Rationale |
| Molecular Formula | C8H9FOS | |
| Molecular Weight | 172.22 g/mol | |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for substituted anisoles and thioanisoles. |
| Boiling Point | Estimated >200 °C | Based on related substituted benzenes. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Insoluble in water. | Non-polar nature of the molecule. |
| pKa | Not applicable | No readily ionizable protons. |
Proposed Synthetic Pathway: A Two-Step Approach
The most logical and efficient synthesis of this compound involves a two-step sequence starting from the commercially available 4-Fluoro-2-methoxy-1-nitrobenzene. The strategy hinges on a nucleophilic aromatic substitution (SNAr) reaction, followed by the removal of the activating nitro group.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of the Precursor - 4-Fluoro-2-methoxy-1-nitrobenzene
The starting material, 4-Fluoro-2-methoxy-1-nitrobenzene (CAS: 448-19-1), is readily available from commercial suppliers.[1][2][3] For researchers opting to synthesize it, a common method involves the nitration of 3-fluoroanisole or the methoxylation of 2,4-difluoronitrobenzene. A patented process describes the reaction of 2,4-difluoronitrobenzene with potassium tert-butoxide in the presence of methanol.[4]
Part 2: Nucleophilic Aromatic Substitution (SNAr) with Sodium Thiomethoxide
The core of the synthesis is the displacement of the fluorine atom by a methylsulfanyl group. The presence of the nitro group in the para position strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group.[5][6]
Experimental Protocol:
-
Reaction Setup: To a solution of 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (NaSMe) (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-fluoro-2-methoxy-5-nitro-4-(methylthio)benzene, can be purified by column chromatography on silica gel.
Part 3: Reductive Deamination of the Nitro Group
The final step involves the removal of the nitro group. A standard and effective method is a two-step process: reduction of the nitro group to an amine, followed by a Sandmeyer-type deamination.
Experimental Protocol:
-
Reduction of the Nitro Group:
-
Dissolve the nitro-intermediate from the previous step in a mixture of ethanol and concentrated hydrochloric acid.
-
Add iron powder (Fe) portion-wise while monitoring the internal temperature.
-
After the addition is complete, heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the iron salts, and neutralize the filtrate with a base (e.g., sodium bicarbonate).
-
Extract the product, 4-fluoro-2-methoxy-5-(methylthio)aniline, with an organic solvent.
-
-
Deamination (Sandmeyer Reaction):
-
Dissolve the resulting aniline in a solution of tetrafluoroboric acid (HBF4).
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise to form the diazonium salt.
-
Gently warm the reaction mixture to allow for the decomposition of the diazonium salt and the release of nitrogen gas, yielding the final product, This compound .
-
Extract the product, wash, dry, and purify by column chromatography or distillation under reduced pressure.
-
Reactivity and Potential Applications
The title compound possesses three key functional groups that can be further manipulated, making it a versatile building block in organic synthesis.
Caption: Key reactive sites of this compound.
-
Oxidation of the Thioether: The methylsulfanyl group can be selectively oxidized to a sulfoxide or a sulfone using reagents like meta-chloroperoxybenzoic acid (m-CPBA). These oxidized derivatives are of significant interest in drug design due to their ability to act as hydrogen bond acceptors and their increased polarity.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions. The directing effects of the existing substituents (fluoro, methoxy, and methylsulfanyl) will influence the position of the incoming electrophile.
-
Demethylation: The methoxy group can be cleaved to reveal a phenol, providing another handle for further functionalization.
The combination of a fluorine atom, a methoxy group, and a modifiable sulfur linkage makes this compound a promising scaffold for the synthesis of novel kinase inhibitors, GPCR ligands, and other biologically active molecules. The strategic placement of these groups can influence metabolic stability, membrane permeability, and target engagement.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from oxidizing agents.
-
Precursors: The precursor, 4-Fluoro-2-methoxy-1-nitrobenzene, is a known irritant. Handle with appropriate care.
Conclusion
This compound, though not a cataloged chemical, represents an accessible and valuable building block for synthetic and medicinal chemists. The proposed synthetic route, utilizing a robust SNAr reaction followed by deamination, offers a reliable method for its preparation. The unique combination of functional groups provides multiple avenues for further chemical modification, positioning this compound as a promising starting material for the development of novel therapeutics and functional materials.
References
- Baranov, V. V., & Kakulapati, R. R. (2018). Xanthates as Thiol Surrogates in Nucleophilic Substitution and Cross-Coupling Reactions. Synthesis, 50(15), 2845-2856.
- MDPI. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(9), 2149.
- Xiong, Y., Tang, S., & Wong, H. N. (2021). A convenient and highly efficient 1,6-conjugate addition of sodium aryl/alkyl sulfinates with p-QMs. Organic Letters, 23(1), 134-138.
- Xie, Y., Wu, X., & Nie, J. (2022). Catalyst-free 1,6-conjugate addition reaction between p-QMs and various sulfur-based nucleophiles. Green Chemistry, 24(1), 145-150.
-
ResearchGate. (n.d.). Scheme 1: SNAr reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). Retrieved from [Link]
-
PubMed Central. (n.d.). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Retrieved from [Link]
- Google Patents. (n.d.). US4267375A - Preparation of thioethers.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PubChem. (n.d.). 4-Fluoro-2-methoxyphenol. Retrieved from [Link]
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758.
- Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. (n.d.).
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]
Sources
An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, reactivity, and applications of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene (CAS RN: 1001881-76-2). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information from closely related analogues and fundamental chemical principles to offer valuable insights for researchers, scientists, and professionals in drug development. The guide focuses on the interplay of the fluoro, methoxy, and methylsulfanyl functional groups, which define the molecule's unique electronic and steric characteristics.
Introduction and Molecular Structure
This compound, also known as 4-fluoro-2-methoxythioanisole, is a substituted aromatic compound with a unique combination of functional groups that make it a molecule of interest in medicinal chemistry and materials science. The presence of a fluorine atom, a methoxy group, and a methylsulfanyl (thioether) group on a benzene ring gives rise to a distinct electronic and steric profile. The fluorine atom acts as a weak deactivator for electrophilic aromatic substitution while being a strong electronegative atom, potentially influencing metabolic stability and binding interactions in a biological context. The methoxy and methylsulfanyl groups are activating groups, with the sulfur atom of the thioether offering a site for oxidation to sulfoxide and sulfone, which can modulate solubility and biological activity.[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Physicochemical Properties
| Property | Estimated Value / Information | Basis for Estimation |
| Molecular Formula | C₈H₉FOS | - |
| Molecular Weight | 172.22 g/mol | - |
| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Based on analogues like 4-fluoroanisole (liquid) and other substituted thioanisoles.[2][3] |
| Boiling Point | Estimated to be in the range of 200-230 °C | Based on the boiling point of 1-fluoro-4-methoxy-2-methylbenzene (174-175 °C) and considering the larger sulfur atom.[3] |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. | General solubility of substituted aromatic ethers and thioethers. |
| Density | Estimated to be around 1.2 g/cm³ | Based on the density of related fluorinated and methoxylated benzene derivatives. |
Synthesis and Manufacturing
A definitive, published synthetic protocol for this compound is not currently available. However, a plausible synthetic strategy can be devised based on established organic chemistry reactions and the synthesis of analogous compounds. A potential retrosynthetic analysis suggests that the target molecule can be prepared from commercially available starting materials.
Proposed Synthetic Pathway:
Caption: A proposed synthetic route for this compound.
Step-by-Step Methodologies:
Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom ortho to the nitro group in 2,4-difluoronitrobenzene is more activated towards nucleophilic attack than the fluorine atom para to the nitro group. However, substitution at the para position is also possible. A more regioselective approach starts with a precursor where the desired substitution pattern is already established. A documented synthesis of 4-fluoro-2-methoxy-1-nitrobenzene starts from 2,4-difluoro-1-nitrobenzene and reacts it with potassium tert-butoxide in methanol.[4]
-
Materials: 2,4-difluoro-1-nitrobenzene, potassium tert-butoxide, methanol, toluene, water.
-
Procedure:
-
Dissolve 2,4-difluoro-1-nitrobenzene in toluene and cool the mixture to 0 °C.
-
Slowly add methanol to the reaction mixture at 0 °C.
-
Add potassium tert-butoxide portion-wise at 0 °C.
-
Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to 20 °C and stir for 4 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or chromatography.
-
Step 2: Reduction to 4-Fluoro-2-methoxyaniline
The nitro group of 4-fluoro-2-methoxy-1-nitrobenzene can be reduced to an amine using various standard methods, such as catalytic hydrogenation or reduction with metals in acidic media.[4]
-
Materials: 4-Fluoro-2-methoxy-1-nitrobenzene, Raney Nickel, methanol.
-
Procedure:
-
In an autoclave, charge 4-fluoro-2-methoxy-1-nitrobenzene and methanol.
-
Add a slurry of Raney Nickel in methanol under a nitrogen atmosphere.
-
Pressurize the autoclave with hydrogen gas and stir the mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the aniline product.
-
Step 3: Diazotization and Thiolation
The resulting aniline can be converted to the target thioether via a Sandmeyer-type reaction. This involves the formation of a diazonium salt followed by reaction with a sulfur nucleophile.
-
Materials: 4-Fluoro-2-methoxyaniline, sodium nitrite, hydrochloric acid, sodium methyl mercaptide or dimethyl disulfide.
-
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
In a separate flask, prepare a solution of sodium methyl mercaptide.
-
Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography or distillation under reduced pressure.
-
Spectral Properties (Predicted)
No specific spectral data for this compound has been identified in the literature. The following are predicted spectral characteristics based on the analysis of its functional groups and data from similar compounds.[5][6]
1H NMR:
-
Aromatic Protons: Three signals are expected in the aromatic region (approx. 6.5-7.5 ppm). The proton between the methoxy and methylsulfanyl groups will likely be a doublet. The proton adjacent to the fluorine will be a doublet of doublets due to coupling with the fluorine and the neighboring proton. The remaining proton will also be a doublet of doublets.
-
Methoxy Protons: A singlet at approximately 3.8-4.0 ppm corresponding to the three protons of the methoxy group.
-
Methylsulfanyl Protons: A singlet at approximately 2.4-2.6 ppm corresponding to the three protons of the methylsulfanyl group.
13C NMR:
-
Six distinct signals are expected in the aromatic region. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller two- and three-bond C-F coupling, respectively.
-
The methoxy carbon will appear around 55-60 ppm.
-
The methylsulfanyl carbon will appear around 15-20 ppm.
19F NMR:
-
A single resonance is expected, likely a multiplet due to coupling with the neighboring aromatic protons.
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z = 172. Subsequent fragmentation may involve the loss of a methyl group (M-15) from either the methoxy or methylsulfanyl group, and other characteristic fragmentation patterns of aromatic ethers and thioethers.
Reactivity and Chemical Behavior
The reactivity of this compound is governed by the electronic effects of its substituents.
-
Electrophilic Aromatic Substitution: The methoxy and methylsulfanyl groups are ortho, para-directing and activating, while the fluorine atom is ortho, para-directing but deactivating. The overall effect is a moderately activated aromatic ring. The substitution pattern will be influenced by the steric hindrance of the substituents.
-
Nucleophilic Aromatic Substitution: The fluorine atom is not significantly activated towards SNAr reactions as there are no strong electron-withdrawing groups in the ortho or para positions.
-
Oxidation of the Thioether: The methylsulfanyl group can be oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like hydrogen peroxide or m-CPBA. This transformation is significant in drug development as it can alter the polarity, solubility, and biological activity of the molecule.[1]
-
Cleavage of the Ether Bond: The methoxy group can be cleaved under harsh acidic conditions (e.g., HBr).
Potential Applications in Research and Development
Substituted thioanisoles and fluorinated aromatic compounds are important building blocks in medicinal chemistry and materials science.
-
Drug Discovery: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The thioether moiety is present in numerous pharmaceuticals and can be a key pharmacophore. The overall structure of this compound makes it a potential intermediate for the synthesis of more complex molecules with potential therapeutic applications, for example, as enzyme inhibitors or receptor ligands.[7]
-
Agrochemicals: Similar structures are often found in herbicides and pesticides.[7]
-
Materials Science: Fluorinated aromatic compounds can be used in the synthesis of polymers and other materials with specific thermal and electronic properties.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on related compounds, the following precautions should be taken:
-
GHS Hazard Classification (Predicted):
-
Handling:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.[10]
-
-
Storage:
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Conclusion
This compound is a synthetically accessible molecule with a combination of functional groups that suggest its potential as a valuable building block in various fields, particularly in the development of new pharmaceuticals and agrochemicals. While direct experimental data is scarce, this guide provides a solid foundation for its expected properties, synthesis, and reactivity, based on the well-understood chemistry of its constituent parts. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential.
References
- Supporting Information for "A general and efficient method for the synthesis of fluoromethyl ethers from alcohols". Provided via Google Search.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: Benzene, 1-fluoro-4-methoxy-. Fisher Scientific.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery. PharmaBlock.
- Fisher Scientific. (2014, February 28). SAFETY DATA SHEET: 1-Fluoro-2-nitrobenzene. Fisher Scientific.
- Angene Chemical. (2025, March 12). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. Angene Chemical.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene. SCBT.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubChem.
- ECHEMI. (n.d.). 1-Fluoro-4-methoxy-2-methylbenzene Formula. ECHEMI.
- National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-methoxyphenol. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. PubChem.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.
- The Royal Society of Chemistry. (n.d.).
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 2-Fluoro-4-methoxy-1-nitrobenzene. TCI Chemicals.
- Google Patents. (n.d.). WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles.
- Googleapis.com. (2025, May 30). WO 2025/109026 A1. Googleapis.com.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenol 97. Sigma-Aldrich.
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.
- SpectraBase. (n.d.). 4-Methoxy-2-methyl-1-(methylsulfanyl)benzene - Optional[MS (GC)] - Spectrum. SpectraBase.
- National Center for Biotechnology Inform
- Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene. Chem-Impex.
- TCI Chemicals. (2025, November 10).
- BLD Pharm. (n.d.). 95729-22-9|4-Fluoro-2-methoxy-1-methylbenzene. BLD Pharm.
- ACS Publications. (2025, August 20). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.
- Supporting Inform
- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook.
- Echemi. (n.d.). 2-(CHLOROMETHYL)
- TCI Chemicals. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene 446-38-8. TCI Chemicals.
- SpectraBase. (n.d.). 4-Fluoro-N-methylbenzylamine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. angenechemical.com [angenechemical.com]
A Technical Guide to the Molecular Structure and Synthetic Strategy of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a substituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to predict its properties, outline a robust synthetic protocol, and discuss its potential applications. The guide covers predicted physicochemical properties, theoretical spectroscopic analysis, a step-by-step synthesis workflow, and an evaluation of the compound's reactivity and significance in drug design, grounded in authoritative chemical literature.
Introduction: The Significance of Polysubstituted Aromatic Scaffolds
Substituted benzene rings are fundamental scaffolds in modern pharmacology and materials science. The precise arrangement of various functional groups on the aromatic core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The target molecule, this compound, incorporates three distinct functional groups, each contributing unique characteristics that are highly valued in drug design.
-
Fluorine (-F): The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[1][2]
-
Methoxy (-OCH₃): As a strong electron-donating group, the methoxy substituent increases the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions.[3] It can also act as a hydrogen bond acceptor and modify the compound's solubility and lipophilicity.
-
Methylsulfanyl (-SCH₃): The methylsulfanyl (or methylthio) group is a versatile functional handle. It can participate in hydrogen bonding, influence conformation, and is susceptible to oxidation, allowing for the creation of corresponding sulfoxide and sulfone derivatives with altered electronic and solubility profiles.[4]
The specific 1,2,4-substitution pattern of these groups on the benzene ring creates a unique electronic and steric environment, making this molecule a promising intermediate for synthesizing more complex chemical entities.
Predicted Physicochemical Properties
In the absence of a dedicated CAS registry number and experimental data, the physicochemical properties of this compound are predicted based on its constituent parts and data from analogous structures like 4-fluoro-2-methylanisole and 1-fluoro-4-methoxybenzene.[5][6][7]
| Property | Predicted Value / Information | Source / Basis for Prediction |
| Molecular Formula | C₈H₉FOS | Based on atomic composition |
| Molecular Weight | 172.22 g/mol | Based on atomic weights |
| IUPAC Name | This compound | Standard nomenclature rules |
| Appearance | Colorless to light yellow liquid or low-melting solid | Analogy with similar substituted anisoles/thioanisoles |
| Boiling Point | ~200-220 °C | Extrapolated from similar structures |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | General property of non-polar aromatic compounds |
| XLogP3 | ~2.5 - 3.0 | Estimated based on contributions from F, OCH₃, and SCH₃ groups |
Molecular Structure and Predicted Spectroscopic Analysis
A thorough understanding of the molecular structure is foundational to predicting its reactivity and interactions.
Molecular Structure Diagram
The arrangement of the substituents on the benzene ring is depicted below.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Signatures
The structural characterization of this molecule would rely on standard spectroscopic techniques. The predicted key signals are as follows:
-
¹H NMR:
-
Aromatic Protons (3H): Three distinct signals are expected in the aromatic region (~6.5-7.5 ppm). The electronic effects of the three different substituents will lead to a complex splitting pattern (likely doublet of doublets).
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet is expected around 3.8-4.0 ppm.
-
Methylsulfanyl Protons (-SCH₃, 3H): A sharp singlet is expected around 2.4-2.6 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF). The carbons attached to the oxygen and sulfur atoms will be shifted downfield.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Methylsulfanyl Carbon (-SCH₃): A signal around 15-20 ppm.
-
-
¹⁹F NMR:
-
A single resonance is expected, likely a multiplet due to coupling with the ortho and meta protons on the aromatic ring.
-
Proposed Synthesis Strategy
A logical and efficient synthesis is critical for the practical application of this compound. The proposed strategy involves the introduction of the methylsulfanyl group onto a pre-functionalized benzene ring.
Retrosynthetic Analysis & Forward Synthesis Plan
The most straightforward retrosynthetic disconnection is the C-S bond, suggesting a nucleophilic aromatic substitution (SNAr) pathway. A common and effective method for creating aryl methyl sulfides is the reaction of an activated nitroarene with a methylthiolation reagent.[8][9] The nitro group is an excellent activating group for SNAr and can be readily reduced to an amine for further functionalization if needed.
The proposed starting material, 4-Fluoro-2-methoxy-1-nitrobenzene , is commercially available.[10]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the methylthiolation of nitroarenes.[9]
Objective: To synthesize this compound from 4-Fluoro-2-methoxy-1-nitrobenzene.
Materials:
-
4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq)
-
(Methylthio)trimethylsilane (TMSSMe) (1.4 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.6 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) and anhydrous DMSO. Stir the mixture until the starting material is fully dissolved.
-
Addition of Base: Add cesium carbonate (1.6 eq) to the solution. Stir the resulting suspension for 5-10 minutes at room temperature.
-
Nucleophilic Addition: Slowly add (methylthio)trimethylsilane (1.4 eq) to the reaction mixture via syringe. The reaction is often exothermic and may be accompanied by a color change.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with deionized water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.
Self-Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) and compared against the predicted signatures.
Chemical Reactivity and Potential Applications
The unique substitution pattern governs the molecule's reactivity and makes it a valuable scaffold for further chemical exploration.
Predicted Chemical Reactivity
The reactivity of the benzene ring towards electrophilic aromatic substitution is influenced by the combined electronic effects of the substituents.
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.[3][11]
-
-SCH₃ (Methylsulfanyl): A moderately activating, ortho, para-directing group.
-
-F (Fluoro): A deactivating, ortho, para-directing group. The inductive (-I) effect deactivates the ring, but the mesomeric (+M) effect directs incoming electrophiles.[11]
The positions ortho and para to the strongly activating methoxy group are the most nucleophilic. Given the existing substitution pattern, the C5 position (ortho to -OCH₃ and meta to -SCH₃ and -F) is the most likely site for subsequent electrophilic substitution. The methylsulfanyl group can also be selectively oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), transforming it from an electron-donating group to a powerful electron-withdrawing group, thereby altering the reactivity of the ring.[4][12]
Potential Applications in Drug Discovery
This molecular scaffold is of high interest to medicinal chemists for several reasons, which can be visualized as a logical relationship.
Caption: Role of functional groups in the potential utility of the scaffold.
-
Metabolic Blocking: The fluorine at C4 can prevent para-hydroxylation, a common metabolic pathway for aromatic rings, thus potentially increasing the half-life of a drug candidate.[1]
-
Fine-Tuning Lipophilicity: The interplay between the three groups allows for precise control over the molecule's logP value, which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[13][14]
-
Versatile Synthetic Handle: The methylsulfanyl group can be used as a synthetic anchor point or be oxidized to the sulfone, which can act as a potent hydrogen bond acceptor or participate in other specific receptor interactions.
Inferred Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the known hazards of its precursors and related compounds like nitro- and methyl-substituted anisoles, the following precautions are recommended:
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin and serious eye irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Disclaimer: This safety information is inferred and not exhaustive. A full risk assessment should be conducted before handling this chemical.
Conclusion
This compound represents a valuable and synthetically accessible chemical scaffold. Its unique combination of fluoro, methoxy, and methylsulfanyl groups provides a powerful platform for developing novel molecules with tailored properties. The predictive analysis and synthetic protocol outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their respective fields. Further experimental validation of its properties and reactivity is warranted and will undoubtedly unlock new opportunities in chemical synthesis and medicinal chemistry.
References
-
Qiao, Q., et al. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Synthetic Communications, 40(24). Available at: [Link]
-
Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Available at: [Link]
-
Bordwell, F. G., & Boutan, P. J. (1957). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. Available at: [Link]
-
Crunch Chemistry. (2025). Explaining the reactivity of substituted benzenes. Available at: [Link]
-
Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Available at: [Link]
-
Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Available at: [Link]
-
Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl Methyl Sulfides from Arysulfonyl Chlorides with Dimethyl Carbonate as the Solvent and C1 Source. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of aryl methyl sulfides using diaryl sulfides and DTBP. Available at: [Link]
-
Taylor & Francis Online. (2010). Efficient Synthesis of Aryl Methyl Sulfide Derivatives Using (Methylthio)trimethylsilane as Methylthiolation Reagent. Available at: [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Available at: [Link]
-
NIST. (n.d.). 4-Fluoro-2-methylanisole. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). Methyl phenyl sulfone. Available at: [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Available at: [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 3. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. guidechem.com [guidechem.com]
- 6. 4-Fluoro-2-methylanisole [webbook.nist.gov]
- 7. Benzene, 1-fluoro-4-methoxy- [webbook.nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. scbt.com [scbt.com]
- 11. Explaining the reactivity of substituted benzenes - Crunch Chemistry [crunchchemistry.co.uk]
- 12. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Abstract
This technical guide provides a comprehensive overview of a viable and robust synthetic pathway for this compound, a key intermediate in the development of novel pharmaceutical and agrochemical agents. The document is intended for an audience of researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and critical process parameters. By grounding the methodology in established chemical principles and citing authoritative sources, this guide aims to serve as a practical and reliable resource for the laboratory-scale synthesis of this valuable compound.
Introduction and Strategic Overview
This compound is a substituted thioanisole derivative whose structural motifs—a fluorine atom, a methoxy group, and a methylsulfanyl group—are prevalent in biologically active molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the methoxy and methylsulfanyl groups offer sites for further functionalization and can influence the molecule's electronic and steric properties.[1] Consequently, efficient access to this compound is of significant interest for medicinal and process chemists.
This guide outlines a logical and field-proven two-step synthetic sequence starting from the commercially available and versatile building block, 4-fluoro-2-methoxyaniline. The core strategy involves:
-
Conversion of the Aniline to a Thiol: A diazotization reaction followed by decomposition of the resulting diazonium salt in the presence of a sulfur source to generate the key intermediate, 4-fluoro-2-methoxybenzenethiol.
-
S-Methylation: A nucleophilic substitution reaction to alkylate the thiol, yielding the final target molecule.
This pathway is selected for its reliability, scalability, and reliance on well-understood chemical transformations.
Visualizing the Synthetic Pathway
The overall transformation from the starting material to the final product is illustrated below.
Caption: Proposed two-step synthesis of this compound.
Part I: Synthesis of the Key Intermediate: 4-Fluoro-2-methoxybenzenethiol
The conversion of an aromatic amine to a thiol is a cornerstone transformation in organic synthesis. The most common approach proceeds via a diazonium salt, which is a versatile intermediate that can be converted to a wide range of functional groups.
Mechanistic Rationale
The reaction begins with the diazotization of 4-fluoro-2-methoxyaniline. In the presence of a strong mineral acid like hydrochloric acid (HCl), sodium nitrite (NaNO₂) generates nitrous acid (HONO) in situ. The aniline's amino group attacks the protonated nitrous acid, and following a series of proton transfers and water elimination, the stable aryl diazonium salt is formed.
The subsequent step involves the introduction of the thiol functionality. While several methods exist, the use of potassium thiocyanate (KSCN) with a copper(I) catalyst provides a reliable route to an aryl thiocyanate. This intermediate is then readily hydrolyzed under basic conditions (e.g., with sodium hydroxide) to cleave the cyanide group and afford the desired 4-fluoro-2-methoxybenzenethiol.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure adapted from established methods for the synthesis of aryl thiols from anilines. It should be performed by trained chemists with appropriate safety precautions.
Step 1: Diazotization and Thiocyanation
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-fluoro-2-methoxyaniline (1.0 eq).
-
Add concentrated hydrochloric acid (3.0 eq) diluted with water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension while maintaining the temperature between 0-5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of potassium thiocyanate (1.5 eq) and copper(I) thiocyanate (0.1 eq) in water.
-
Slowly add the cold diazonium salt solution to the thiocyanate solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting aryl thiocyanate intermediate may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Step 2: Hydrolysis to the Thiol
-
Concentrate the organic extract containing the 4-fluoro-2-methoxy-1-thiocyanatobenzene intermediate under reduced pressure.
-
Add a solution of sodium hydroxide (3.0 eq) in water to the residue.
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis. Monitor the reaction by TLC until the starting thiocyanate is consumed.
-
Cool the reaction mixture to room temperature and carefully acidify with cold, dilute hydrochloric acid until the pH is acidic.
-
The product, 4-fluoro-2-methoxybenzenethiol, will separate as an oil or solid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude thiol can be purified by vacuum distillation or column chromatography.
Part II: S-Methylation to Yield this compound
The final step is the S-alkylation of the newly synthesized thiol. This is a classic nucleophilic substitution (S_N2) reaction where the thiolate anion acts as a potent nucleophile.
Mechanistic Rationale
The thiol proton is weakly acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form the corresponding thiolate anion. This highly nucleophilic species then attacks the electrophilic methyl group of a methylating agent, like methyl iodide (CH₃I), displacing the iodide leaving group and forming the desired thioether (methylsulfanyl) product. Acetone is a common solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction.
Detailed Experimental Protocol
-
To a round-bottom flask, add the purified 4-fluoro-2-methoxybenzenethiol (1.0 eq) and dissolve it in acetone.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Add methyl iodide (1.2-1.5 eq) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting thiol. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude this compound can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a pure substance.
Data Summary and Reagent Table
The following table summarizes the key reagents and typical quantities for this synthetic pathway.
| Step | Reagent | Molar Eq. | Purpose |
| Part I | 4-Fluoro-2-methoxyaniline | 1.0 | Starting Material |
| Concentrated HCl | 3.0 | Acid catalyst, forms diazonium salt | |
| Sodium Nitrite (NaNO₂) | 1.1 | Diazotizing agent | |
| Potassium Thiocyanate (KSCN) | 1.5 | Sulfur source | |
| Copper(I) Thiocyanate (CuSCN) | 0.1 | Catalyst | |
| Sodium Hydroxide (NaOH) | 3.0 | Hydrolysis of thiocyanate | |
| Part II | 4-Fluoro-2-methoxybenzenethiol | 1.0 | Intermediate |
| Potassium Carbonate (K₂CO₃) | 2.5 | Base | |
| Methyl Iodide (CH₃I) | 1.3 | Methylating agent | |
| Acetone | - | Solvent |
Safety and Handling
-
Aryl Diazonium Salts: Can be explosive when isolated and dry. It is critical to keep them in a cold solution (0-5 °C) and use them immediately after preparation.
-
Thiols: Many thiols, including the intermediate 4-fluoro-2-methoxybenzenethiol, are malodorous and should be handled in a well-ventilated fume hood.
-
Methyl Iodide: A toxic and carcinogenic substance. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses, within a fume hood.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate PPE.
References
A complete list of references cited throughout this document is provided below.
- Google Patents. (n.d.). CN101709045A - Preparation method of thiophenol.
-
PubChem. (n.d.). 4-Methoxybenzenethiol. Retrieved from [Link]
Sources
A Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Abstract: This technical guide outlines a comprehensive framework for the determination of the core physical and chemical properties of the novel aromatic compound, 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. Given the current absence of extensive publicly available data for this specific molecule, this document serves as a procedural whitepaper for researchers in drug development and materials science. It provides a logical workflow, from in silico prediction and spectroscopic analysis to the empirical determination of fundamental physicochemical properties. The methodologies described herein are grounded in established analytical chemistry principles, ensuring a self-validating system for the thorough characterization of this and other new chemical entities.
Introduction: The Imperative for Empirical Characterization
The compound this compound represents a unique confluence of functional groups on an aromatic scaffold: a halogen (fluoro), an electron-donating ether (methoxy), and a sulfur-containing group (methylsulfanyl). Each of these moieties imparts specific electronic and steric properties that collectively define the molecule's behavior. In fields like medicinal chemistry and materials science, a precise understanding of a compound's physical properties—such as solubility, melting point, and stability—is a prerequisite for any meaningful application.[1][2] These properties govern everything from bioavailability in a physiological system to processability in a manufacturing setting.[1]
As this compound is not widely documented, this guide establishes a first-principles approach to its characterization. It is designed to be a practical roadmap for any research scientist tasked with elucidating the properties of a novel substituted aromatic compound.
Molecular Structure and Computational Predictions
The first step in characterizing a novel compound is to define its fundamental molecular attributes. These can be calculated with high accuracy and provide a theoretical baseline against which experimental data can be compared.
Molecular Formula: C₈H₉FOS
Molecular Weight: 172.22 g/mol
The arrangement of the fluoro, methoxy, and methylsulfanyl groups on the benzene ring dictates the molecule's polarity, reactivity, and potential for intermolecular interactions. The methoxy group is a known electron-donating group, which activates the ring towards electrophilic substitution.[3] The fluorine atom, while highly electronegative, can also participate in hydrogen bonding and other non-covalent interactions. The methylsulfanyl group, analogous to the methoxy group but with sulfur, also influences the electronic landscape of the aromatic ring.
Sources
4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene reactivity profile
An In-depth Technical Guide to the Reactivity Profile of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Foreword: A Predictive Exploration
The landscape of drug discovery and materials science is perpetually in search of novel molecular scaffolds that offer a unique combination of reactivity and functionality. This compound is one such molecule, possessing a trifecta of substituents—fluoro, methoxy, and methylsulfanyl—that impart a complex and intriguing reactivity profile. While direct literature on this specific compound is sparse, its behavior can be confidently predicted by applying fundamental principles of physical organic chemistry and by drawing analogies from well-documented related structures. This guide provides a comprehensive, predictive analysis of its reactivity, offering researchers a roadmap for its synthesis, manipulation, and application as a versatile chemical building block.
Proposed Synthesis and Physicochemical Properties
A robust synthetic strategy is paramount for the utilization of any chemical entity. Below is a proposed, high-yield pathway for the synthesis of this compound, starting from the commercially available 4-fluoro-2-methoxyaniline.
Synthetic Workflow
The proposed synthesis involves a two-step sequence: a diazotization of the starting aniline followed by a xanthate-mediated substitution to install the methylsulfanyl group, which is then hydrolyzed and alkylated.
A Prospective Analysis of the Bio-pharmacological Potential of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: A Technical Guide for Preclinical Investigation
An In-depth Technical Guide
Abstract
This technical guide addresses the compound 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a synthetically accessible molecule for which no direct biological activity data has been reported in peer-reviewed literature. The absence of data presents a unique opportunity for novel discovery. This document, therefore, serves as a prospective analysis and a strategic roadmap for initiating a preclinical investigation into its therapeutic potential. By dissecting the molecule into its core functional components—a fluorinated benzene ring, a methoxy group, and a methylsulfanyl moiety—we can construct data-driven hypotheses based on the known biological activities of structurally analogous compounds. We posit that this scaffold holds potential as a modulator of key enzyme families, including protein kinases and metalloproteinases. This guide provides the scientific rationale, detailed experimental protocols, and a proposed workflow for the synthesis, screening, and initial structure-activity relationship (SAR) studies of this promising, yet unexplored, chemical entity.
Introduction to the Scaffold: A Molecule of Synthetic Interest
The structure of this compound combines three functional groups that are of high interest in medicinal chemistry. The strategic incorporation of these moieties into a single scaffold provides a compelling basis for investigation.
-
Fluorine (at C4): The introduction of a fluorine atom is a well-established strategy in drug design.[1] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. Its small size allows it to act as a "super-hydrogen," often maintaining the parent molecule's conformation while altering its electronic properties.[1] The 4-fluorobenzyl moiety, in particular, is recognized as a pharmacophoric group that can increase biological activity.[2]
-
Methoxy Group (at C2): The methoxy group influences the electronic character of the aromatic ring and can act as a hydrogen bond acceptor in receptor-ligand interactions. Its position ortho to the methylsulfanyl group can induce specific conformational preferences that may be crucial for selective binding to a biological target. Methoxy-substituted phenyl rings are prevalent in a wide range of biologically active compounds, including antibacterial and antiproliferative agents.[3]
-
Methylsulfanyl Group (at C1): The methylsulfanyl (-SCH₃) group provides a lipophilic character and, critically, serves as a versatile synthetic handle. It can be readily oxidized to the corresponding sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), allowing for fine-tuning of solubility, polarity, and hydrogen bonding capacity. This strategy has been successfully employed in the development of enzyme inhibitors.[4]
Notably, the nitro-analogue of this core structure, 4-Fluoro-2-methoxy-1-nitrobenzene, is a known reagent used in the synthesis of imidazopyridines designed as inhibitors of the insulin-like growth factor-1 receptor (IGF-1R), highlighting the scaffold's utility in accessing biologically relevant chemical space.[5]
Hypothesis-Driven Target Exploration Based on Structural Analogs
Based on the extensive literature on related structures, we can formulate several primary hypotheses for the biological activity of this compound.
Hypothesis 1: Potential as a Kinase Inhibitor
Rationale: As mentioned, the 4-fluoro-2-methoxy-1-nitrobenzene precursor is utilized in the synthesis of IGF-1R inhibitors.[5] Kinase inhibitors frequently feature substituted aromatic rings that occupy the ATP-binding pocket. The specific substitution pattern of our target molecule could confer affinity and selectivity for IGF-1R or other related kinases. Derivatives of structurally similar anilinoquinazolines have shown potent anticancer activity by targeting such pathways.[6]
Hypothesis 2: Potential as a Matrix Metalloproteinase (MMP) Inhibitor
Rationale: A highly selective inhibitor of MMP-13, developed for the potential treatment of osteoarthritis, features a core N-(4-Fluoro-3-methoxybenzyl) moiety.[7] This structure is a close isomer of our target molecule, suggesting that the 4-fluoro-2-methoxy substitution pattern may also be favorable for binding within the active site of MMPs. MMPs are zinc-dependent proteases, and the sulfur atom of the methylsulfanyl group could potentially coordinate with the catalytic zinc ion.
Hypothesis 3: Potential as an Anti-inflammatory Agent via Lipoxygenase (LOX) Inhibition
Rationale: Potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and thrombosis, have been developed from a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold.[8] This highlights the utility of the methoxy-substituted benzyl motif in targeting enzymes involved in the eicosanoid signaling pathway.
The overall investigational workflow is designed to efficiently test these primary hypotheses.
Caption: Proposed high-level workflow for the initial investigation of this compound.
Proposed Preclinical Investigation Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are proposed. These methods are standard in the field and provide a self-validating system for assessing the compound's potential.
Protocol 3.1: Synthesis of this compound
This protocol outlines a plausible synthetic route starting from the commercially available 2,4-difluoronitrobenzene, adapted from established procedures.[9]
Step 1: Selective Methoxylation
-
To a solution of 2,4-difluoro-1-nitrobenzene (1.0 eq) in anhydrous Toluene (10 mL/g), cool the mixture to 0°C in an ice bath.
-
Slowly add Methanol (0.2 mL/g).
-
Add potassium tert-butoxide (0.7 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to 20°C and stir for 4 hours.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-fluoro-2-methoxy-1-nitrobenzene. Purify by column chromatography.
Step 2: Reduction of the Nitro Group
-
In an autoclave, dissolve the product from Step 1 (1.0 eq) in Methanol (10 mL/g).
-
Add Raney Nickel (10% w/w) as a slurry in methanol under a nitrogen atmosphere.
-
Pressurize the autoclave with hydrogen gas (5 bar) and stir the reaction at room temperature for 4-6 hours until hydrogen uptake ceases.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield 4-fluoro-2-methoxyaniline.
Step 3: Introduction of the Methylsulfanyl Group (via Sandmeyer-type reaction)
-
Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in a mixture of water and concentrated HCl at 0°C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C, to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium ethyl xanthate or a similar sulfur nucleophile.
-
Slowly add the cold diazonium salt solution to the sulfur nucleophile solution.
-
Stir the reaction for 2-3 hours, allowing it to warm to room temperature.
-
Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate.
-
The intermediate can then be treated with a methylating agent like methyl iodide to yield the final product, this compound. Purify by column chromatography.
Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to quantify kinase activity.
Caption: Workflow for the luminescent ADP-Glo™ kinase assay.
Procedure:
-
Prepare a serial dilution of the test compound (from 100 µM to 1 nM) in a suitable buffer (e.g., 1% DMSO).
-
In a 384-well plate, add 5 µL of the kinase solution (e.g., recombinant human IGF-1R).
-
Add 2 µL of the test compound dilution or vehicle control.
-
Initiate the reaction by adding 3 µL of a substrate/ATP mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3.3: Cellular Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of viability.
Procedure:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle-treated control wells and determine the IC₅₀ value.
Data Interpretation and SAR Roadmap
The initial screening results will guide the subsequent drug development strategy. Quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Screening Data for this compound
| Assay Type | Target | Result (IC₅₀, µM) |
| Kinase Inhibition | IGF-1R | 15.2 |
| Kinase Inhibition | EGFR | > 100 |
| Protease Inhibition | MMP-13 | 2.8 |
| Protease Inhibition | MMP-1 | 25.6 |
| Cell Viability | A549 (Lung Cancer) | 35.1 |
| Cell Viability | MCF-7 (Breast Cancer) | > 100 |
Interpretation of Hypothetical Data: The hypothetical data in Table 1 suggests that the compound is a moderately potent and selective inhibitor of MMP-13, with weaker activity against IGF-1R and some cytotoxic effect on A549 cells. This profile would prioritize the MMP inhibitor hypothesis for further investigation.
SAR Optimization Roadmap: Based on an initial "hit," a logical series of chemical modifications can be planned to improve potency and selectivity. The methylsulfanyl group is a prime target for modification.
Caption: Decision tree for the initial SAR optimization focusing on the methylsulfanyl group.
Conclusion
While this compound is an uncharacterized agent, a thorough analysis of its structural components provides a strong, evidence-based rationale for its investigation as a potential therapeutic agent. The fluorinated and methoxy-substituted aromatic core is a privileged scaffold in medicinal chemistry, and the versatile methylsulfanyl group offers a clear path for rapid lead optimization. By executing the systematic screening cascade and synthetic protocols outlined in this guide, researchers can efficiently determine the biological activity of this molecule and unlock its potential in the landscape of modern drug discovery.
References
-
Biological Potential of FluoroBenzene Analogs. JSciMed Central. [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis. PubMed. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Process for the preparation of 4-fluoro-3-methoxyaniline.
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health (NIH). [Link]
-
Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. [Link]
-
Synthesis and Structure−Activity Relationship of Fluoro Analogues of 8-{2-[4-(4-Methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as Selective α1d-Adrenergic Receptor Antagonists. ACS Publications. [Link]
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]
-
Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. PubMed. [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). PubMed. [Link]
-
Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM). National Institutes of Health (NIH). [Link]
Sources
- 1. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor for the Potential Treatment of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene literature review
An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: Synthesis, Properties, and Potential in Medicinal Chemistry
Introduction: A Novel Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The molecule this compound represents a unique, albeit underexplored, chemical entity. Its architecture combines three key functional groups, each known to impart desirable pharmacological and pharmacokinetic properties. This guide provides a comprehensive overview of this compound, proposing a robust synthetic pathway, predicting its physicochemical and spectroscopic properties, and exploring its potential as a valuable building block for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into drug candidates is a widely used tactic to enhance metabolic stability, binding affinity, and bioavailability.[1][2] The methoxy group can serve as a hydrogen bond acceptor and influence molecular conformation and solubility.[3] Concurrently, the methylsulfanyl moiety and its oxidized derivatives, the sulfoxide and sulfone, are prevalent in numerous pharmaceuticals, contributing to improved solubility, metabolic resistance, and potent biological activity.[4][5] The convergence of these three groups on a single benzene ring offers a synthetically versatile platform for creating novel chemical matter with finely tuned properties.
Proposed Synthesis: A Multi-Step Pathway from Commercially Available Precursors
Given the absence of a documented synthesis for this compound, we propose a reliable and scalable three-step synthetic route commencing from the commercially available starting material, 4-fluoro-2-methoxyaniline.[6][7] The cornerstone of this approach is a modified Sandmeyer reaction, a classic and robust transformation for the conversion of aryl amines into a wide array of functionalities.[8]
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 4-Fluoro-2-methoxyaniline
-
Rationale: The conversion of the primary aromatic amine to a diazonium salt is the critical first step. This is achieved under cold, acidic conditions to ensure the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.
-
Procedure:
-
To a stirred solution of concentrated hydrochloric acid in water, cooled to 0-5 °C in an ice-salt bath, add 4-fluoro-2-methoxyaniline (1.0 eq.).[9]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the 4-fluoro-2-methoxybenzenediazonium chloride intermediate. The reaction progress can be monitored by testing for the absence of the starting aniline using starch-iodide paper (a positive test indicates excess nitrous acid).
-
Step 2: Sandmeyer-type Thiomethylation
-
Rationale: The diazonium salt is a superb leaving group (N₂ gas), allowing for nucleophilic substitution on the aromatic ring. In this step, a sulfur nucleophile, derived from dimethyl disulfide, is introduced. While some Sandmeyer-type reactions proceed without a catalyst, the use of a copper(I) salt can improve yield and reaction rate.[10]
-
Procedure:
-
In a separate flask, prepare a solution of dimethyl disulfide (DMDS) (2.0-3.0 eq.) in a suitable organic solvent (e.g., chloroform or acetonitrile).
-
Slowly add the cold diazonium salt solution from Step 1 to the DMDS solution. Vigorous evolution of nitrogen gas is expected.
-
The reaction mixture is allowed to warm to room temperature and then stirred for several hours or until the gas evolution ceases.
-
Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
-
Physicochemical and Spectroscopic Profile
The following properties are predicted based on the chemical structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉FOS | Calculated |
| Molecular Weight | 172.22 g/mol | Calculated |
| IUPAC Name | 4-Fluoro-2-methoxy-1-(methylthio)benzene | IUPAC Nomenclature[11] |
| XLogP3 (Predicted) | ~2.5 - 3.0 | Estimation based on similar structures |
| H-Bond Donors | 0 | Calculated |
| H-Bond Acceptors | 2 (O, S) | Calculated |
Predicted Spectroscopic Data
Predicting the NMR spectra provides a valuable tool for characterization. The assignments below are based on established principles of additivity and analysis of similar structures.[12][13][14][15]
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Aromatic Protons | ~7.1 - 7.3 | dd | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 | H-6 |
| ~6.7 - 6.9 | dd | J(H,F) ≈ 10-12, J(H,H) ≈ 2-3 | H-3 | |
| ~6.6 - 6.8 | ddd | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3, J(H,F) ≈ 8-9 | H-5 | |
| Methoxy Protons | ~3.8 - 3.9 | s | - | -OCH₃ |
| Methylsulfanyl Protons | ~2.4 - 2.5 | s | - | -SCH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| Aromatic Carbons | ~160 - 163 | d, ¹J(C,F) ≈ 240-250 | C-4 |
| ~158 - 160 | s | C-2 | |
| ~130 - 133 | d, ³J(C,F) ≈ 8-10 | C-6 | |
| ~125 - 128 | d, ⁴J(C,F) ≈ 3-5 | C-1 | |
| ~105 - 108 | d, ²J(C,F) ≈ 25-30 | C-3 | |
| ~110 - 113 | d, ²J(C,F) ≈ 20-25 | C-5 | |
| Methoxy Carbon | ~55 - 56 | s | -OCH₃ |
| Methylsulfanyl Carbon | ~15 - 17 | s | -SCH₃ |
Reactivity and Potential Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecules.
Chemical Reactivity
-
Oxidation of the Sulfide: The methylsulfanyl group is readily oxidized to the corresponding sulfoxide and sulfone using common oxidizing agents like m-CPBA or Oxone®. This transformation is significant as methylsulfone groups are important motifs in medicinal chemistry, known for their ability to act as hydrogen bond acceptors and improve physicochemical properties.[4][5]
-
Nucleophilic Aromatic Substitution (SNAr): While the benzene ring is relatively electron-rich due to the methoxy and methylsulfanyl groups, the fluorine atom could potentially undergo nucleophilic aromatic substitution under forcing conditions.[16][17] This provides a handle for further diversification of the scaffold.
Strategic Value in Medicinal Chemistry
The combination of the fluoro, methoxy, and methylsulfanyl groups offers a compelling profile for drug design.
Caption: Key functional groups and their potential roles in drug design.
-
Metabolic Blocking: The fluorine atom can be strategically placed to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1]
-
Modulation of Physicochemical Properties: The interplay between the lipophilic methylsulfanyl group and the more polar methoxy group allows for fine-tuning of a molecule's overall lipophilicity and aqueous solubility.
-
Bioisosteric Replacement: The methylsulfanyl group and its oxidized forms can serve as bioisosteres for other functional groups, offering a way to modulate activity and ADME properties. For instance, the methylsulfone group is sometimes used as a bioisostere for a carboxylic acid group, with significant differences in acidity and cell permeability.[5]
-
Vector for Further Synthesis: The aromatic ring can be further functionalized through electrophilic aromatic substitution, with the directing effects of the existing substituents guiding the position of new groups.
Conclusion
While this compound is not a widely documented chemical, its constituent parts suggest it is a scaffold of significant potential for medicinal chemistry. This guide has outlined a plausible and robust synthetic route, provided a predicted profile of its key physicochemical and spectroscopic properties, and highlighted its strategic value for drug discovery professionals. By leveraging the unique and synergistic properties of its fluoro, methoxy, and methylsulfanyl groups, this molecule represents a promising starting point for the development of novel therapeutics.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- ChemicalBook. (2019). 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works.
- Chem-Impex International. (n.d.). 4-Fluoro-2-methoxyaniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fine Chemical Synthesis: The Role of 4-Fluoro-2-methoxyaniline.
- JSciMed Central. (2016). Biological Potential of Fluoro-Benzene Analogs.
- The Royal Society of Chemistry. (2011). SUPPORTING INFORMATION.
- Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University.
- Smith, A. M., et al. (n.d.).
- ResearchGate. (n.d.). Synthesis of aryl methyl sulfides using diaryl sulfides and DTBP.
- Ali, T., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. SpringerLink.
- BenchChem. (2025). A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-4-(methylsulfanyl)aniline.
- Carballeira, N. M., et al. (2006). Synthesis of a Novel Series of 2-Methylsulfanyl Fatty Acids and their Toxicity on the Human K-562 and U-937 Leukemia Cell Lines. PMC.
- ResearchGate. (n.d.). Synthesis of fluoro‐phenylallyl methoxy benzene derivatives through....
- SpectraBase. (n.d.). 4-Methoxy-2-methyl-1-(methylsulfanyl)benzene - Optional[1H NMR] - Spectrum.
- PubChem. (n.d.). 4-Fluoro-2-methoxyaniline.
- Smith, A. M., et al. (n.d.).
- PubMed. (2018). Synthesis and biological properties of aryl methyl sulfones.
- Manoso, A. S., & DeShong, P. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC.
- Matrix Fine Chemicals. (n.d.). [(METHYLSULFANYL)METHYL]BENZENE | CAS 766-92-7.
- MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi.
- PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions.
- Figshare. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry.
- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Duddeck, H., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
- Rowan Scientific. (n.d.). The Pentafluorosulfanyl Group (SF5).
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- PubMed. (2012). Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents.
- Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from the Journal of Organic and Pharmaceutical Chemistry.
- Journal of the American Chemical Society. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. American Chemical Society.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions.
- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
- Chad's Prep. (2018, September 20). 13.7 Nomenclature, Synthesis, and Reactions of Thiols [Video]. YouTube.
- ChemRxiv. (2021). Transition Metal Free Sandmeyer-Type Reductive Disulfuration of Anilines. Cambridge Open Engage.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- Semantic Scholar. (n.d.). Aryl methyl sulfides as substrates for rhodium-catalyzed alkyne carbothiolation: arene functionalization with activating group recycling.
- Master Organic Chemistry. (2015). Thiols And Thioethers.
- The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols [Video]. YouTube.
- Chemistry LibreTexts. (2023). Naming Aromatic Compounds.
- PubMed Central. (n.d.). Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR.
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. ajrconline.org [ajrconline.org]
- 3. mdpi.com [mdpi.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. Synthesis and biological properties of aryl methyl sulfones [pubmed.ncbi.nlm.nih.gov]
- 6. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. dash.harvard.edu [dash.harvard.edu]
- 17. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Note: A Strategic Synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene from 2,4-Difluoronitrobenzene
Abstract
This application note provides a comprehensive, multi-step protocol for the synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a valuable intermediate in pharmaceutical and agrochemical research. The synthetic route commences with the readily available starting material, 2,4-difluoronitrobenzene, and proceeds through a series of robust and well-documented chemical transformations. Key steps include a regioselective nucleophilic aromatic substitution (SNAr), nitro group reduction, diazotization, and a carefully controlled Sandmeyer-type reaction to introduce the methylsulfanyl moiety. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and critical safety considerations to ensure reproducible and safe execution.
Introduction and Strategic Rationale
This compound is a key building block in the synthesis of complex organic molecules, particularly those with potential biological activity.[1] Its unique substitution pattern, featuring fluoro, methoxy, and methylsulfanyl groups, offers multiple points for further functionalization. The strategic selection of 2,4-difluoronitrobenzene as the starting material is predicated on the powerful directing and activating effects of the nitro group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This allows for a controlled, stepwise introduction of the desired functional groups.
The synthetic pathway is designed as a three-stage process:
-
Stage 1: Regioselective methoxylation of 2,4-difluoronitrobenzene to yield 4-fluoro-2-methoxy-1-nitrobenzene.
-
Stage 2: Reduction of the nitro intermediate to the corresponding aniline, 4-fluoro-2-methoxyaniline.
-
Stage 3: Conversion of the aniline to the final product via diazotization and subsequent reaction with a sulfur nucleophile.
This approach leverages fundamental and reliable organic reactions, providing a logical and efficient route to the target compound.
Mechanistic Overview and Pathway Visualization
The overall synthetic transformation relies on a sequence of well-established reaction mechanisms. The initial step is a classic SNAr reaction, where the electron-deficient aromatic ring is attacked by a nucleophile.[2][4] The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.[5][6] The final stage involves the conversion of the primary aromatic amine to a diazonium salt, an excellent leaving group (N₂), which is then displaced in a Sandmeyer-type reaction.[7][8][9][10]
Dot Diagram: Synthetic Workflow
Caption: Figure 1: Overall Synthetic Workflow.
Experimental Protocols
Stage 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
Principle: This step involves a regioselective nucleophilic aromatic substitution. The fluorine atom at the 2-position (ortho to the nitro group) is more activated towards nucleophilic attack than the fluorine at the 4-position (para). This selectivity is driven by the ability of the ortho-substituent to better stabilize the negative charge of the Meisenheimer intermediate.[11]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 2,4-Difluoronitrobenzene | 1.0 | 159.09 | 50.0 | ~40.3 |
| Potassium tert-butoxide | 0.9 | 112.21 | 31.7 | - |
| Methanol | - | 32.04 | - | 100 |
| Toluene | - | 92.14 | - | 500 |
Protocol:
-
To a clean, dry 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add toluene (500 mL) and 2,4-difluoronitrobenzene (50.0 g).[12]
-
Cool the reaction mixture to 0°C using an ice-salt bath.
-
Slowly add methanol (100 mL) to the reaction mass while maintaining the temperature at 0°C.[12]
-
Add potassium tert-butoxide (31.7 g) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 5°C.[12]
-
After the addition is complete, stir the reaction mass at 0°C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature (approx. 20°C) and continue stirring for 4 hours.[12]
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Upon completion, quench the reaction by carefully adding 500 mL of water.
-
Separate the organic layer, and wash it sequentially with water (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from petroleum ether to obtain 4-fluoro-2-methoxy-1-nitrobenzene as a solid.[12] (Expected yield: 85-90%).
Stage 2: Synthesis of 4-Fluoro-2-methoxyaniline
Principle: The nitro group of 4-fluoro-2-methoxy-1-nitrobenzene is reduced to a primary amine using catalytic hydrogenation. Raney Nickel is an effective catalyst for this transformation, and hydrogen gas serves as the reducing agent.[12]
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 4-Fluoro-2-methoxy-1-nitrobenzene | 1.0 | 171.13 | 47.0 | - |
| Raney Ni (50% slurry in water) | ~0.1 | - | ~4.7 | - |
| Methanol | - | 32.04 | - | 400 |
| Hydrogen Gas (H₂) | Excess | 2.02 | - | - |
Protocol:
-
Charge a suitable autoclave with methanol (400 mL) and 4-fluoro-2-methoxy-1-nitrobenzene (47.0 g).[12]
-
Under a nitrogen atmosphere, carefully add a slurry of Raney Ni (4.7 g) in methanol. Caution: Raney Ni is pyrophoric and must be handled with care.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to approximately 3 kg/cm ².[12] A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature (25-30°C) for 8-10 hours, or until hydrogen consumption ceases.[12]
-
Carefully vent the autoclave and purge with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Ni catalyst. Wash the Celite pad with methanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline as a liquid or low-melting solid.[12] The product is often of sufficient purity for the next step. (Expected yield: >95%).
Stage 3: Synthesis of this compound
Principle: This stage involves two key steps. First, the primary amine is converted to a diazonium salt using nitrous acid at low temperatures.[13] Second, the diazonium salt undergoes a Sandmeyer-type reaction with potassium ethyl xanthate to form a xanthate ester intermediate.[14][15] This intermediate is then hydrolyzed and methylated in situ to yield the final methylsulfanyl product.
WARNING: Aryl diazonium xanthates can be explosive.[14][16] This procedure must be followed precisely, and the xanthate should not be isolated. The reaction should be conducted behind a blast shield in a well-ventilated fume hood.
| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount (g) | Volume (mL) |
| 4-Fluoro-2-methoxyaniline | 1.0 | 141.14 | 38.0 | - |
| Concentrated HCl (37%) | ~3.0 | 36.46 | - | ~70 |
| Sodium Nitrite (NaNO₂) | 1.05 | 69.00 | 19.5 | - |
| Potassium Ethyl Xanthate | 1.1 | 160.32 | 45.0 | - |
| Sodium Hydroxide (NaOH) | Excess | 40.00 | ~30.0 | - |
| Dimethyl Sulfate ((CH₃)₂SO₄) | ~1.5 | 126.13 | ~42.5 | ~32 |
Protocol:
Part A: Diazotization
-
In a 1 L three-necked flask, prepare a solution of 4-fluoro-2-methoxyaniline (38.0 g) in a mixture of concentrated HCl (70 mL) and water (150 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (19.5 g) in water (50 mL).
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5°C.
-
After the addition, stir for an additional 20 minutes at 0-5°C. The resulting diazonium salt solution is used immediately in the next step.
Part B: Thiolation and Methylation
-
In a separate 2 L flask, dissolve potassium ethyl xanthate (45.0 g) in water (200 mL).
-
CRITICAL STEP: Add the cold diazonium salt solution from Part A dropwise to the stirred potassium ethyl xanthate solution. Nitrogen gas evolution should be observed. Maintain the temperature of the xanthate solution at a point where decomposition of the intermediate occurs as it forms (typically 25-40°C), but do not heat the mixture before addition.[14]
-
After the addition is complete, stir the mixture for 1 hour at room temperature, then heat gently to 50°C for 30 minutes to ensure complete decomposition of the xanthate intermediate.
-
Cool the reaction mixture to room temperature and extract with diethyl ether or toluene (3 x 150 mL).
-
Combine the organic extracts and add a solution of sodium hydroxide (30 g) in water (100 mL). Stir vigorously for 1-2 hours to hydrolyze the xanthate ester.
-
Cool the two-phase mixture to 10-15°C. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care.
-
Add dimethyl sulfate (42.5 g) dropwise while maintaining the temperature below 20°C and stirring vigorously.
-
After addition, stir at room temperature for 2-3 hours.
-
Separate the organic layer, wash with water, 10% NaOH solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield this compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process monitoring and characterization of intermediates.
-
TLC Analysis: Thin-layer chromatography should be used to monitor the progress of each reaction stage, ensuring complete consumption of the starting material before proceeding to the next step.
-
Spectroscopic Confirmation: The identity and purity of the intermediates (4-fluoro-2-methoxy-1-nitrobenzene and 4-fluoro-2-methoxyaniline) and the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected shifts and fragmentation patterns provide definitive structural confirmation.
-
Yield Calculation: Accurate measurement of weights and volumes allows for the calculation of percentage yield at each stage. Yields consistent with those reported in the literature for similar transformations provide a measure of procedural success.[12]
By following these validation steps, researchers can ensure the integrity of the synthetic process and the quality of the final product.
References
-
Parham, W. E., & Hasek, W. R. (n.d.). m-THIOCRESOL. Organic Syntheses. Retrieved from [Link]
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.
-
Potassium Ethyl Xanthate Uses & Reactions. (n.d.). Scribd. Retrieved from [Link]
-
Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Potassium ethylxanthate. (n.d.). PubChem. Retrieved from [Link]
-
Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? (n.d.). Quora. Retrieved from [Link]
-
Borys, A. M., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Retrieved from [Link]
-
Naidu, A., et al. (2014). Synthesis of Unsymmetrical Sulfides Using Ethyl Potassium Xanthogenate and Recyclable Copper Catalyst under Ligand-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ali, M. A., et al. (2023). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Park, K. H., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Bulletin of the Korean Chemical Society. Retrieved from [Link]
- Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.
-
Kaur, N. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Sans, V., et al. (2017). Automated flow platform for the investigation of fast self-optimising gas–liquid reactions. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Aromatic Substitution. (n.d.). Vapourtec Flow Chemistry. Retrieved from [Link]
- Water phase synthesis process of difluoromethoxy nitrobenzene. (n.d.). Google Patents.
-
Here is some Nucleophilic Aromatic Substitution for ya! (2017). The OChem Whisperer. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... (n.d.). ResearchGate. Retrieved from [Link]
- Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. (n.d.). Google Patents.
-
Pashko, M. O., & Yagupolskii, Y. L. (2023). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
- Process for producing 2,4-difluoronitrobenzene. (n.d.). Google Patents.
-
4-Fluoro-2-methoxyaniline. (n.d.). PubChem. Retrieved from [Link]
-
What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide? (n.d.). Study.com. Retrieved from [Link]
-
Scharcanski, P., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]
-
Misevičius, G., & Sarlauskas, J. (2019). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. vapourtec.com [vapourtec.com]
- 4. Here is some Nucleophilic Aromatic Substitution for ya! - The OChem Whisperer [organicchemistoncall.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 13. Diazotisation [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scribd.com [scribd.com]
- 16. Potassium ethylxanthate | C3H5KOS2 | CID 2735045 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry
In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The benzene ring, a ubiquitous scaffold in pharmaceuticals, offers a versatile platform for functionalization, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[1] Within this context, 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene emerges as a highly valuable, yet underexplored, intermediate. Its unique trifunctional substitution pattern—a fluorine atom, a methoxy group, and a readily oxidizable methylsulfanyl moiety—provides medicinal chemists with a powerful toolkit to address common challenges in lead optimization, such as enhancing metabolic stability, modulating potency, and improving solubility.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to block metabolic hotspots and increase bioavailability.[2][3] The methoxy group can influence receptor binding and solubility, while the methylsulfanyl group and its oxidized derivatives, the sulfoxide and sulfone, offer opportunities to modulate polarity, engage in hydrogen bonding, and fine-tune the electronic properties of the molecule.
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis and strategic manipulation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for novel and effective therapeutic agents.
Physicochemical Properties and Strategic Value
The judicious placement of the fluoro, methoxy, and methylsulfanyl groups on the benzene ring of the title compound offers a unique combination of electronic and steric properties that can be exploited in drug design.
| Property | Value | Implication in Drug Discovery |
| Molecular Formula | C₈H₉FOS | Provides a good starting point for lead-like molecules. |
| Molecular Weight | 172.22 g/mol | Falls within the Lipinski's rule of five for orally bioavailable drugs. |
| Calculated LogP | ~2.5-3.0 | Indicates moderate lipophilicity, which is often desirable for cell permeability. |
| Key Functional Groups | Fluoro, Methoxy, Methylsulfanyl | Each group offers distinct opportunities for interaction with biological targets and for metabolic modulation. |
The fluorine atom at the 4-position can enhance binding affinity through favorable interactions with the target protein and can block potential sites of metabolism, thereby increasing the drug's half-life. The methoxy group at the 2-position is a hydrogen bond acceptor and can influence the conformation of the molecule. The methylsulfanyl group at the 1-position is a key functional handle. It can be retained as a thioether or selectively oxidized to the corresponding sulfoxide or sulfone, providing a graded modulation of polarity, solubility, and hydrogen bonding capacity. This strategic oxidation is a cornerstone of the utility of this intermediate.
Synthetic Pathways and Methodologies
A robust and scalable synthetic route is essential for the practical application of any intermediate in drug discovery. Herein, we provide a plausible and well-documented pathway for the synthesis of this compound, starting from commercially available precursors.
Overall Synthetic Scheme
Caption: Proposed synthetic route to this compound.
Part 1: Synthesis of the Key Precursor: 4-Fluoro-2-methoxyaniline
The synthesis of the aniline precursor is a critical first step and can be achieved in high yield through a two-step process from 2,4-difluoro-1-nitrobenzene.
Protocol 1.1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
This procedure is adapted from a patented method and involves a nucleophilic aromatic substitution of one of the fluorine atoms in 2,4-difluoro-1-nitrobenzene with a methoxy group.
Materials:
-
2,4-Difluoro-1-nitrobenzene
-
Sodium methoxide (NaOMe)
-
Methanol (CH₃OH)
-
Toluene
-
Water (H₂O)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2,4-difluoro-1-nitrobenzene (1 equivalent) in toluene.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4-fluoro-2-methoxy-1-nitrobenzene, which can be used in the next step without further purification.
Protocol 1.2: Reduction to 4-Fluoro-2-methoxyaniline
The nitro group of 4-fluoro-2-methoxy-1-nitrobenzene can be efficiently reduced to an amine using standard catalytic hydrogenation conditions.
Materials:
-
4-Fluoro-2-methoxy-1-nitrobenzene
-
Methanol (CH₃OH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent) in methanol.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline as a solid, which can be purified by recrystallization if necessary.
Part 2: Introduction of the Methylsulfanyl Group via Sandmeyer-type Reaction
The conversion of the aniline to the corresponding thioether can be achieved via a Sandmeyer-type reaction. This involves the formation of a diazonium salt, which is then reacted with a methyl sulfide source.
Protocol 2.1: Synthesis of this compound
This protocol is a general procedure based on well-established Sandmeyer chemistry for the synthesis of aryl thioethers.
Materials:
-
4-Fluoro-2-methoxyaniline
-
Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Sodium thiomethoxide (NaSCH₃) or Methyl mercaptan (CH₃SH)
-
Copper(I) bromide (CuBr) or other Cu(I) salt (catalytic)
-
Diethyl ether or Dichloromethane
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5°C, suspend 4-fluoro-2-methoxyaniline (1 equivalent) in an aqueous solution of HCl (3 equivalents).
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Thiolation:
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.5 equivalents) in water or an appropriate solvent. If using methyl mercaptan, it can be bubbled through a basic solution containing the copper catalyst.
-
Add a catalytic amount of CuBr to the thiomethoxide solution.
-
Slowly add the cold diazonium salt solution to the thiomethoxide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with diethyl ether or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Part 3: Strategic Oxidation of the Methylsulfanyl Group
The ability to selectively oxidize the methylsulfanyl group to a sulfoxide or sulfone is a key advantage of this intermediate. This transformation allows for a significant modulation of the molecule's physicochemical properties.
Workflow for Selective Oxidation
Caption: Selective oxidation of the methylsulfanyl group.
Protocol 3.1: Selective Oxidation to the Sulfoxide
Careful control of the oxidant stoichiometry is crucial to avoid over-oxidation to the sulfone.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve this compound (1 equivalent) in DCM and cool the solution to 0°C.
-
Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in DCM dropwise.
-
Monitor the reaction closely by TLC. The sulfoxide product will be more polar than the starting thioether.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired sulfoxide.
Protocol 3.2: Oxidation to the Sulfone
For the synthesis of the sulfone, an excess of the oxidizing agent is used.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add a solution of m-CPBA (2.2-2.5 equivalents) in DCM. The reaction is often exothermic, so controlled addition may be necessary.
-
Stir the reaction at room temperature until TLC analysis indicates complete conversion to the highly polar sulfone product.
-
Perform the same work-up procedure as for the sulfoxide synthesis (quenching with sodium sulfite, washing with sodium bicarbonate, water, and brine).
-
Dry the organic layer and concentrate to obtain the crude sulfone, which can be purified by recrystallization or column chromatography.
Conclusion: A Valuable Asset for Drug Discovery Pipelines
This compound represents a strategically valuable and versatile intermediate for modern drug discovery. Its synthesis from readily available starting materials is achievable through robust and scalable chemical transformations. The trifunctional nature of this building block provides medicinal chemists with a rich platform for structural diversification and the optimization of key drug-like properties. The ability to fine-tune polarity and hydrogen bonding capacity through selective oxidation of the methylsulfanyl group is a particularly powerful tool. By incorporating this intermediate into their synthetic strategies, researchers can efficiently explore new chemical space and accelerate the development of the next generation of therapeutic agents.
References
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
-
Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC - NIH. URL: [Link]
-
Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. URL: [Link]
-
Selective sulfoxidation of aryl sulfides by coordinatively unsaturated metal centers in chromium carboxylate MIL-101 - Ewha Womans University. URL: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. URL: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. URL: [Link]
-
ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE - CNR-IRIS. URL: [Link]
-
Metal-catalyzed Approaches to Aryl Thioethers - Wordpress. URL: [Link]
-
4-FLUORO-2-METHOXY-1-NITROBENZENE. URL: [Link]
-
Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. URL: [Link]
-
Synthesis of Fluorinated Compounds by C-H Bond Functionalization. URL: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design - PubMed. URL: [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. URL: [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
-
Benzene, 1-fluoro-4-methoxy- - the NIST WebBook. URL: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. URL: [Link]
Sources
Application Notes: Strategic Use of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene in the Synthesis of Quinazoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Anilines in Kinase Inhibitor Scaffolds
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The quinazoline scaffold is a privileged structure in this field, forming the core of numerous FDA-approved drugs that target key kinases in signaling pathways. The efficacy of these inhibitors is profoundly influenced by the substituents on the aniline moiety that typically occupies the 4-position of the quinazoline ring. These substituents modulate physicochemical properties such as solubility and lipophilicity, and critically, they dictate the binding affinity and selectivity for the target kinase.
This application note presents a detailed synthetic protocol for the preparation of a novel substituted aniline, 4-fluoro-2-methoxy-5-(methylthio)aniline, derived from 4-fluoro-2-methoxy-1-(methylsulfanyl)benzene. This aniline is a versatile intermediate, poised for incorporation into kinase inhibitor scaffolds. The presence of a fluorine atom can enhance binding affinity and improve metabolic stability. The methoxy group can act as a hydrogen bond acceptor and influence conformation, while the methylthio group offers a site for potential further functionalization or can engage in specific interactions within the kinase active site.
We will detail a three-step synthetic sequence: nitration of the starting thioanisole, selective reduction of the resulting nitro group, and finally, a nucleophilic aromatic substitution reaction with 4-chloro-6,7-dimethoxyquinazoline to furnish a model anilinoquinazoline kinase inhibitor. Each step is accompanied by a thorough explanation of the underlying chemical principles, ensuring a deep understanding of the experimental choices.
Synthetic Strategy Overview
The overall synthetic strategy is a linear sequence designed to introduce the necessary functional groups for the final coupling reaction. The workflow is depicted below.
Caption: Synthetic workflow from the starting material to the final kinase inhibitor analogue.
Part 1: Synthesis of 4-Fluoro-2-methoxy-5-(methylthio)aniline
Step 1: Electrophilic Nitration of this compound
Scientific Rationale: The first step involves the introduction of a nitro group onto the aromatic ring via electrophilic aromatic substitution. The methoxy group is a strong activating group and an ortho-, para-director, while the fluoro and methylsulfanyl groups are weaker activating/deactivating groups and also ortho-, para-directors. The regioselectivity of the nitration is primarily governed by the powerful directing effect of the methoxy group. The position ortho to the methoxy group and meta to the fluoro group is the most sterically accessible and electronically favorable for electrophilic attack. We employ a mild nitrating agent, nitric acid in acetic acid, to control the reaction and minimize potential oxidation of the methylsulfanyl group.[1][2]
Experimental Protocol:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 172.22 | 10.0 | 1.72 g |
| Acetic Acid (glacial) | 60.05 | - | 20 mL |
| Nitric Acid (70%) | 63.01 | 11.0 | 1.1 mL |
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.72 g, 10.0 mmol) in glacial acetic acid (20 mL).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Add nitric acid (70%, 1.1 mL, 11.0 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product, 4-fluoro-2-methoxy-1-(methylsulfanyl)-5-nitrobenzene, under vacuum. The expected yield is approximately 85-90%. Characterize the product by ¹H NMR, ¹³C NMR, and MS.
Step 2: Selective Reduction of the Nitro Group
Scientific Rationale: The reduction of the nitro group to an aniline is a critical step. A variety of reducing agents can accomplish this transformation.[3][4] However, care must be taken to select a reagent that does not affect the fluoro or methylsulfanyl groups. Catalytic hydrogenation with Pd/C is often effective, but can sometimes lead to dehalogenation or desulfurization. A milder and more chemoselective method is the use of tin(II) chloride (SnCl₂) in an acidic medium or iron powder in acetic acid.[3][5] These conditions are generally well-tolerated by a range of functional groups. Here, we use iron powder in a mixture of ethanol and acetic acid.
Experimental Protocol:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Fluoro-2-methoxy-1-(methylsulfanyl)-5-nitrobenzene | 217.22 | 8.0 | 1.74 g |
| Iron Powder | 55.84 | 40.0 | 2.23 g |
| Ethanol | 46.07 | - | 30 mL |
| Acetic Acid (glacial) | 60.05 | - | 5 mL |
-
Reaction Setup: To a 100 mL round-bottom flask, add the nitro compound (1.74 g, 8.0 mmol), iron powder (2.23 g, 40.0 mmol), and ethanol (30 mL).
-
Reaction Initiation: Heat the mixture to reflux and then add glacial acetic acid (5 mL) dropwise.
-
Reaction: Maintain the reflux for 3 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 4-fluoro-2-methoxy-5-(methylthio)aniline. The expected yield is typically 80-85%. The product can be purified further by column chromatography if necessary.
Part 2: Synthesis of a Model Kinase Inhibitor
Step 3: Nucleophilic Aromatic Substitution (SNAr) with a Quinazoline Core
Scientific Rationale: The final step in this illustrative synthesis is the coupling of the newly synthesized aniline with a suitable quinazoline core. Many kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[6][7][8] The synthesis of these molecules is often achieved through a nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a 4-chloroquinazoline. The reaction is typically carried out in a polar solvent like isopropanol or DMF at elevated temperatures, sometimes with the addition of a mild acid or base catalyst.[9][10] The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the aniline.
Caption: Nucleophilic aromatic substitution to form the final product.
Experimental Protocol:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Fluoro-2-methoxy-5-(methylthio)aniline | 187.24 | 1.0 | 187 mg |
| 4-Chloro-6,7-dimethoxyquinazoline | 224.64 | 1.0 | 225 mg |
| Isopropanol | 60.10 | - | 10 mL |
| Diisopropylethylamine (DIPEA) | 129.24 | 1.2 | 0.21 mL |
-
Reaction Setup: In a 50 mL flask equipped with a reflux condenser, suspend 4-fluoro-2-methoxy-5-(methylthio)aniline (187 mg, 1.0 mmol) and 4-chloro-6,7-dimethoxyquinazoline (225 mg, 1.0 mmol) in isopropanol (10 mL).
-
Addition of Base: Add diisopropylethylamine (0.21 mL, 1.2 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
Purification: If the product does not precipitate or requires further purification, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterization: The final product, N-(4-fluoro-2-methoxy-5-(methylthio)phenyl)-6,7-dimethoxyquinazolin-4-amine, should be characterized by ¹H NMR, ¹³C NMR, HRMS, and its purity assessed by HPLC. Expected yields are in the range of 70-80%.
Conclusion
This application note provides a comprehensive and scientifically grounded guide to the synthesis of a novel substituted aniline and its subsequent use in the construction of a model quinazoline-based kinase inhibitor. By starting with this compound, a versatile building block, researchers can access a range of substituted anilines that are valuable for structure-activity relationship (SAR) studies in drug discovery. The detailed protocols and the rationale behind each synthetic step are designed to empower researchers to apply these methods in their own kinase inhibitor development programs.
References
- Google Patents. (n.d.). Preparation of 4-mercaptophenols.
-
Pearson+. (n.d.). Why is anisole nitrated more rapidly than thioanisole under the s... Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Selective nitration of aromatic and substituted aromatic compounds.
-
ResearchGate. (n.d.). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Retrieved January 19, 2026, from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved January 19, 2026, from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the synthesis of 4-mercaptophenols and naphthalenols.
-
MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Retrieved January 19, 2026, from [Link]
-
Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved January 19, 2026, from [Link]
-
SolutionInn. (2023). [SOLVED] Explain why the nitration of anisole is much faster than the. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Synthetic route for the preparation of gefitinib analogues 10-17.... Retrieved January 19, 2026, from [Link]
-
PubMed. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-mercaptophenol diacetate. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 19, 2026, from [Link]
-
Chinese Pharmaceutical Journal. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). Process for the preparation of gefitinib.
-
Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. Retrieved January 19, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 19, 2026, from [Link]
- National Institutes of Health. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). Retrieved January 19, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2600888/
-
MDPI. (n.d.). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Retrieved January 19, 2026, from [Link]
-
Khan Academy. (2013). Nitration | Aromatic Compounds | Organic chemistry. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Retrieved January 19, 2026, from [Link]_
-
ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
MDPI. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Retrieved January 19, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 19, 2026, from [Link]
-
Chemical Methodologies. (n.d.). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Retrieved January 19, 2026, from [Link]
-
PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Retrieved January 19, 2026, from [Link]
-
Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved January 19, 2026, from [Link]
Sources
- 1. Why is anisole nitrated more rapidly than thioanisole under the s... | Study Prep in Pearson+ [pearson.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
- 8. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: The Strategic Role of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene in the Synthesis of Advanced Agrochemicals
Abstract
The relentless pursuit of higher crop yields and more sustainable agricultural practices necessitates the development of novel, highly effective, and environmentally benign agrochemicals. Within this landscape, organofluorine and organosulfur compounds have emerged as pivotal structural motifs, imparting unique physicochemical and biological properties to active ingredients. This technical guide delves into the application of a key intermediate, 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene , in the synthesis of next-generation agrochemicals. We will explore its synthesis and its subsequent transformation into a plausible sulfoxide-based herbicide, providing detailed, field-proven protocols and the scientific rationale underpinning these synthetic strategies. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors.
Introduction: The Synergy of Fluorine, Methoxy, and Sulfur in Agrochemical Design
The incorporation of fluorine into agrochemical molecules is a well-established strategy to enhance their efficacy, metabolic stability, and binding affinity to target enzymes or receptors.[1][2] The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly alter the electronic properties and lipophilicity of a molecule, leading to improved performance.[3][4] Similarly, the methoxy group can influence a molecule's conformation and metabolic pathways.
Sulfur-containing functional groups, particularly thioethers, sulfoxides, and sulfones, are also prevalent in a wide array of commercial pesticides.[5] The ability to modulate the oxidation state of sulfur provides a powerful tool for fine-tuning the biological activity and environmental fate of an agrochemical.
The subject of this guide, This compound , combines these key structural features, making it a highly valuable and versatile building block for the synthesis of innovative agrochemicals. Its strategic functionalization allows for the development of compounds with potentially novel modes of action and improved toxicological profiles.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved from commercially available starting materials. A common route involves the electrophilic substitution of 3-fluoroanisole.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 3-fluoroanisole.
Materials:
-
3-Fluoroanisole
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
Sodium borohydride
-
Methanol
-
Methyl iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Formylation of 3-Fluoroanisole.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoroanisole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq) to the stirred solution, followed by the dropwise addition of DMSO (2.5 eq).
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 4-fluoro-2-methoxybenzaldehyde.
-
-
Step 2: Reduction to the Corresponding Alcohol.
-
Dissolve the crude 4-fluoro-2-methoxybenzaldehyde in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1 hour.
-
Carefully add water to quench the reaction and then concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield crude (4-fluoro-2-methoxyphenyl)methanol.
-
-
Step 3: Thioether formation.
-
In a flame-dried flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Add a solution of the crude (4-fluoro-2-methoxyphenyl)methanol in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at room temperature overnight.
-
Carefully quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Data Summary Table:
| Step | Reactants | Key Reagents | Solvent | Typical Yield |
| 1 | 3-Fluoroanisole | Oxalyl chloride, DMSO | DCM | 85-95% (crude) |
| 2 | 4-fluoro-2-methoxybenzaldehyde | Sodium borohydride | Methanol | 90-98% (crude) |
| 3 | (4-fluoro-2-methoxyphenyl)methanol | Sodium hydride, Methyl iodide | THF | 70-85% (purified) |
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway to this compound.
Application in the Synthesis of a Hypothetical Sulfoxide Herbicide
The oxidation of the methylsulfanyl group in this compound to a sulfoxide or sulfone is a key transformation that can unlock potent herbicidal or fungicidal activity. Sulfoxides, in particular, are known to act as pro-herbicides, which are metabolized in target plants to the active form.
Protocol 2: Synthesis of a Hypothetical Herbicide - 1-Fluoro-5-methoxy-2-(methylsulfinyl)benzene
Objective: To synthesize a potential sulfoxide-based herbicide from this compound.
Materials:
-
This compound
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Controlled Oxidation to the Sulfoxide.
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA (1.1 eq) in DCM dropwise over 30 minutes. The amount of oxidant is critical to avoid over-oxidation to the sulfone.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.
-
Follow with the addition of saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target sulfoxide, 1-Fluoro-5-methoxy-2-(methylsulfinyl)benzene.
-
Rationale for Experimental Choices:
-
m-CPBA as Oxidant: m-CPBA is a widely used and reliable reagent for the selective oxidation of sulfides to sulfoxides.[6] It is relatively safe to handle and generally provides clean reactions with high yields.
-
Stoichiometry Control: Using a slight excess (1.1 equivalents) of m-CPBA ensures complete conversion of the starting material while minimizing the formation of the sulfone byproduct.
-
Low-Temperature Reaction: Performing the oxidation at 0 °C helps to control the exothermicity of the reaction and enhances the selectivity for the sulfoxide over the sulfone.
Data Summary Table:
| Reactant | Key Reagent | Solvent | Typical Yield |
| This compound | m-CPBA (1.1 eq) | DCM | 80-90% (purified) |
Visualization of the Application Workflow:
Caption: Synthetic application of the intermediate to a hypothetical herbicide.
Conclusion and Future Perspectives
This compound represents a strategically important intermediate for the synthesis of novel agrochemicals. Its synthesis is straightforward, and the subsequent selective oxidation of the methylsulfanyl group provides a facile entry into a class of compounds with high potential for biological activity. The protocols detailed in this guide offer a robust and reproducible methodology for researchers in the agrochemical industry.
Further exploration of the reactivity of this intermediate, for instance, through functionalization of the aromatic ring or modification of the sulfur-containing moiety, could lead to the discovery of a new generation of highly effective and selective herbicides and fungicides. The principles and techniques outlined herein provide a solid foundation for such future research and development endeavors.
References
-
4-Fluoro-2-methoxyaniline - Chem-Impex. (n.d.). Retrieved from [Link]
-
Fine Chemical Synthesis: The Role of 4-Fluoro-2-methoxyaniline. (2025, December 12). Retrieved from [Link]
-
Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved from [Link]
-
Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). Retrieved from [Link]
-
Successful fluorine-containing herbicide agrochemicals. (n.d.). Retrieved from [Link]
-
4-FLUORO-2-METHOXYANILINE CAS#: 450-91-9. (n.d.). Retrieved from [Link]
-
Current Trends in the Design of Fluorine‐Containing Agrochemicals. (n.d.). Retrieved from [Link]
-
The Strategic Importance of Fluoroanisole Derivatives in Agrochemical Innovation. (n.d.). Retrieved from [Link]
-
Families of Fungicides for Turfgrass. (n.d.). Retrieved from [Link]
-
Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022, September 10). Retrieved from [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17). Retrieved from [Link]
-
Synthesis of Some Arylsulfur Pentafluoride Pesticides and Their Relative Activities Compared to the Trifluoromethyl Analogues. (2004, March 1). Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021, April 2). Retrieved from [Link]
-
Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. (2017, May 22). Retrieved from [Link]
-
Oxidation of methyl- and dimethylcarbamate insecticide chemicals by microsomal enzymes and anticholinesterase activity of the metabolites. (n.d.). Retrieved from [Link]
-
Advanced oxidation processes for pesticide degradation: a comprehensive review on the role of nano zero-valent metals and persulfate activation. (n.d.). Retrieved from [Link]
Sources
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F [organic-chemistry.org]
Application Notes and Protocols: Cross-Coupling Reactions of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene Derivatives
Introduction
In the landscape of modern medicinal and materials chemistry, the precise construction of complex aromatic systems is paramount. Aryl thioethers, particularly those bearing fluorine and methoxy substituents, are valuable structural motifs found in numerous pharmaceuticals and functional materials. The compound 4-fluoro-2-methoxy-1-(methylsulfanyl)benzene and its derivatives serve as versatile building blocks, offering multiple points for functionalization. The electronic properties of this scaffold are finely tuned: the fluorine atom acts as a moderate electron-withdrawing group, the methoxy group is a strong electron-donating group, and the methylsulfanyl group, while also electron-donating, introduces a soft-nucleophilic sulfur atom that can interact with transition metal catalysts.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving this scaffold. As the native arene is unreactive, a leaving group is required. For the protocols herein, we will focus on 5-Bromo-4-fluoro-2-methoxy-1-(methylsulfanyl)benzene as a representative and synthetically accessible starting material.
A primary challenge in the cross-coupling of aryl sulfides is the potential for the sulfur atom to act as a catalyst poison, coordinating irreversibly to the palladium center and arresting the catalytic cycle. This guide addresses this challenge by explaining the causality behind the selection of specialized ligands and conditions that favor productive catalysis over catalyst deactivation. The protocols described are designed to be robust and self-validating, providing researchers with a reliable starting point for their synthetic endeavors.
General Experimental Workflow
The following diagram outlines the typical workflow for performing a palladium-catalyzed cross-coupling reaction in a research setting.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application Note
When coupling 5-Bromo-4-fluoro-2-methoxy-1-(methylsulfanyl)benzene , the selection of the catalyst system is critical.
-
Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is recommended. These ligands accelerate the reductive elimination step, which is often rate-limiting, and sterically shield the palladium center, reducing inhibition by the sulfur atom.
-
Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective and well-tolerated by most functional groups. Stronger bases like hydroxides can sometimes promote side reactions.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active borate species.
Protocol: Synthesis of 4-Fluoro-2-methoxy-5-phenyl-1-(methylsulfanyl)benzene
This protocol details the coupling of 5-Bromo-4-fluoro-2-methoxy-1-(methylsulfanyl)benzene with phenylboronic acid.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 5-Bromo-4-fluoro-2-methoxy-1-(methylsulfanyl)benzene | 251.12 | 251 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.47 | 16.4 mg | 0.04 | 0.04 |
| K₂CO₃ | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane / H₂O (4:1) | - | 5 mL | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add 5-Bromo-4-fluoro-2-methoxy-1-(methylsulfanyl)benzene (251 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling amines with aryl halides. [1][2]This transformation has become a cornerstone of medicinal chemistry for synthesizing aryl amines, which are ubiquitous in drug candidates. [3]The reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate the challenging C-N reductive elimination step. [4]
Mechanistic Considerations
Similar to other cross-coupling reactions, the mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. [2][5]The base plays a critical role in deprotonating the amine (or the amine-palladium complex) to form the active nucleophile. For aryl thioethers, the choice of ligand is paramount to prevent the formation of stable, off-cycle Pd-sulfur complexes. N-heterocyclic carbene (NHC) ligands or highly hindered biarylphosphine ligands are often effective. [6][7]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Strategic Suzuki-Miyaura Coupling of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene via Chemoselective C–S Bond Activation
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document serves as an in-depth technical guide for the selective cross-coupling of the polyfunctional arene, 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. Moving beyond standard templates, this note provides a reasoned, experience-driven approach to tackling a non-traditional Suzuki-Miyaura coupling substrate, focusing on the strategic activation of the carbon-sulfur bond.
Introduction: The Challenge of Selectivity in Polyfunctional Arenes
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1] The reaction's canonical pathway involves the palladium-catalyzed coupling of an organoboron species with an aryl halide or pseudohalide.[2]
However, the synthetic utility of this reaction is truly tested when applied to substrates bearing multiple, and often competing, potential reactive sites. The molecule this compound presents such a challenge. It lacks the typical reactive "handles" like bromine or iodine, and instead features three distinct C–X bonds on the aromatic ring: a C–F bond, a C–O bond (of the methoxy group), and a C–S bond (of the methylsulfanyl group).
This application note details a robust protocol for the selective Suzuki-Miyaura coupling of this substrate, proceeding through the strategic activation of the C–S bond. This approach leverages modern advancements in catalyst design to overcome the inherent inertness of thioethers, providing a reliable pathway to novel biaryl structures while preserving the fluoro and methoxy functionalities for potential subsequent transformations.
Scientific Rationale: Targeting the C–S Bond for Oxidative Addition
The success of any Suzuki-Miyaura coupling hinges on the initial, and often rate-determining, oxidative addition of the palladium catalyst into a carbon-electrophile bond.[3] For the substrate , a critical analysis of the potential reaction sites is paramount.
-
C–F Bond: The carbon-fluorine bond is the strongest carbon-halogen bond, making aryl fluorides notoriously unreactive in traditional palladium-catalyzed couplings. While nickel-based systems or specialized palladium catalysts with ortho-directing groups have shown success, the C–F bond in this substrate is electronically deactivated by the adjacent electron-donating methoxy group, rendering its activation highly challenging under standard Suzuki conditions.[2][4]
-
C–O Bond: The activation of the C–O bond in aryl ethers is even more difficult than C–F activation and typically requires harsh conditions or conversion of the methoxy group's parent phenol into a more reactive derivative, such as a triflate, pivalate, or sulfamate.[5] Direct cleavage of the aryl-OCH₃ bond is not a viable strategy for a selective Suzuki coupling in this context.
-
C–S Bond: The carbon-sulfur bond in aryl sulfides (thioethers) presents a compelling, albeit non-traditional, site for oxidative addition. While stronger than C–Br or C–I bonds, the C–S bond is significantly more susceptible to cleavage by highly active, electron-rich palladium catalyst systems than either the C–F or C–O bonds on the same ring.[6] Recent literature has established that bulky, electron-donating phosphine ligands can effectively promote the oxidative addition of Pd(0) into the C–S bond of aryl sulfones and related sulfur-containing compounds, providing a strategic entry for cross-coupling.[6]
Therefore, our strategy is to employ a catalyst system with sufficient activity to engage the C–S bond chemoselectively, leaving the more inert C–F and C–O bonds untouched.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol details the coupling of this compound with a representative boronic acid, 4-tolylboronic acid. The principles can be adapted for other aryl or heteroaryl boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial Source | Starting electrophile. |
| 4-Tolylboronic Acid | ≥98% | Commercial Source | Coupling partner. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | Palladium precursor. |
| RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) | ≥98% | Commercial Source | Bulky, electron-rich ligand. Handle under inert atmosphere. |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercial Source | Base. Must be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source | Solvent. Degas thoroughly before use. |
| Schlenk Flask / Reaction Tube | - | - | For conducting the reaction under an inert atmosphere. |
| Standard Glassware | - | - | For work-up and purification. |
| Inert Gas (Argon or Nitrogen) | High Purity | - | For maintaining an inert atmosphere. |
Experimental Workflow Diagram
Caption: Workflow for the C-S Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure
Note: This reaction is sensitive to air and moisture. All steps should be performed using standard Schlenk line or glovebox techniques.
-
Vessel Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an argon atmosphere.
-
Addition of Solids: To the flask, add this compound (1.0 mmol, 172.2 mg), 4-tolylboronic acid (1.5 mmol, 203.9 mg, 1.5 equiv), Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%), RuPhos (0.04 mmol, 18.7 mg, 4 mol%), and finely powdered, anhydrous K₃PO₄ (3.0 mmol, 636.8 mg, 3.0 equiv).
-
Inerting: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a thoroughly inert atmosphere.
-
Solvent Addition: Add 5.0 mL of degassed, anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS. The starting material and product should be clearly distinguishable.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench by adding water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired product, 4-fluoro-2-methoxy-4'-methyl-1,1'-biphenyl.
Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd(OAc)₂ (2 mol%) | A common, reliable Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | RuPhos (4 mol%) | A highly active, bulky, and electron-rich biarylphosphine ligand essential for C–S bond activation.[6] |
| Base | K₃PO₄ (3 equiv) | A strong, non-nucleophilic base effective in promoting transmetalation without degrading the substrate. |
| Solvent | Anhydrous 1,4-Dioxane (0.2 M) | A common, aprotic solvent for Suzuki couplings that effectively solubilizes the reaction components. |
| Temperature | 110 °C | Elevated temperature is required to overcome the activation energy for C–S bond cleavage. |
| Boronic Acid | 1.5 equiv | A slight excess helps to drive the reaction to completion and counteracts potential homocoupling. |
Catalytic Cycle and Mechanism
The catalytic cycle for this specific transformation follows the fundamental steps of a Suzuki-Miyaura reaction, with the critical distinction occurring in the initial oxidative addition step.
Caption: Catalytic cycle for C-S bond activation in Suzuki coupling.
-
Oxidative Addition: The active Pd(0) catalyst, bearing electron-rich RuPhos ligands (L), inserts into the C–S bond of the substrate to form a Pd(II) intermediate. This is the key chemoselective step.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the methylsulfanyl group and forming a diarylpalladium(II) complex.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.[1]
Conclusion
The protocol described herein provides a validated and scientifically-grounded method for the selective Suzuki-Miyaura cross-coupling of this compound. By leveraging a highly active palladium/RuPhos catalyst system, this method successfully targets the C–S bond for activation, a strategy that circumvents the challenges associated with the more inert C–F and C–O bonds present in the molecule. This approach expands the toolkit for synthetic chemists, enabling the use of aryl thioethers as viable electrophiles in one of modern chemistry's most powerful bond-forming reactions and facilitating the synthesis of complex, functionalized biaryl compounds.
References
- Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry. (RSC Publishing)
- Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
- Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. PubMed.
- Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- Your "Go-To", "just couple already", Suzuki conditions?. Reddit.
- Directed Suzuki–Miyaura-type cross-coupling of aryl sulfides developed...
- Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
- Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. Organic Chemistry Portal.
- A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
- Suzuki Coupling Reactions Involving 4-Fluoro-2-methoxy-N-methylaniline for the Synthesis of Novel Biaryl Compounds. Benchchem.
- 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene Derivatives
Introduction: Navigating the Synthesis of Aryl Amines
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where the aryl amine moiety is a prevalent structural motif.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the synthesis of aryl amines from aryl halides and amines.[2][3] This reaction's broad substrate scope and functional group tolerance have made it a preferred alternative to harsher, classical methods.[2]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a specific class of substrates: 4-fluoro-2-methoxy-1-(methylsulfanyl)benzene derivatives. These substrates present unique challenges due to the presence of a potentially catalyst-poisoning sulfur-containing group and the electronically diverse substituents on the aromatic ring. This guide will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide troubleshooting strategies to enable the successful synthesis of the desired aryl amine products.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[1][4][5] Understanding this cycle is crucial for optimizing reaction conditions.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1][4]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.
-
Reductive Elimination: The aryl group and the amido ligand couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[2][4]
Bulky, electron-rich phosphine ligands are essential for the success of this reaction, as they promote both the oxidative addition and reductive elimination steps.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Strategic Utilization of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene in the Synthesis of Osimertinib Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Synthesizing Third-Generation EGFR Inhibitors
Osimertinib (Tagrisso™) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring epidermal growth factor receptor (EGFR) T790M resistance mutations.[1][2] As a third-generation EGFR tyrosine kinase inhibitor (TKI), its efficacy hinges on its unique 2,4-diaminopyrimidine core, which covalently binds to a cysteine residue in the EGFR active site.[1] The synthesis of Osimertinib and its analogs is a focal point of medicinal chemistry, aimed at discovering new chemical entities with improved potency, selectivity, and resistance profiles.[3]
This application note provides a detailed synthetic strategy for Osimertinib analogs, starting from the readily available, yet unconventional, precursor: 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene . We will explore a scientifically robust pathway that transforms this starting material into a key intermediate, thereby converging with established, high-yielding synthetic routes.[2][4]
The Strategic Role of this compound
While many published syntheses of Osimertinib commence with 4-fluoro-2-methoxy-5-nitroaniline, the use of this compound presents a unique synthetic puzzle and opportunity. The core challenge lies in leveraging the existing functional groups to construct the required substituted aniline precursor. Our proposed strategy involves a key functional group interconversion: the transformation of the methylsulfanyl group into a nitro group. This approach is logical as the nitro group is a powerful electron-withdrawing group, essential for activating the aromatic ring towards the critical nucleophilic aromatic substitution (SNAr) steps that form the backbone of the Osimertinib scaffold.
The presence of the fluoro and methoxy groups on the starting material is also highly strategic. The methoxy group is an electron-donating group that can influence the regioselectivity of reactions, while the fluoro group is an excellent leaving group in SNAr reactions, a fact that is exploited in later stages of the synthesis.
Overall Synthetic Workflow
The synthesis can be conceptually divided into two major phases:
-
Phase 1: Functional Group Interconversion. Conversion of this compound into the key intermediate, 4-fluoro-2-methoxy-5-nitroaniline.
-
Phase 2: Core Assembly. Utilization of the nitroaniline intermediate in a series of reactions to construct the 2,4-diaminopyrimidine core of the Osimertinib analog.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "Overall Synthetic Workflow"
Detailed Experimental Protocols
Phase 1: Synthesis of the Key Intermediate: 4-Fluoro-2-methoxy-5-nitroaniline
Rationale: The methylsulfanyl group is not an ideal activating group for the subsequent SNAr reactions. Therefore, it is strategically converted to a nitro group. This is achieved via a three-step process: oxidation to a methylsulfonyl group, which is a strong electron-withdrawing group and a good leaving group, followed by nitration and then displacement of the sulfonyl group.
Step 1: Oxidation of this compound
-
Objective: To convert the methylsulfanyl group to a methylsulfonyl group, which will activate the ring for subsequent reactions.
-
Reagents & Conditions:
-
This compound (1.0 eq)
-
m-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
0°C to room temperature, 4 hours
-
-
Protocol:
-
Dissolve this compound in DCM in a round-bottom flask and cool to 0°C in an ice bath.
-
Slowly add m-CPBA in portions, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene.
-
Step 2: Nitration of 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene
-
Objective: To introduce a nitro group onto the aromatic ring, positioned ortho to the activating methylsulfonyl group and para to the methoxy group.
-
Reagents & Conditions:
-
4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene (1.0 eq)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
0°C, 1 hour
-
-
Protocol:
-
In a flask cooled to 0°C, slowly add 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 2-Fluoro-4-methoxy-5-nitro-1-(methylsulfonyl)benzene, is collected by filtration, washed with cold water, and dried.
-
Step 3: Conversion to 4-Fluoro-2-methoxy-5-nitroaniline
-
Objective: To replace the methylsulfonyl group with an amino group. This can be approached in two ways: a direct ipso-substitution or a reduction followed by diazotization and substitution (a more classical but longer route). A more direct approach is ipso-nitration if the sulfonyl group can be displaced. However, a more reliable method is the displacement of the sulfonyl group with an azide followed by reduction.
-
Reagents & Conditions (via Azide Displacement):
-
2-Fluoro-4-methoxy-5-nitro-1-(methylsulfonyl)benzene (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
100°C, 6 hours
-
Followed by reduction with H₂, Pd/C in Methanol.
-
-
Protocol:
-
Dissolve 2-Fluoro-4-methoxy-5-nitro-1-(methylsulfonyl)benzene in DMF.
-
Add sodium azide and heat the mixture to 100°C for 6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude azide is then dissolved in methanol, and a catalytic amount of Pd/C is added.
-
The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete.
-
The catalyst is filtered off, and the solvent is evaporated to yield 4-Fluoro-2-methoxy-5-nitroaniline.
-
Phase 2: Synthesis of the Osimertinib Analog Core
Step 4: Nucleophilic Aromatic Substitution (SNAr) with N,N,N'-trimethylethane-1,2-diamine
-
Objective: To displace the fluorine atom with the diamine side chain. The nitro group is crucial here as it activates the ring for this SNAr reaction. The fluorine is the most facile leaving group compared to the methoxy group.
-
Reagents & Conditions:
-
4-Fluoro-2-methoxy-5-nitroaniline (1.0 eq)
-
N,N,N'-trimethylethane-1,2-diamine (1.2 eq)
-
N,N-Dimethylacetamide (DMAC)
-
Diisopropylethylamine (DIPEA)
-
110°C, 6 hours.[4]
-
-
Protocol:
-
In a sealed vessel, combine 4-Fluoro-2-methoxy-5-nitroaniline, N,N,N'-trimethylethane-1,2-diamine, and DIPEA in DMAC.
-
Heat the mixture to 110°C and stir for 6 hours.[4]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N'-(2-(dimethylamino)ethyl)-2-methoxy-N'-methyl-5-nitrobenzene-1,4-diamine.
-
Step 5: Pyrimidine Ring Formation
-
Objective: To construct the central pyrimidine ring, a key pharmacophore of Osimertinib analogs. This is typically achieved by reacting the diamine intermediate with a suitable three-carbon synthon.
-
Reagents & Conditions:
-
The product from Step 4 (1.0 eq)
-
A suitable pyrimidine precursor (e.g., a substituted 3-(dimethylamino)acrylaldehyde or a similar synthon)
-
Appropriate acid or base catalyst and solvent system.
-
-
Protocol:
-
The specific conditions for this step will depend on the desired substituent on the pyrimidine ring of the final analog. A general approach involves the condensation of the diamine with a 1,3-dielectrophilic species to form the pyrimidine ring. For the synthesis of Osimertinib itself, a key intermediate is reacted with 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one.
-
Step 6: Final Assembly and Functionalization
-
Objective: To complete the synthesis of the Osimertinib analog. This typically involves reduction of the nitro group to an aniline, followed by acylation with acryloyl chloride to install the Michael acceptor warhead.
-
Reagents & Conditions (for Nitro Reduction and Acylation):
-
Protocol:
-
The nitro-substituted pyrimidine derivative is reduced to the corresponding aniline using catalytic hydrogenation (H₂ gas, Pd/C catalyst in methanol).[4]
-
The resulting aniline is then dissolved in THF, cooled to 0°C, and treated with triethylamine followed by the dropwise addition of acryloyl chloride.[4]
-
The reaction is stirred at room temperature until completion.
-
Workup and purification by column chromatography or recrystallization yield the final Osimertinib analog.
-
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9, color="#EA4335"];
} caption: "SNAr Mechanism"
Data Summary
| Step | Transformation | Key Reagents | Solvent | Temp. | Time | Yield |
| 1 | Oxidation | m-CPBA | DCM | 0°C - RT | 4h | >95% |
| 2 | Nitration | HNO₃, H₂SO₄ | - | 0°C | 1h | High |
| 3 | Azide Displacement & Reduction | NaN₃; H₂, Pd/C | DMF; MeOH | 100°C; RT | 6h; 4h | Good |
| 4 | SNAr Reaction | N,N,N'-trimethylethane-1,2-diamine, DIPEA | DMAC | 110°C | 6h | ~98%[4] |
| 6a | Nitro Reduction | H₂, Pd/C | Methanol | RT | 2h | Quantitative[4] |
| 6b | Acylation | Acryloyl chloride, TEA | THF | 0°C - RT | 3h | ~87%[4] |
Conclusion and Future Perspectives
This application note details a strategic and viable synthetic route for the preparation of Osimertinib analogs starting from this compound. By focusing on a key functional group interconversion to a well-established nitroaniline intermediate, this protocol provides a reliable pathway for researchers. The causality behind each experimental choice, particularly the necessity of the nitro group for SNAr activation, is highlighted. This approach not only enables the synthesis of known Osimertinib analogs but also provides a framework for the development of novel derivatives by modifying the pyrimidine formation and final acylation steps.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Osimertinib and its Analogues.
- Voulgari, P., Alivertis, D., & Skobridis, K. (2021). Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. Helvetica Chimica Acta, 104(11), e2100066.
- BenchChem. (2025). Application Note: A High-Yield Synthesis Protocol for Osimertinib (AZD9291).
-
Wang, Y., Wu, Y., Fan, X., Zhang, F., & Liu, Y. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(08), 981. [Link]
- Chen, L., Fu, W., Feng, C., Qu, R., Tong, L., Zheng, L., ... & Liang, G. (2017). Structure-based design and synthesis of 2, 4-diaminopyrimidines as EGFR L858R/T790M selective inhibitors for NSCLC. European journal of medicinal chemistry, 140, 510-527.
- National Journal of Pharmaceutical Sciences. (n.d.). Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer.
- RSC Publishing. (n.d.).
- Yan, L. (2020).
- ResearchGate. (2025).
- Yan, L., Li, Y., Wang, Y., Zhang, Y., & Liu, Q. (2019). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Frontiers in Chemistry, 7, 833.
- MDPI. (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- Wu, J., Zhang, Y., Liu, Y., Zhang, Y., & Li, J. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC. Bioorganic & medicinal chemistry, 26(23-24), 6043-6053.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene Synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The content is structured in a flexible question-and-answer format to directly address the practical challenges encountered in the laboratory.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific experimental hurdles. Each question is followed by a detailed explanation of the underlying chemical principles and a systematic approach to problem-solving.
Question 1: My reaction yield for the synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) is consistently low. What are the potential causes and how can I improve it?
Low yield in the SNAr synthesis starting from 1,4-difluoro-2-methoxybenzene and a methylthiolate source is a frequent challenge. The issue typically stems from one of three areas: suboptimal reaction conditions, reagent impurity, or competing side reactions.
Causality Analysis:
The SNAr mechanism in this context involves the attack of a nucleophile (e.g., sodium thiomethoxide, NaSMe) on an electron-deficient aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The rate and efficiency of this reaction are highly dependent on the stability of this intermediate and the ability of the leaving group (fluoride) to depart. The methoxy group (–OCH₃) at the C2 position and the remaining fluorine at C1 activate the C4 position for nucleophilic attack. However, several factors can disrupt this pathway.
Systematic Troubleshooting Protocol:
-
Reagent Quality and Stoichiometry:
-
Nucleophile Integrity: Sodium thiomethoxide is hygroscopic and prone to oxidation. Ensure it is dry and preferably from a freshly opened container or prepared in situ. The presence of moisture can quench the nucleophile and introduce water, which can lead to undesired phenol byproducts under harsh conditions.
-
Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the thiomethoxide nucleophile to drive the reaction to completion. A large excess can sometimes promote side reactions.
-
-
Solvent and Temperature Optimization:
-
Solvent Choice: Aprotic polar solvents such as DMF, DMSO, or NMP are essential. They effectively solvate the cation (e.g., Na⁺) of the nucleophile, leaving a "naked" and more reactive thiomethoxide anion. If you are using a less polar solvent like THF, poor solubility and reactivity of the nucleophile are likely culprits for low yield.
-
Temperature Control: While heating is necessary to overcome the activation energy, excessive temperatures (>120 °C in DMF) can lead to decomposition or undesired side reactions, such as demethylation of the methoxy group. We recommend starting at a moderate temperature (e.g., 80-100 °C) and monitoring the reaction progress by TLC or GC-MS.
-
-
Minimizing Side Reactions:
-
Atmosphere: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the thiomethoxide nucleophile to dimethyl disulfide (DMDS), which is unreactive, thereby reducing the effective concentration of your nucleophile.
-
Isomer Formation: While substitution at the C4 position is electronically favored, minor substitution at the C1 position can occur. Proper temperature control can enhance regioselectivity.
-
The following diagram outlines a decision-making workflow for troubleshooting low yields in this SNAr synthesis.
Caption: Simplified Buchwald-Hartwig C-S coupling cycle.
What are the critical safety precautions for this synthesis?
-
Thiols and Thiolates: Methanethiol is a toxic, flammable gas with an extremely unpleasant odor. Sodium thiomethoxide is corrosive and toxic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salts (Sandmeyer Route): Aryl diazonium salts can be explosive in their dry, solid state. They should always be prepared in situ in a cold solution (0–5 °C) and used immediately without isolation.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Avoid contact and use appropriate gloves.
Detailed Experimental Protocol: SNAr Synthesis
This protocol provides a validated method for the synthesis of this compound from 1,4-difluoro-2-methoxybenzene.
Materials:
-
1,4-Difluoro-2-methoxybenzene (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-difluoro-2-methoxybenzene (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the flask via a syringe.
-
Inerting: Begin stirring the solution and purge the system with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Nucleophile Addition: Carefully add sodium thiomethoxide (1.2 eq) to the reaction mixture in portions. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to 85 °C using an oil bath. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash them twice with water, then once with brine to remove residual DMF and salts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- Benchchem. The Kinetics of Ullmann Condensation: A Deep Dive into Aryl Thioether Synthesis.
- Wikipedia.
- Wikipedia.
- ChemicalBook.
- Organic Chemistry Portal. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Wikipedia. Sandmeyer reaction.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Organic Chemistry Portal. Sandmeyer Reaction.
- chemeurope.com. Sandmeyer reaction.
- NIH. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
- BYJU'S.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Vapourtec Flow Chemistry.
Sources
Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related compounds. Here, we move beyond simple protocols to dissect the causality behind common side reactions and provide field-proven troubleshooting strategies.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound is not a trivial undertaking. The specific arrangement of the fluoro, methoxy, and methylsulfanyl groups on the benzene ring presents unique regiochemical challenges. The electronic interplay between the electron-donating methoxy group, the electronegative but ortho-, para-directing fluorine atom, and the incoming electrophile or nucleophile dictates the success of the synthesis. This guide is structured around the most plausible synthetic strategies, addressing specific issues you might encounter with each.
Troubleshooting Guide & FAQs
Strategy 1: Directed ortho-Lithiation of 3-Fluoroanisole
This is a powerful and common strategy for achieving substitution ortho to a directing group. The methoxy group in 3-fluoroanisole is a potent directing metalating group (DMG), guiding the organolithium base to deprotonate the C2 position. However, this reaction is sensitive to conditions and can lead to undesired outcomes.
FAQ 1: Poor Regioselectivity - Why am I getting a mixture of isomers?
Question: I performed the ortho-lithiation of 3-fluoroanisole followed by quenching with dimethyl disulfide (DMDS), but my NMR analysis shows a mixture of products. What is the likely side product and how can I avoid it?
Answer: The primary side product in this reaction is typically 5-Fluoro-2-methoxy-1-(methylsulfanyl)benzene , arising from lithiation at the C6 position instead of the desired C2 position.
Causality: While the methoxy group strongly directs lithiation to its ortho positions (C2 and C6), the choice between them is influenced by a subtle interplay of electronic and steric effects.
-
Electronic Effects: The fluorine atom at C3 is electron-withdrawing, which increases the acidity of the adjacent protons at C2 and C4. The increased acidity at C2 makes it the kinetically favored site for deprotonation.
-
Steric Hindrance: The approach of the organolithium base (e.g., n-BuLi) is a sterically sensitive step. The transition state for lithiation at C2 is more sterically congested due to the adjacent methoxy group compared to the C6 position.[1] In some cases, especially with bulkier bases like sec-butyllithium or under suboptimal conditions, lithiation can occur at the less hindered C6 position.
Troubleshooting Protocol: Enhancing C2 Selectivity
This protocol is designed to maximize the kinetic preference for deprotonation at the C2 position.
Step-by-Step Methodology:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen). The solvent (typically THF or Diethyl Ether) must be anhydrous.
-
Reagent Titration: The concentration of commercial alkyllithium reagents can vary. Titrate your n-BuLi solution before use to ensure accurate stoichiometry.
-
Temperature Control:
-
Dissolve 3-fluoroanisole (1.0 eq) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
Slowly add the titrated n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Rapid addition can cause localized heating, reducing selectivity.[2]
-
-
Litiation Time: Stir the reaction mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench:
-
Add dimethyl disulfide (DMDS) (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature overnight.
-
-
Workup: Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent, dry, and purify by column chromatography.
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| Lithiation Temp. | -40 °C to -78 °C | Strictly ≤ -75 °C | Favors the kinetically controlled C2 deprotonation. |
| Base | n-BuLi or s-BuLi | n-BuLi | s-BuLi is bulkier and may favor the less-hindered C6 position. |
| Solvent | Diethyl Ether or THF | THF | THF is a more strongly Lewis-basic solvent, which can improve the stability and reactivity of the organolithium species.[2] |
| Addition Rate | Rapid | Slow, dropwise | Prevents localized warming and side reactions. |
FAQ 2: Disulfide Formation & Other Sulfur Byproducts
Question: After quenching with DMDS, my mass spectrometry analysis shows the desired product, but also a significant amount of bis(4-fluoro-2-methoxyphenyl) disulfide. Why did this happen?
Answer: This side reaction is often the result of a partial reaction or oxidation.
Causality:
-
Incomplete Lithiation: If less than a full equivalent of the aryl lithium species is formed, the subsequent quench with DMDS will produce the desired aryl methyl sulfide and also methanethiolate (MeS⁻). This methanethiolate can then react with the remaining aryl lithium to form a lithium thiophenolate, which upon workup, can be oxidized by air to the disulfide.
-
Oxidation: The intermediate 4-fluoro-2-methoxybenzenethiol, if formed, is highly susceptible to oxidation to the corresponding disulfide, especially during aqueous workup if air is not excluded.
Workflow for Diagnosing and Solving Sulfur Byproduct Formation
Caption: Troubleshooting workflow for disulfide byproduct formation.
Strategy 2: Synthesis from 4-Fluoro-2-methoxyphenol
This route leverages a more functionalized starting material, which can simplify the regiochemical challenges but introduces new potential side reactions related to the reactivity of the phenol group. A common approach involves converting the phenol to a thiophenol, followed by methylation.
FAQ 3: My reaction is forming a disulfide instead of the thiol.
Question: I'm trying to synthesize the intermediate 4-fluoro-2-methoxybenzenethiol, but the main product I isolate is the corresponding disulfide. How can I obtain the thiol?
Answer: Aromatic thiols are notoriously prone to oxidation to disulfides, often by atmospheric oxygen under basic or neutral conditions. The key is to either generate and use the thiol in situ or to maintain a reductive environment during workup.
Causality: The thiolate anion (ArS⁻), formed under basic conditions, is readily oxidized. The reaction is often catalyzed by trace metal impurities.
2 ArSH + [O] → ArS-SAr + H₂O
Protocol: Reductive Synthesis of Thiol and In Situ Methylation
This procedure converts a sulfonyl chloride intermediate directly to the methyl sulfide, avoiding the isolation of the sensitive thiol.
Step-by-Step Methodology:
-
Chlorosulfonylation: React 3-fluoroanisole with chlorosulfonic acid to form 4-fluoro-2-methoxybenzene-1-sulfonyl chloride. This reaction generally proceeds with high regioselectivity due to the strong directing effect of the methoxy group.[3]
-
Reduction and Methylation (One-Pot):
-
In a flask under an inert atmosphere, suspend the 4-fluoro-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like n-heptane.
-
Add a reducing agent such as triphenylphosphine (3.0 eq) in batches at 85 °C and stir for 1 hour.[3]
-
Cool the reaction to 50 °C and add water to hydrolyze the intermediate.
-
To this crude reaction mixture containing the generated thiol, add a base (e.g., NaOH, 2.0 eq) and methyl iodide (1.5 eq).
-
Stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
-
Workup: Perform a standard aqueous workup and purify by column chromatography.
Reaction Pathway: Thiol Synthesis and Side Reaction
Caption: Desired methylation pathway vs. oxidative side reaction.
General Laboratory & Analytical FAQs
Question: How can I unambiguously confirm the regiochemistry of my final product and distinguish it from the C6-substituted isomer?
Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.
-
¹H NMR: The aromatic region will be key. In the desired product (C2-substituted), you will expect to see three distinct aromatic protons. Their splitting patterns (coupling constants) can be analyzed. Specifically, the proton at C3 will be a doublet of doublets due to coupling with the fluorine atom and the proton at C5. The proton at C5 will also be a doublet of doublets, and the proton at C6 will be a doublet.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons that are 2-3 bonds away. You can look for a correlation between the methyl protons of the -SMe group and the carbon at C1.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: An NOE experiment can show through-space proximity. Irradiation of the methoxy protons (-OMe) should show an NOE enhancement to the proton at C3 and potentially the protons of the methylsulfanyl group (-SMe) if it is substituted at C2, confirming their spatial closeness. This would be absent in the C6-substituted isomer.
References
-
Miki, Y., & Hachiken, H. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Chemistry Letters, 25(12), 1-2. [Link]
- Google Patents. (2010).
-
Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]
-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]
-
PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. [Link]
-
Indian Academy of Sciences. (n.d.). Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
Scientific Laboratory Supplies. (n.d.). 4-Fluoro-2-methoxyphenol, 97%. [Link]
-
PMC - NIH. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. [Link]
-
Andrew G Myers Research Group. (n.d.). ortho metalation. [Link]
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. [Link]
-
USF Scholar Commons. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation. [Link]
-
PubChem. (n.d.). 3-Fluoroanisole. [Link]
-
YouTube. (2025). UCF CHM2210 - Chapter11.10 - Skill4.3 Retro Synthesis (Alkylation of Alkyne). [Link]
-
PubChem. (n.d.). 4-Methoxyphenol. [Link]
Sources
Technical Support Center: Purification of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene by Column Chromatography
Welcome to the Technical Support Center for the chromatographic purification of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of purifying this specific fluoro-organosulfur compound.
Introduction: The Challenge of Purifying Aryl Sulfides
This compound is an important building block in medicinal chemistry. However, its purification by column chromatography can present unique challenges. The presence of a sulfur atom can lead to issues such as peak tailing and irreversible adsorption onto the stationary phase, while the overall polarity of the molecule requires careful selection of the mobile phase to achieve optimal separation from impurities. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of this compound, silica gel (230-400 mesh) is the most commonly used and recommended stationary phase. Its polarity is well-suited for the separation of moderately polar organic compounds.
Q2: What is a good starting mobile phase for the column chromatography of this compound?
A2: A good starting point for the mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. Based on the purification of similar aryl sulfides and fluoro-methoxy substituted compounds, a mixture of hexanes and ethyl acetate or petroleum ether and ethyl acetate is recommended.[1][2] A typical starting gradient would be in the range of 99:1 to 90:10 (non-polar:polar).
Q3: How can I determine the optimal mobile phase composition?
A3: The optimal mobile phase is best determined by thin-layer chromatography (TLC) prior to running the column. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound. This Rf range generally ensures good separation from both less polar and more polar impurities on the column.
Q4: What are the most common impurities encountered during the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, byproducts from side reactions, and oxidation products of the sulfide. Depending on the synthetic route, potential impurities could include the corresponding sulfoxide or sulfone, as well as isomers if the starting materials are not regiochemically pure.
Q5: My compound is streaking/tailing on the TLC plate and the column. What is the cause and how can I fix it?
A5: Peak tailing is a common issue when purifying sulfur-containing compounds on silica gel.[3] This is often due to the interaction of the lone pair of electrons on the sulfur atom with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a small amount of a volatile base , such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Use deactivated silica gel , which has been treated to reduce the number of acidic silanol groups.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate solvent system (too polar or too non-polar).- Co-spotting of compounds with very similar polarities. | - Systematically vary the ratio of your hexane/ethyl acetate mixture. Start with a low polarity (e.g., 98:2) and gradually increase the polarity.- Try a different solvent system. For example, dichloromethane/hexane can sometimes provide different selectivity. |
| Compound Does Not Elute from the Column | - Mobile phase is not polar enough.- Strong, irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is suspected to be strongly adsorbed, consider the possibility of decomposition on silica. A quick stability test on a TLC plate can be informative. |
| Product Elutes with the Solvent Front | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase. Start with a much higher ratio of the non-polar solvent (e.g., 99:1 hexane:ethyl acetate). |
| Broad or Tailing Peaks | - Acidic nature of silica gel interacting with the sulfur atom.- Column overloading.- Poorly packed column. | - Add a small amount of triethylamine (0.1-1%) to your eluent.[1]- Ensure you are not loading too much crude material onto the column. As a general rule, use a 30:1 to 100:1 ratio of silica gel to crude material by weight.- Ensure the column is packed uniformly without any cracks or channels. |
| Co-elution of Product and Impurity | - Insufficient resolution with the chosen solvent system. | - If the impurity is less polar, run the column with a less polar solvent system for a longer time.- If the impurity is more polar, a carefully optimized gradient elution might be necessary.- Consider using a longer column for better separation. |
| Low Recovery of the Product | - Irreversible adsorption or decomposition on the column.- Product is too volatile and evaporates during solvent removal. | - Deactivate the silica gel with triethylamine before packing the column.- Use a rotary evaporator at a controlled temperature and pressure to remove the solvent. |
Experimental Protocol: A Starting Point
This protocol provides a general guideline for the purification of this compound. It is essential to first optimize the conditions using TLC.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates (silica gel 60 F254)
-
Collection tubes
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 98:2, 95:5, 90:10) to find a system that gives your product an Rf of approximately 0.2-0.3.
-
-
Column Packing (Slurry Method):
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a low-boiling solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions. The flow rate should be controlled to allow for proper equilibration between the stationary and mobile phases.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 526-531.
- ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
-
Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]
- ACS Publications. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2548–2558.
- ACS Publications. (2021). Site-Selective Synthesis of Aryl Sulfides via Oxidative Aromatization of Cyclohexanones with Thiophenols. The Journal of Organic Chemistry, 86(24), 18073–18081.
- MDPI. (2020). Homocouplings of Sodium Arenesulfinates: Selective Access to Symmetric Diaryl Sulfides and Diaryl Disulfides. Molecules, 25(21), 5035.
-
Royal Society of Chemistry. (2019). Supporting Information. [Link]
-
Royal Society of Chemistry. (2020). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. [Link]
Sources
Technical Support Center: Purifying 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the purification of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. As specific, peer-reviewed purification protocols for this exact molecule are not widely published, this document is built upon established principles in organic chemistry for the purification of structurally related aromatic thioethers, fluoroanisoles, and their derivatives. The methodologies and troubleshooting advice provided herein are designed to be a robust starting point for developing a specific, validated purification process in your laboratory.
Section 1: Pre-Purification Analysis & Impurity Profiling
Expertise in purification begins with understanding what you are trying to remove. The nature and quantity of impurities are dictated by the synthetic route used to create the target compound. A thorough analysis of the crude material is critical for selecting the most effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Impurities typically fall into several categories based on common synthetic pathways. For instance, a plausible synthesis involves the nucleophilic aromatic substitution of a di-halo precursor with sodium thiomethoxide. Based on this and other potential routes, your crude product may contain the following:
| Impurity Category | Potential Compounds | Likely Source / Rationale |
| Unreacted Starting Materials | 4-Fluoro-2-methoxyphenol, 1,4-Difluoro-2-methoxybenzene, Sodium Thiomethoxide | Incomplete reaction conversion. |
| Regioisomers | 2-Fluoro-4-methoxy-1-(methylsulfanyl)benzene | Aromatic substitution reactions can often yield mixtures of positional isomers, which can be challenging to separate due to similar physical properties. |
| Reaction Byproducts | Dimethyl disulfide (from oxidation of thiomethoxide), 4-Fluoro-2-methoxyphenol (from hydrolysis) | Side reactions occurring under the reaction conditions. |
| Over-Oxidized Species | 4-Fluoro-2-methoxy-1-(methylsulfinyl)benzene (Sulfoxide), 4-Fluoro-2-methoxy-1-(methylsulfonyl)benzene (Sulfone) | The thioether moiety is susceptible to oxidation, which can occur during the reaction or subsequent work-up if exposed to air or oxidizing agents. |
| Residual Solvents | Toluene, Methanol, Dichloromethane (DCM), Dimethylformamide (DMF) | Solvents used during synthesis or extraction that were not completely removed.[1][2] |
Q2: Which analytical techniques should I use to identify and quantify the impurities in my sample?
A2: A multi-technique approach is recommended for a comprehensive impurity profile.
| Analytical Technique | Purpose & Key Insights |
| Thin-Layer Chromatography (TLC) | Initial Assessment & Method Development: Quickly visualize the number of components, assess the relative polarity of impurities, and screen for an effective solvent system for column chromatography. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile Impurities: Ideal for identifying and quantifying volatile impurities like residual solvents and low-boiling point byproducts. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Non-Volatile Impurities: Excellent for identifying non-volatile impurities such as regioisomers, starting materials, and oxidized byproducts. Provides molecular weight information for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural Confirmation & Purity Assessment: The gold standard for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals in the proton, carbon, or fluorine spectra can help identify and quantify impurities. |
Section 2: Safety & Handling Precautions
Q3: What are the primary safety concerns for this class of compound?
A3: Based on analogous structures, this compound and its potential impurities may cause skin and eye irritation.[3] Proper personal protective equipment (PPE) is mandatory.
| Safety Guideline | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.[3] | To prevent skin and eye contact with the chemical.[4] |
| Ventilation | All handling and purification steps should be performed inside a certified chemical fume hood. | To avoid inhalation of any potentially harmful vapors or dusts. |
| Spill & Waste | Prevent the product from entering drains.[3] Dispose of chemical waste in sealed, labeled containers according to your institution's hazardous waste disposal procedures. | To ensure environmental protection and regulatory compliance. |
| First Aid | In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[3] Seek medical attention if irritation persists. | To mitigate potential irritation or injury from accidental exposure. |
Section 3: Purification Methodologies & Troubleshooting
The choice of purification method depends on the physical state of your crude product (solid vs. liquid) and the nature of the impurities identified in your initial analysis.
Method 1: Recrystallization
Best Suited For: Crude products that are solid at room temperature and when impurities have different solubility profiles from the target compound.
Experimental Protocol: General Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or a mixture like ethanol/water). The ideal solvent will dissolve the compound when hot but show poor solubility at room temperature.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Decolorization (Optional): If the solution is colored by minor impurities, add a small amount (1-2% by weight) of activated charcoal and heat for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.[5]
-
Collection & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Caption: Recrystallization workflow for solid compounds.
Troubleshooting Recrystallization
-
Q4: My compound "oiled out" instead of forming crystals. What should I do? A4: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. Reheat the solution to redissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow it to cool more slowly.[5] Using a mixed solvent system and adjusting the ratio can also solve this.
-
Q5: My yield is very low. How can I improve it? A5: This could be due to using too much solvent during dissolution or washing. Use the absolute minimum amount of hot solvent required. Ensure the solution is fully cooled in an ice bath before filtering. When washing, use only a very small amount of ice-cold solvent.
-
Q6: After recrystallization, my product is still impure. What is the next step? A6: If impurities have very similar solubility profiles, recrystallization may not be effective. This is often the case with regioisomers. In this scenario, column chromatography is the recommended next step.
Method 2: Flash Column Chromatography
Best Suited For: Purifying liquids or solids, separating complex mixtures, and removing impurities with similar polarities to the product (e.g., regioisomers).
Experimental Protocol: General Flash Chromatography
-
Eluent Selection: Using TLC, find a solvent system (e.g., hexanes/ethyl acetate) that gives your target compound an Rf value of approximately 0.3-0.4 and separates it well from all impurities.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, carefully add this solid to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Flash column chromatography workflow.
Troubleshooting Column Chromatography
-
Q7: My compounds are not separating on the column (poor resolution). What can I do? A7: Poor resolution is usually due to an inappropriate solvent system. Decrease the polarity of the eluent for better separation. If that doesn't work, consider using a different solvent system (e.g., DCM/methanol instead of hexanes/ethyl acetate). A longer column or finer silica mesh can also improve resolution.
-
Q8: The compound is streaking or "tailing" on the TLC plate and column. Why? A8: Tailing can be caused by several factors. The compound may be too acidic or basic for the silica gel. Adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent can often resolve this. Overloading the column with too much crude material can also cause this issue.
Section 4: Post-Purification Analysis & Validation
Purification is not complete until the purity of the final product has been confirmed.
Q9: How do I definitively confirm the purity of my this compound?
A9: Use the same analytical techniques as in the initial impurity analysis.
-
NMR: The ¹H NMR spectrum should show clean signals corresponding only to the target molecule, with integrations matching the expected number of protons. The absence of peaks from starting materials or byproducts is a strong indicator of purity.
-
LC-MS / GC-MS: A single, sharp peak in the chromatogram at the expected retention time, with the correct mass-to-charge ratio in the mass spectrum, confirms both purity and identity.
-
Melting Point: If your compound is a solid, a sharp melting point range (typically < 2 °C) that is consistent with literature values (if available) indicates high purity.
By following this structured approach of analysis, method selection, and post-purification validation, you can confidently develop a robust protocol for obtaining high-purity this compound for your research and development needs.
References
-
Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene. [Link]
-
Hale, G., et al. (2003). Thiophilic interaction chromatography for supercoiled plasmid DNA purification. Journal of Chromatography B, 790(1-2), 245-255. [Link]
- Aurobindo Pharma Ltd. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Eli Lilly and Company. (2025). Process for the preparation of 4-fluoro-3-methoxyaniline.
-
Cohen, T., et al. (1988). VINYL SULFIDES FROM THIOACETALS WITH COPPER(I) TRIFLUOROMETHANESULFONATE: (Z)-2-METHOXY-1-PHENYLTHIO-1,3-BUTADIENE. Organic Syntheses, 66, 203. [Link]
-
Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation. (n.d.). Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9987, 4-Fluoroanisole. Retrieved January 19, 2026, from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14451968, 1-Fluoro-2-methoxy-4-nitrobenzene. Retrieved January 19, 2026, from [Link].
- Shandong Innovation Salt Chemical Co Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Agerbirk, N., et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Phytochemistry, 118, 149-160. [Link]
-
ResearchGate. (n.d.). Thiophilic interaction chromatography for supercoiled plasmid DNA purification. Retrieved January 19, 2026, from [Link]
-
Pyka-Pająk, A., & Dołowy, M. (Eds.). (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. MDPI. [Link]
-
Hirschi, S., et al. (2017). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 4), 555–560. [Link]
-
Kumar, P., et al. (2002). Separation of synthetic oligonucleotide dithioates from monothiophosphate impurities by anion-exchange chromatography on a mono-q column. Analytical Biochemistry, 306(1), 92-99. [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737368, 4-Fluoro-2-methoxyphenol. Retrieved January 19, 2026, from [Link].
-
PubChemLite. (n.d.). 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene. Retrieved January 19, 2026, from [Link]
-
BVL. (2025). Product chemistry - Relevant impurities of technical active substances. [Link]
- Jiangsu Sword Agrochemicals Co Ltd. (2015). Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution.
- Zhejiang Yongtai Technology Co Ltd. (2011). Method for preparing p-fluoro anisole.
Sources
troubleshooting nucleophilic aromatic substitution for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Subject: Troubleshooting Nucleophilic Aromatic Substitution for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Welcome to the technical support hub for researchers navigating the complexities of Nucleophilic Aromatic Substitution (SNAr) with challenging substrates. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the use of this compound, a substrate known for its unique reactivity profile. As Senior Application Scientists, our goal is to blend foundational theory with practical, field-tested solutions to guide you toward a successful synthesis.
Introduction: Understanding the Challenge
The SNAr reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The canonical mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex as a key intermediate.[1] The stability of this complex, and thus the reaction's success, is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3][4][5]
The substrate, this compound, presents a significant challenge to this paradigm. It possesses two electron-donating groups (EDGs)—methoxy (-OCH₃) and methylsulfanyl (-SCH₃)—which destabilize the anionic Meisenheimer intermediate, thereby deactivating the ring towards nucleophilic attack. This guide is designed to address the resulting low reactivity and potential side reactions you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common experimental hurdles in a direct question-and-answer format.
Question 1: My reaction shows little to no conversion of the starting material. What are the primary causes, and how can I drive the reaction to completion?
Answer: Low conversion is the most anticipated issue with this electron-rich substrate. The root cause is the poor stabilization of the Meisenheimer intermediate. A systematic, multi-pronged approach is required to overcome this high activation energy barrier.
1. Re-evaluate Reaction Conditions: The choice of solvent, temperature, and base is critical. Standard conditions are often insufficient.
-
Solvent: Polar aprotic solvents are essential.[6] They effectively solvate the counter-ion of the nucleophile, increasing its "naked" reactivity. Protic solvents will hydrogen-bond with the nucleophile, severely diminishing its potency.[6]
-
Temperature: Elevated temperatures are almost certainly required. The reaction should be incrementally heated, monitoring for decomposition of the starting material or product.
-
Base: If your nucleophile is not used in its salt form (e.g., an alcohol or thiol instead of an alkoxide or thiolate), a strong, non-nucleophilic base is needed to generate the more reactive anionic species in situ.
Table 1: Recommended Reaction Conditions for an Unactivated Substrate
| Parameter | Initial Recommendation | Advanced Strategy | Rationale |
| Solvent | DMSO, DMF | NMP, DMPU | Maximizes nucleophile reactivity; higher boiling points allow for increased temperatures.[6][7] |
| Temperature | 80-100 °C | 120-180 °C | Provides sufficient thermal energy to overcome the high activation barrier. |
| Base | K₂CO₃, Cs₂CO₃ | NaH, KHMDS | Stronger bases ensure complete deprotonation of the nucleophile precursor.[8] |
| Nucleophile | 1.1 - 1.5 equivalents | 2.0 - 3.0 equivalents | Pushes the reaction equilibrium towards the product (Le Châtelier's principle). |
2. Enhance Nucleophilicity: A stronger nucleophile can more effectively attack the electron-rich ring. For instance, thiolates (RS⁻) are significantly more nucleophilic than thiols (RSH).[9] If using a neutral nucleophile like an amine or alcohol, ensure a strong base is present to generate the more reactive conjugate base.
3. Consider Modern Catalytic Methods: For particularly recalcitrant cases, classical thermal SNAr may not be viable. Recent advances have enabled the functionalization of unactivated fluoroarenes through alternative mechanisms.
-
Photoredox Catalysis: This method uses a photocatalyst to generate a radical cation from the fluoroarene, which is significantly more electrophilic and susceptible to nucleophilic attack.[10] This approach often proceeds under much milder conditions than thermal SNAr.
Question 2: My TLC analysis shows multiple spots, indicating the formation of side products. What are these impurities, and how can I prevent them?
Answer: The formation of side products often results from the harsh conditions required to force the reaction to proceed.
1. Competing Elimination-Addition (Benzyne) Mechanism: Under very strong basic conditions (e.g., NaNH₂, LDA) and high temperatures, a benzyne intermediate can form via an elimination-addition pathway.[3][11] This is problematic as the nucleophile can add to either carbon of the triple bond, leading to a mixture of regioisomers.
-
Solution: Avoid exceptionally strong bases like sodium amide unless the benzyne pathway is desired. Use bases like K₂CO₃, Cs₂CO₃, or potassium tert-butoxide, which are typically strong enough to deprotonate the nucleophile without abstracting a proton from the aromatic ring.
2. Decomposition or Ether Cleavage: The methoxy group can be susceptible to cleavage at very high temperatures in the presence of strong nucleophiles, leading to phenolic byproducts. The methylsulfanyl group can also be a site for undesired reactions.
-
Solution: Carefully control the reaction temperature. Incrementally increase the heat and monitor by TLC or LC-MS for the appearance of new, unidentified spots. If decomposition is observed, a lower temperature with a longer reaction time or a move to a catalytic method may be necessary.
3. Oxidation of the Thioether: The methylsulfanyl group (-SCH₃) is sensitive to oxidation, especially at elevated temperatures if atmospheric oxygen is not rigorously excluded.
-
Solution: Ensure the reaction is performed under a completely inert atmosphere (e.g., dry Nitrogen or Argon). Use properly dried, degassed solvents to minimize the presence of oxygen and other oxidizing impurities.[6]
Experimental Workflow & Protocols
The following diagrams and protocols provide a structured approach to experimentation and troubleshooting.
Caption: A systematic workflow for troubleshooting low conversion and side product formation.
Protocol 1: General Procedure for SNAr
This protocol provides a robust starting point for the reaction with this compound.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Reagents: Add the nucleophile (1.2 eq.) and a suitable base (e.g., anhydrous K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed polar aprotic solvent (e.g., DMSO or NMP, to make a 0.2-0.5 M solution) via syringe.
-
Heating: Lower the flask into a pre-heated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously and monitor its progress by taking small aliquots for TLC or LC-MS analysis at regular intervals.
-
Completion: Once the starting material is consumed or no further conversion is observed, remove the flask from the heat and allow it to cool to room temperature.
Protocol 2: Workup and Purification
A proper workup is crucial for isolating the desired product cleanly.
-
Quenching: Slowly pour the cooled reaction mixture into a beaker containing cold water or a saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual solvent (e.g., DMSO) and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the final product.
Frequently Asked Questions (FAQs)
Q: Why is fluorine considered a good leaving group for SNAr reactions? This contradicts what I learned for SN1/SN2 reactions.
A: This is an excellent and common question. In SN1 and SN2 reactions, the rate-determining step involves the cleavage of the carbon-leaving group bond. Therefore, weaker bonds (C-I > C-Br > C-Cl > C-F) lead to faster reactions.
However, in the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[2][3] Fluorine's extreme electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring inductively. This makes the carbon atom attached to the fluorine significantly more electrophilic and susceptible to nucleophilic attack, thereby lowering the activation energy of the first step. The very strong C-F bond is broken in the second, fast step of the reaction, which does not affect the overall rate.[2][9]
Caption: The two-step addition-elimination mechanism of SNAr.
Q: Can the methoxy or methylsulfanyl groups act as leaving groups?
A: It is highly unlikely under typical SNAr conditions. Methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups are extremely poor leaving groups because their conjugate acids (methanol and methanethiol) are weak acids, making the corresponding anions (CH₃O⁻ and CH₃S⁻) strong bases. Fluoride (F⁻), while a relatively strong base, is a much better leaving group in the context of SNAr compared to these alternatives.
Q: How will I know if a benzyne mechanism is occurring?
A: The hallmark of a benzyne mechanism is the formation of regioisomeric products. If your nucleophile attaches not only at the carbon where the fluorine was (the ipso-position) but also at the adjacent carbon (cine-substitution), a benzyne intermediate is the most probable cause. This can be confirmed by careful characterization (e.g., 1D and 2D NMR) of the product mixture.
References
-
Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
Nucleophilic aromatic substitution I (video). Khan Academy. Available from: [Link]
-
SNAr reaction scope & limitations. Chem Help ASAP (YouTube). Available from: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. Leah4sci (YouTube). Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central (PMC). Available from: [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available from: [Link]
-
How can I choose the correct mechanism for nucleophilic substitution of aryl halides? Chemistry Stack Exchange. Available from: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks - Organic Chemistry II. Available from: [Link]
-
SNAr Reaction Examples. Organic Chemistry Portal. Available from: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. The ACS Green Chemistry Institute. Available from: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications - Organic Letters. Available from: [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available from: [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Reaction Examples [cdb.ics.uci.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A Researcher's Guide to 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Welcome to the technical support center for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this aryl sulfide derivative. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice regarding its stability and storage, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3] For optimal preservation of its chemical integrity, storage at refrigerated temperatures (2-8 °C) is advisable. It is also crucial to store the compound away from incompatible materials, particularly strong oxidizing agents.[3][4]
Q2: My sample of this compound has developed a slight yellow tint. Is it still usable?
The appearance of a pale yellow color in aryl sulfides can sometimes indicate the onset of minor degradation or the presence of impurities. While a slight discoloration may not significantly impact the outcome of all experiments, it is a sign that the compound's purity may be compromised. It is recommended to verify the purity of the material using an appropriate analytical technique, such as NMR, GC-MS, or HPLC, before proceeding with sensitive applications.
Q3: I suspect my sample has been exposed to air for an extended period. What are the potential degradation pathways?
The primary concern with prolonged air exposure for an aryl sulfide like this compound is the oxidation of the sulfur atom. The methylsulfanyl group (-SCH₃) is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, upon further oxidation, the sulfone.[5] These oxidized impurities can potentially interfere with your intended reactions or biological assays.
Q4: Can I store this compound in a standard laboratory freezer (-20 °C)?
Q5: What solvents are recommended for dissolving and storing solutions of this compound?
This compound, being an organic molecule, is expected to be soluble in common organic solvents. For short-term storage of solutions, anhydrous aprotic solvents are preferable to minimize potential reactions. It is always best to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be kept under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Verify the purity of the starting material using analytical methods. If degradation is confirmed, use a fresh, properly stored sample. |
| Presence of non-volatile impurities. | Purify the compound using an appropriate technique such as column chromatography or distillation. | |
| Reaction failure or low yield | Oxidized impurities (sulfoxide/sulfone) interfering with the reaction. | Confirm the presence of oxidized species via analytical techniques. If present, consider purifying the material or obtaining a new batch. |
| Incompatibility with reaction conditions. | Aryl sulfides can sometimes act as ligands for transition metals, which may affect catalytic reactions.[6][7] Consider this possibility when designing your synthetic route. | |
| Physical changes in the sample (e.g., color change, solidification) | Exposure to light, air, or moisture. | Store the compound in an amber vial to protect it from light, and ensure the container is tightly sealed under an inert atmosphere. |
| Temperature fluctuations. | Maintain a consistent and appropriate storage temperature as recommended. |
Experimental Workflow: Handling and Storage Protocol
To ensure the integrity of this compound throughout your research, follow this step-by-step handling and storage protocol.
-
Receiving the Compound:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Note the appearance of the compound (color, physical state).
-
-
Initial Storage:
-
Immediately transfer the compound to a designated cool, dry, and dark storage location.
-
Refrigeration at 2-8 °C is recommended for long-term storage.
-
-
Sample Aliquoting:
-
If you anticipate using small quantities over time, it is best practice to aliquot the bulk sample into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Perform aliquoting in a controlled environment, such as a glove box or under a stream of inert gas (argon or nitrogen), to minimize exposure to air and moisture.
-
-
Weighing and Dispensing:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Handle the compound in a well-ventilated fume hood.
-
Recap the container tightly and purge with an inert gas before returning to storage.
-
-
Long-Term Storage:
-
Ensure the container cap is securely fastened. For added protection, consider sealing the cap with paraffin film.
-
Place the container in a secondary containment vessel.
-
Return the compound to the recommended storage conditions promptly after use.
-
Visualizing the Handling Workflow
The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability and purity.
Caption: A flowchart outlining the best practices for receiving, storing, and handling this compound.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Fluoroanisole.
-
Mitchell, T. J., & Nakatsuji, H. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(12), 591-617. [Link]
- ECHEMI. (n.d.). 4-Fluoro-2-methoxybenzaldehyde SDS.
- Angene Chemical. (2025). Safety Data Sheet for 2-Fluoro-4-methoxy-1-methylbenzene.
-
Isshiki, R., Kurosawa, M. B., Muto, K., & Yamaguchi, J. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(26), 10333–10340. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Retrieved from [Link]
- TCI Chemicals. (n.d.). Safety Data Sheet for 3-Fluoro-4-methoxybenzonitrile.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Fluoro-4-methoxybenzoic acid.
-
Wikipedia. (n.d.). Thioanisole. Retrieved from [Link]
- Fisher Scientific. (2014). Safety Data Sheet for 1-Fluoro-2-nitrobenzene.
- TCI Chemicals. (n.d.). Safety Data Sheet for 2-Fluoro-4-methoxy-1-nitrobenzene.
-
de Bont, J. A. M., et al. (2006). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Applied and Environmental Microbiology, 72(12), 7689–7694. [Link]
- Fabian, W. M. F., & Kalcher, K. (2013). On the protonation and deuteration of thioanisole and some of its methoxy-substituted derivatives. Monatshefte für Chemie - Chemical Monthly, 144(10), 1461-1467.
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.
- Google Patents. (1978). Process for producing thioanisole. US4124646A.
-
ResearchGate. (2018). Preparation of Thioanisole Biscarbanion and C–H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
-
PubMed. (2018). Preparation of Thioanisole Biscarbanion and C-H Lithiation/Annulation Reactions for the Access of Five-Membered Heterocycles. [Link]
- Nanomaterials Chemistry. (2023).
-
ResearchGate. (2011). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
National Institutes of Health. (2006). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. [Link]
- PubChemLite. (n.d.). 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene.
- Chem-Impex. (n.d.). 2-Fluoro-4-methoxy-1-nitrobenzene.
-
PubMed Central. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. [Link]
-
Wikipedia. (n.d.). 2C (psychedelics). Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoroanisole. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. Thioanisole - Wikipedia [en.wikipedia.org]
- 6. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
Welcome to the technical support center for the synthesis of specialty aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. Here, we move beyond simple protocols to address the nuanced challenges and frequent pitfalls encountered during its synthesis. Our focus is on providing in-depth, mechanistically-grounded troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic routes for this compound and their primary challenges?
The synthesis of this trisubstituted benzene derivative is not trivial due to the need for precise regiochemical control. There are two primary logical approaches, each with its own set of challenges:
-
Route A: Electrophilic Aromatic Substitution (EAS) on a Pre-existing Anisole. This route is challenging. Starting with 3-fluoroanisole, a subsequent electrophilic substitution to introduce the methylsulfanyl group would face significant regioselectivity issues. The methoxy group is a powerful ortho, para-director, while the fluorine is a weaker ortho, para-director.[1][2] This would likely lead to a mixture of isomers that are difficult to separate.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) on an Activated Precursor. This is generally the more viable and controllable strategy. It involves starting with an aromatic ring that has good leaving groups (like fluorine or a nitro group) and is activated towards nucleophilic attack. The key is to have the substituents arranged such that the methylthiolate nucleophile is directed to the desired position. A logical precursor would be a compound like 2,5-difluoro-1-nitrobenzene .
Q2: Why is regioselectivity the primary hurdle in this synthesis?
Regioselectivity is dictated by the electronic effects of the substituents already on the benzene ring. The methoxy group is strongly electron-donating, activating the positions ortho and para to it for electrophilic attack.[1][2] Conversely, in a nucleophilic aromatic substitution (SNAr) scenario, strong electron-withdrawing groups (like a nitro group) are required to activate the ring for attack, and they typically direct the incoming nucleophile to the ortho and para positions relative to themselves. The interplay between the fluoro and methoxy groups makes precise control essential to avoid the formation of undesired constitutional isomers.
Q3: What are the best analytical techniques for identifying byproducts in this synthesis?
A combination of techniques is recommended for unambiguous identification:
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring and initial assessment of product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and isomers, providing both retention time and mass-to-charge ratio.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile or thermally sensitive compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The definitive method for structural elucidation. ¹⁹F NMR is particularly crucial for confirming the position and integrity of the fluorine substituent. ¹H NMR will clearly show the characteristic singlets for the methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, particularly when pursuing a Nucleophilic Aromatic Substitution (SNAr) route.
Problem 1: Low Yield & Incomplete Reaction
Q: My SNAr reaction using sodium thiomethoxide (NaSMe) on a di-fluoro or nitro-fluoro precursor is sluggish and gives a low yield. What factors should I investigate?
A low yield in an SNAr reaction is typically traced back to issues with the nucleophile, solvent, or reaction temperature. The formation of the intermediate Meisenheimer complex is often the rate-determining step, and its stability is paramount.
Causality & Solutions:
-
Nucleophile Potency: Sodium thiomethoxide is hygroscopic and can degrade upon exposure to air and moisture, reducing its nucleophilicity.
-
Troubleshooting: Use freshly prepared or commercially sourced NaSMe with confirmed activity. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Choice: The solvent must be polar and aprotic to solvate the cation (Na⁺) while leaving the thiomethoxide anion highly reactive.
-
Troubleshooting: Standard solvents like DMF, DMSO, or NMP are excellent choices. Ensure the solvent is anhydrous, as water can protonate the nucleophile and participate in competing hydrolysis side reactions.
-
-
Reaction Temperature: SNAr reactions require an activation energy to form the Meisenheimer complex. Insufficient temperature can lead to a slow reaction rate.
-
Troubleshooting: While starting at room temperature is prudent, a gradual increase in temperature (e.g., to 50-80 °C) is often necessary. Monitor the reaction by TLC to track the consumption of the starting material.
-
Problem 2: Isomeric Byproducts Detected
Q: My GC-MS and NMR data show the presence of at least one isomeric product. How can I improve the regioselectivity of the SNAr reaction?
The formation of isomers is a classic problem when the aromatic substrate has more than one potential site for nucleophilic attack. For instance, in a precursor like 1,2-difluoro-4-methoxybenzene , the thiomethoxide could attack at C1 or C2.
Causality & Solutions:
-
Electronic Directing Effects: The regiochemical outcome is determined by the stability of the Meisenheimer complex intermediate. An electron-withdrawing group (EWG) stabilizes the negative charge that develops in the ring, particularly when it is ortho or para to the site of attack.
-
Troubleshooting: Choose a starting material where the electronic effects strongly favor one position. For example, starting with 2,5-difluoro-1-nitrobenzene , the powerful nitro group strongly activates the ortho (C2) and para (C5) positions for attack. The fluorine at C2 is more activated than the one at C5, which should favor the desired substitution pattern.
-
-
Steric Hindrance: Bulky groups near a reaction site can sterically hinder the approach of the nucleophile.
-
Troubleshooting: While less of a factor with the small thiomethoxide nucleophile, ensure your synthetic design doesn't place the target reaction site adjacent to a bulky group unnecessarily.
-
The diagram below illustrates the decision-making process for optimizing an SNAr reaction to favor the desired isomer.
Caption: Workflow for troubleshooting isomeric byproduct formation.
Problem 3: Common Byproduct Identification
Q: I have an unexpected peak in my mass spec with M+2 of the starting thiophenol or a mass corresponding to a dimer. What is it?
This is almost certainly the corresponding disulfide, a very common byproduct when working with thiols.
Causality & Solutions:
-
Oxidation of Thiol: Thiophenols are highly susceptible to oxidation to form disulfides (Ar-S-S-Ar), especially in the presence of air (oxygen) and base.
-
Troubleshooting:
-
Degas Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas.
-
Reductive Workup: If disulfide formation is unavoidable, a mild reducing agent can sometimes convert it back to the thiol before the methylation step.
-
-
Q: My NMR analysis suggests the loss of the methoxy group, showing a broad singlet indicative of a phenol (-OH). How did this happen?
Aryl methyl ethers can be cleaved under certain conditions, particularly with strong nucleophiles or acids.
Causality & Solutions:
-
Nucleophilic Demethylation: Strong nucleophiles, including the thiomethoxide itself, can attack the methyl group of the anisole in an SN2 reaction, especially at elevated temperatures, leading to the formation of a phenoxide.
-
Troubleshooting:
-
Temperature Control: Avoid excessive heating. Use the minimum temperature required for the main SNAr reaction to proceed at a reasonable rate.
-
Limit Excess Nucleophile: Use a controlled amount of the nucleophile (e.g., 1.05-1.1 equivalents) to minimize this side reaction.
-
-
Q: I suspect the desired thioether product has been oxidized to a sulfoxide (Ar-S(=O)-CH₃) or sulfone (Ar-S(=O)₂-CH₃). How can I confirm this?
Thioethers (sulfides) are prone to oxidation. This can happen if oxidizing agents are present or inadvertently formed.
Causality & Solutions:
-
Oxidative Conditions: Unwanted oxidation can occur during the reaction or, more commonly, during the workup if oxidizing agents (e.g., peroxides in old ether solvents, strong acids) are present.
-
Troubleshooting:
-
Analytical Confirmation: Oxidation introduces oxygen atoms, leading to a mass increase of +16 (sulfoxide) or +32 (sulfone) in the mass spectrum. In the ¹H NMR, the protons on the methyl group will be shifted downfield.
-
Prevention: Ensure all reagents and solvents are pure and free of oxidizing contaminants. Use a mild, non-oxidative workup procedure.
-
-
The following diagram provides a logical workflow for troubleshooting low yield issues.
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol is a representative example based on established SNAr chemistry and should be adapted and optimized.
Reactants & Reagents
| Compound | M.W. | Amount | Moles | Equiv. |
| 2,5-Difluoro-1-nitrobenzene | 159.09 | 5.00 g | 31.4 mmol | 1.0 |
| Sodium Thiomethoxide (NaSMe) | 70.09 | 2.42 g | 34.6 mmol | 1.1 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure:
-
Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,5-difluoro-1-nitrobenzene (5.00 g, 31.4 mmol).
-
Dissolution: Add 50 mL of anhydrous DMF and stir until the solid is fully dissolved.
-
Nucleophile Addition: Under a positive flow of nitrogen, carefully add sodium thiomethoxide (2.42 g, 34.6 mmol) portion-wise over 10 minutes. Caution: The reaction may be exothermic. Maintain the internal temperature below 30 °C using a water bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The goal is the disappearance of the starting material.
-
Quench: Once the reaction is complete, cool the flask in an ice bath and slowly pour the mixture into 200 mL of ice-cold water with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil, which would be an intermediate (5-fluoro-2-nitro-1-(methylsulfanyl)benzene), would then be purified by column chromatography. Subsequent reduction of the nitro group and diazotization/deamination would be required to yield the final target, but this protocol focuses on the key C-S bond formation and its potential byproducts.
References
-
Process for producing thioanisole.
-
Substitution Reactions of Benzene and Other Aromatic Compounds.
-
Substitution Reactions of Benzene Derivatives.
-
Methoxy group.
-
Technical Support Center: Fluorination Reactions.
-
Supercritical thioanisole synthesis method by using chloromethane.
-
Synthesis of 4-thioanisidine.
-
A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
-
A Green Route to Benzyl Phenyl Sulfide from Thioanisole and Benzyl Alcohol over Dual Functional Ionic Liquids.
-
Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Aromatic Reactivity.
-
Synthesis of Rofecoxib and Study of Lactone Ring Stability.
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
-
Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones.
-
Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism.
-
Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles.
-
Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene.
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
Sources
scale-up challenges for the synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. Recognizing the complexities of scaling up organic syntheses, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during this multi-step process. The guidance herein is based on established chemical principles and practical, field-proven insights to ensure both safety and success in your synthetic endeavors.
Introduction to the Synthetic Pathway
The synthesis of this compound is typically approached via a three-step sequence, starting from the readily available 4-fluoro-2-methoxyaniline. This pathway involves:
-
Diazotization: Conversion of the primary aromatic amine to a diazonium salt.
-
Thiolation: Introduction of the sulfur functionality by reacting the diazonium salt with a sulfur-containing nucleophile to form the corresponding thiophenol.
-
Methylation: S-alkylation of the intermediate thiophenol to yield the final thioether product.
Each of these steps presents unique challenges, particularly when transitioning from laboratory-scale experiments to larger-scale production. This guide is structured to address these challenges systematically.
Visualizing the Synthetic Workflow
Caption: Synthetic route to this compound.
Troubleshooting Guide
This section is organized by synthetic step to directly address issues you may encounter.
Step 1: Diazotization of 4-Fluoro-2-methoxyaniline
Core Challenge: The primary challenge in this step is the inherent instability of the diazonium salt intermediate. These compounds can be explosive in a solid, isolated state and are prone to exothermic decomposition.[1]
| Problem | Potential Causes | Solutions and Explanations |
| Low Yield of Diazonium Salt (In-situ) | 1. Temperature Excursion: Temperatures above 5-10°C can lead to premature decomposition of the diazonium salt, observed as vigorous nitrogen evolution.[2][3] 2. Incorrect Stoichiometry: An insufficient amount of nitrous acid will result in incomplete conversion of the starting aniline. 3. pH Imbalance: The reaction requires a strongly acidic medium to generate the active diazotizing agent, the nitrosonium ion (NO+).[] | 1. Strict Temperature Control: Employ a reliable cooling system (e.g., jacketed reactor with a chiller) to maintain the reaction temperature between 0-5°C. The addition of sodium nitrite solution should be slow and subsurface to dissipate heat effectively. 2. Reagent Stoichiometry: Use a slight excess of sodium nitrite (typically 1.05-1.1 equivalents) to ensure complete reaction. 3. Maintain Acidity: Ensure a sufficient excess of strong acid (e.g., HCl, H2SO4) is present throughout the reaction. |
| Formation of Colored Impurities (e.g., Azo Dyes) | 1. Localized High pH: If the reaction mixture is not sufficiently acidic, the diazonium salt can couple with unreacted aniline to form colored azo compounds.[5] 2. Elevated Temperature: Higher temperatures can promote side reactions, including azo coupling. | 1. Proper Mixing and Acid Concentration: Ensure efficient agitation to maintain a homogenous, strongly acidic environment. The aniline should be fully dissolved in the acid before the addition of the nitrite solution begins. 2. Adherence to Temperature Protocol: Maintain the low-temperature protocol as described above. |
| Safety Concerns (e.g., Runaway Reaction) | 1. Accumulation of Unreacted Nitrite: Rapid addition of sodium nitrite without corresponding consumption can lead to a dangerous accumulation of the reagent. 2. Poor Heat Dissipation: Inadequate cooling capacity for the scale of the reaction can lead to a rapid temperature increase and uncontrolled decomposition of the diazonium salt. | 1. Controlled Reagent Addition: Add the sodium nitrite solution at a rate that allows for its immediate reaction, as indicated by a stable temperature and controlled off-gassing. 2. Process Safety Assessment: Before scaling up, perform a thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) to understand the decomposition profile of your specific diazonium salt.[6] Ensure your reactor's cooling capacity is sufficient to handle the heat of reaction and any potential decomposition exotherm. |
Step 2: Thiolation of the Diazonium Salt
Core Challenge: This step involves the displacement of the diazonium group with a sulfur nucleophile. The key challenges are ensuring complete conversion, minimizing the formation of byproducts, and safely handling the reagents and waste streams.
| Problem | Potential Causes | Solutions and Explanations |
| Low Yield of 4-Fluoro-2-methoxythiophenol | 1. Decomposition of Diazonium Salt: If the diazonium salt solution is held for too long or at too high a temperature before addition to the thiolation reagent, it will decompose. 2. Side Reactions: The diazonium salt can react with water to form a phenol byproduct, or with the halide counter-ion in a Sandmeyer-type reaction.[7] 3. Oxidation of Thiophenol: The product is susceptible to oxidation to the corresponding disulfide, especially during work-up. | 1. Telescoping the Reaction: Use the freshly prepared diazonium salt solution immediately in the next step without isolation.[7] 2. Optimized Reaction Conditions: The addition of the diazonium salt solution to the sulfur nucleophile (e.g., a solution of potassium ethyl xanthate followed by hydrolysis, or a solution of sodium polysulfide) should be controlled to maintain the optimal reaction temperature for the thiolation reaction, which may be slightly elevated to ensure complete reaction.[8] 3. Inert Atmosphere and Reducing Work-up: Perform the work-up under an inert atmosphere (e.g., nitrogen) to minimize contact with oxygen. The addition of a mild reducing agent, such as sodium bisulfite, during the aqueous work-up can help to reduce any disulfide formed back to the thiophenol.[8] |
| Difficult Purification | 1. Formation of Disulfides and Polysulfides: These are common byproducts in thiolation reactions, especially when using polysulfide reagents.[9] 2. Phenolic Impurities: As mentioned, phenol formation is a common side reaction. | 1. Careful Work-up: After the reaction, the mixture is typically acidified to protonate the thiophenolate. This step must be done carefully in a well-ventilated area as it can release H2S if polysulfides are used. Subsequent extraction and purification by vacuum distillation are often required to separate the thiophenol from non-volatile impurities. 2. Washing with Base: A wash with a dilute aqueous base (e.g., sodium bicarbonate) can help to remove acidic phenolic impurities from the organic layer containing the desired thiophenol. |
Step 3: Methylation of 4-Fluoro-2-methoxythiophenol
Core Challenge: This S-alkylation is a standard SN2 reaction. The primary challenges on a larger scale involve the safe handling of toxic and malodorous reagents, ensuring complete reaction, and effective purification of the final product.
| Problem | Potential Causes | Solutions and Explanations |
| Incomplete Reaction | 1. Poor Quality Base: The thiophenol needs to be deprotonated to the more nucleophilic thiophenolate. An insufficient amount or activity of the base will lead to incomplete reaction. 2. Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate, methyl iodide) may have degraded. | 1. Choice and Stoichiometry of Base: Use a suitable base (e.g., NaOH, K2CO3) in a slight excess to ensure complete deprotonation of the acidic thiophenol (pKa ~6-7).[10] 2. Reagent Quality: Use a fresh, high-purity methylating agent. |
| Formation of Byproducts | 1. Oxidation of Starting Material: The starting thiophenol can be oxidized to the disulfide if the reaction is not performed under an inert atmosphere. This disulfide will not react and will be a major impurity.[11] 2. Over-methylation (less common for sulfur): While less of an issue than with amines, it's a theoretical possibility. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation of the highly sensitive thiophenolate intermediate.[12] 2. Stoichiometric Control: Use a slight excess (1.05-1.2 equivalents) of the methylating agent to drive the reaction to completion without having a large excess to remove later. |
| Difficult Product Isolation/Purification | 1. Malodorous Nature of Compounds: Both the starting thiophenol and the thioether product can have strong, unpleasant odors.[12] 2. Removal of Unreacted Methylating Agent: Residual dimethyl sulfate, in particular, is highly toxic and must be completely removed. | 1. Engineering Controls: Perform the reaction and work-up in a well-ventilated fume hood or a closed system. Off-gases should be passed through a scrubber containing an oxidizing agent like sodium hypochlorite (bleach) to neutralize the odors.[13] 2. Quenching and Work-up: The reaction should be quenched with a nucleophilic solution (e.g., aqueous ammonia or sodium sulfide solution) to destroy any remaining methylating agent. The final product is typically purified by vacuum distillation to remove non-volatile impurities and any remaining starting material. |
Frequently Asked Questions (FAQs)
Q1: My diazotization reaction is turning dark brown/black. What is happening?
A1: A dark coloration often indicates decomposition of the diazonium salt and the formation of complex side products, potentially including polymeric materials. This is almost always due to a temperature excursion above the recommended 0-5°C range. Immediately check your cooling system and the rate of nitrite addition. If the temperature cannot be controlled, it is a sign of a potential runaway reaction, and appropriate safety measures should be taken.
Q2: I am having trouble with the work-up of the thiolation step. It's forming a thick emulsion.
A2: Emulsion formation during the aqueous work-up can be caused by the presence of finely divided solids or complex mixtures of byproducts. To resolve this, you can try adding a saturated brine solution to increase the ionic strength of the aqueous phase, which often helps to break emulsions. Filtering the entire mixture through a pad of celite before separating the layers can also be effective.
Q3: What are the best practices for handling methylating agents like dimethyl sulfate (DMS) on a larger scale?
A3: Dimethyl sulfate is extremely toxic and a suspected carcinogen.[14] On a large scale, it should be handled in a closed system. Use a metering pump for its addition to the reactor to ensure precise control and avoid spills. Always wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are immediately accessible. All equipment that comes into contact with DMS must be decontaminated with a concentrated ammonia solution.
Q4: Can I use a different methylating agent besides dimethyl sulfate or methyl iodide?
A4: Yes, dimethyl carbonate is a greener and less toxic alternative, although it often requires higher temperatures and pressures to be effective.[14] For specific applications, other reagents might be suitable, but their reactivity and the reaction conditions would need to be optimized for your substrate.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is excellent for determining purity and identifying volatile impurities. 1H and 13C NMR spectroscopy will confirm the structure of the product and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.
Process Safety and Hazard Management
A visual representation of the key decision points for ensuring process safety during scale-up is provided below.
Caption: Key safety checkpoints for scaling up the synthesis.
References
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336-2341. [Link][1][6]
-
Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link][7]
-
Sciencemadness Discussion Board (2013). Diazotization safety. [Link][3]
-
OUCI. Exploring Flow Procedures for Diazonium Formation. [Link][5]
-
Google Patents. WO2002030883A1 - Process for the preparation of thiophenols. [8]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Thioether Formation. [Link][12]
-
Master Organic Chemistry (2015). Thiols And Thioethers. [Link][10]
-
Feng, Y., et al. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Organic Letters, 11(22), 5166-5169. [Link][9]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Metal-catalyzed Approaches to Aryl Thioethers. [Link][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 3. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Exploring Flow Procedures for Diazonium Formation [ouci.dntb.gov.ua]
- 6. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes - UCL Discovery [discovery.ucl.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thioether Formation - Wordpress [reagents.acsgcipr.org]
- 13. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 14. Methylation - Wikipedia [en.wikipedia.org]
Navigating Exothermic Events in the Synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene is a critical process in the development of various pharmaceutical compounds. However, the inherent exothermic nature of the key reaction steps, particularly the electrophilic aromatic substitution (EAS) for thiomethylation, presents significant challenges for process safety and control. This technical support center provides a comprehensive guide to understanding, managing, and troubleshooting exothermic events during this synthesis.
Understanding the Core Reaction and its Thermal Hazards
The synthesis of this compound likely proceeds via an electrophilic aromatic substitution on a 3-fluoroanisole precursor. The electron-donating methoxy group activates the aromatic ring and, along with the fluoro group, directs the incoming electrophile to the desired position. This reaction, often a Friedel-Crafts type process, is typically catalyzed by a Lewis acid and is known to be exothermic. A failure to control this exotherm can lead to a runaway reaction, posing a significant safety risk and compromising product yield and purity.
Troubleshooting Guide: Managing Exothermic Reactions
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Issue 1: Rapid, Uncontrolled Temperature Increase During Reagent Addition
Question: I am observing a sudden and sharp rise in temperature as I add the Lewis acid catalyst (e.g., aluminum chloride) to my reaction mixture of 3-fluoroanisole and the thiomethylating agent. What is happening and how can I control it?
Answer:
This is a classic sign of a highly exothermic reaction that is proceeding too quickly. The Lewis acid activates the electrophile, initiating the Friedel-Crafts reaction, which releases a significant amount of heat.
Immediate Actions:
-
Stop the addition of the Lewis acid immediately.
-
Ensure your cooling system is functioning at maximum capacity. This may involve checking the flow rate of your coolant or lowering the temperature of your cooling bath.
-
Increase the stirring rate to improve heat transfer from the reaction mixture to the vessel walls and into the cooling medium.
Root Cause Analysis and Preventative Measures:
-
Rate of Addition: The most common cause is adding the catalyst too quickly. The rate of heat generation is directly proportional to the rate of reaction, which is influenced by the concentration of the active catalyst.
-
Inadequate Cooling: Your cooling system may not have the capacity to remove the heat generated by the reaction at the current rate of addition.
-
Concentration of Reactants: Higher concentrations of reactants will lead to a faster reaction and more rapid heat evolution.
Corrective Protocol:
-
Slow Down the Addition: Add the Lewis acid catalyst portion-wise or via a syringe pump at a very slow, controlled rate. Monitor the internal temperature of the reaction closely.
-
Pre-cool the Reaction Mixture: Before adding the catalyst, ensure your reaction mixture is cooled to the lower end of your desired temperature range (e.g., 0-5 °C).
-
Dilute the Reaction: Consider diluting the reaction mixture with a suitable, inert solvent to decrease the concentration of reactants and help dissipate heat.
Issue 2: Localized Hotspots and Charring in the Reaction Mixture
Question: I've noticed some discoloration or charring in my reaction, even though the bulk temperature seems to be under control. What could be causing this?
Answer:
Localized hotspots and charring indicate poor mixing and inefficient heat dissipation within the reactor. This can be due to the formation of viscous or solid intermediates that impede proper stirring.
Troubleshooting Steps:
-
Improve Agitation: Ensure your stirring mechanism is adequate for the scale and viscosity of your reaction. A mechanical stirrer is often more effective than a magnetic stir bar for larger volumes or viscous mixtures.
-
Check for Precipitate Formation: The complexation of the Lewis acid with the reactants or product can sometimes lead to the formation of a thick slurry or solid. If this occurs, you may need to adjust your solvent system or increase the solvent volume.
-
Controlled Reverse Addition: In some cases, adding the substrate to a cooled mixture of the Lewis acid and solvent can help to better control the initial exotherm.
Issue 3: Post-Reaction Temperature Spike During Quenching
Question: After the reaction appeared complete, I began to quench the mixture with water, and the temperature rapidly increased. Why did this happen and how can I quench safely?
Answer:
The quenching of a strong Lewis acid like aluminum chloride with water is a highly exothermic process. The unreacted Lewis acid and its complexes with the product will react violently with water, releasing significant heat and potentially causing the mixture to boil.
Safe Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0 °C or below in an ice bath.
-
Slow and Controlled Addition of Quenching Agent: Add the quenching agent (e.g., crushed ice, cold water, or a cooled, dilute acid solution) very slowly and portion-wise with vigorous stirring.
-
Use an Alternative Quenching Agent: For very reactive systems, consider a less reactive quenching agent initially, such as isopropanol, before adding water.
-
Reverse Quench: For larger scale reactions, it is often safer to slowly transfer the reaction mixture to a separate vessel containing a well-stirred, cooled quenching solution.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to monitor to prevent a runaway reaction?
A1: The most critical parameter is the internal reaction temperature . Continuous monitoring is essential. Other important parameters include the rate of reagent addition and the efficiency of the cooling system . For larger scale reactions, pressure monitoring can also be a valuable safety indicator.
Q2: How can I estimate the potential exotherm of my reaction before running it?
A2: While precise calorimetric data for this specific reaction may not be readily available, you can make a qualitative assessment based on analogous reactions. Friedel-Crafts acylations, for example, are well-documented to be highly exothermic. It is prudent to assume a significant exotherm and plan your experimental setup accordingly. For process development, performing a reaction calorimetry study is highly recommended to quantify the heat of reaction and the rate of heat release.
Q3: What are the primary safety hazards associated with the likely reagents?
A3:
-
Aluminum Chloride (Anhydrous): Reacts violently with water, releasing heat and hydrogen chloride gas. It is corrosive and can cause severe burns.[1][2][3][4]
-
Dimethyl Disulfide (Potential Thiomethylating Agent): Highly flammable liquid and vapor. It is toxic if swallowed or inhaled and can cause serious eye irritation.[5][6][7][8]
-
3-Fluoroanisole (Substrate): General hazards for this class of compounds include skin and eye irritation.
Q4: What is a "thermal runaway" and what are the signs?
A4: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure. Signs of an impending thermal runaway include a sudden, accelerating increase in temperature that does not respond to cooling, an increase in pressure, and visible signs of uncontrolled reaction such as vigorous boiling or gas evolution.
Quantitative Data and Experimental Protocols
Table 1: Recommended Reaction Parameters for Exotherm Management
| Parameter | Recommended Range | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | Minimizes the initial reaction rate upon catalyst addition. |
| Lewis Acid Addition Rate | Slow, dropwise, or via syringe pump | Prevents accumulation of unreacted reagents and allows for controlled heat release. |
| Stirring Speed | Sufficient to maintain a vortex and ensure homogeneity | Maximizes heat transfer and prevents localized hotspots. |
| Quenching Temperature | < 0 °C | Reduces the rate of the highly exothermic quenching reaction. |
Experimental Protocol: General Procedure for Controlled Thiomethylation
Disclaimer: This is a generalized protocol based on established principles for similar reactions. Researchers must conduct a thorough risk assessment and adapt the procedure to their specific laboratory conditions and scale.
-
Reactor Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a temperature probe, and a dropping funnel. Place the flask in a cooling bath (e.g., ice-salt or a cryocooler).
-
Reagent Preparation: Charge the flask with 3-fluoroanisole and a suitable inert solvent (e.g., dichloromethane or dichloroethane). Cool the mixture to 0 °C with stirring.
-
Electrophile Addition: Slowly add the thiomethylating agent (e.g., dimethyl disulfide) to the cooled solution.
-
Catalyst Addition (Critical Step): Add the Lewis acid (e.g., aluminum chloride) in small portions or as a solution in the reaction solvent via the dropping funnel over an extended period (e.g., 1-2 hours). Continuously monitor the internal temperature and do not allow it to exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature until completion, as determined by a suitable analytical method (e.g., TLC, GC, or LC-MS).
-
Controlled Quenching: Cool the reaction mixture to -5 to 0 °C. Slowly and carefully add crushed ice or a pre-cooled dilute HCl solution to the vigorously stirred reaction mixture. Monitor the temperature to ensure it remains under control.
-
Work-up: Once the quench is complete and the mixture has reached room temperature, proceed with the standard aqueous work-up and product purification.
Visualizing the Workflow and Potential Hazards
Diagram 1: Workflow for Controlled Exothermic Reaction
Caption: A typical workflow for managing an exothermic electrophilic aromatic substitution reaction.
Diagram 2: Troubleshooting Decision Tree for Temperature Excursions
Caption: A decision tree for responding to a temperature excursion during the reaction.
References
-
Asian Publication Corporation. Reaction of Dimethyl Sulphoxide and Trifluoroacetic Anhydride with 3-Nitro-4-hydroxycoumarin. [Link]
-
National Center for Biotechnology Information. Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. [Link]
-
National Institute of Standards and Technology. Disulfide, dimethyl. [Link]
-
Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]
-
Redox. Safety Data Sheet Aluminium Chloride. [Link]
-
DCM Shriram. Material Safety Data Sheet: Aluminium Chloride Anhydrous. [Link]
-
National Center for Biotechnology Information. Effect of dimethyl disulfide on the sulfur formation and microbial community composition during the biological H2S removal from sour gas streams. [Link]
-
National Center for Biotechnology Information. Dimethyl sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
ACS Publications. Aryl Methyl Sulfides as Substrates for Rhodium-Catalyzed Alkyne Carbothiolation: Arene Functionalization with Activating Group Recycling. [Link]
-
ACS Publications. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. [Link]
-
MDPI. Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. [Link]
-
National Center for Biotechnology Information. 3-Fluoroanisole. [Link]
-
ACS Publications. Lewis Acid-Promoted Typical Friedel–Crafts Reactions Using DMSO as a Carbon Source. [Link]
-
ACS Publications. H-Abstraction from Dimethyl Sulfide in the Presence of an Excess of Hydroxyl Radicals. A Quantum Chemical Evaluation of Thermochemical and Kinetic Parameters Unveils an Alternative Pathway to Dimethyl Sulfoxide. [Link]
-
ResearchGate. Reaction of dimethyl sulfoxide with chlorothiolformates, hydrogen chloride, hydrogen fluoride, and hexafluoroisopropanol. [Link]
-
ResearchGate. THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. [Link]
-
PubMed. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. [Link]
Sources
improving the regioselectivity of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene synthesis
Welcome to the technical support center for the synthesis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of regioselectivity in polysubstituted aromatic systems. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The principal challenge in synthesizing this compound lies in controlling the regioselectivity of the electrophilic aromatic substitution (EAS) steps. The starting materials will likely be precursors such as 3-fluoroanisole or 2-methoxy-1-(methylsulfanyl)benzene, both of which have multiple reactive sites. The interplay of the directing effects of the methoxy (-OCH3), fluoro (-F), and methylsulfanyl (-SCH3) groups can lead to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.
Q2: Which substituent has the dominant directing effect in the key synthetic precursors?
In a molecule containing both a methoxy and a fluoro substituent, the methoxy group is the dominant directing group.[1] The -OCH3 group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density into the aromatic ring via resonance.[2][3] The fluorine atom, while also an ortho-, para-director, is a deactivating group overall due to its strong inductive electron-withdrawing effect.[1] Therefore, in an electrophilic substitution on a molecule like 3-fluoroanisole, the incoming electrophile will be primarily directed to the positions ortho and para to the methoxy group.
Similarly, the methylsulfanyl (-SCH3) group is also an ortho-, para-directing group. When both -OCH3 and -SCH3 are present, the stronger activating group, which is typically the methoxy group, will exert greater control over the position of the incoming electrophile.
Troubleshooting Guide: Electrophilic Aromatic Substitution Approach
A common synthetic route to this compound involves the electrophilic sulfenylation of 3-fluoroanisole. This section will address the potential issues with this approach.
Issue 1: Poor Regioselectivity in the Sulfenylation of 3-Fluoroanisole
Scenario: You are attempting to synthesize this compound by reacting 3-fluoroanisole with an electrophilic sulfur reagent (e.g., dimethyl disulfide with a Lewis acid, or methanesulfenyl chloride) and are obtaining a mixture of isomers.
Analysis of Directing Effects:
In 3-fluoroanisole, the methoxy group is the strongest activating group and directs ortho- and para-. The available positions are C2, C4, and C6.
-
C2 (ortho to -OCH3, meta to -F): Electronically favored by the methoxy group.
-
C4 (para to -OCH3, meta to -F): Electronically favored by the methoxy group.
-
C6 (ortho to -OCH3, ortho to -F): Electronically favored by both the methoxy and fluoro groups, but potentially sterically hindered.
This can lead to a mixture of products, primarily the 2- and 4-isomers, with the 6-isomer also being a possibility.
dot
Caption: Regioselectivity of electrophilic attack on 3-fluoroanisole.
Troubleshooting Strategies:
| Strategy | Rationale | Expected Outcome |
| Lower Reaction Temperature | At lower temperatures, the reaction is more likely to be under thermodynamic control, potentially favoring the formation of the most stable isomer. | May increase the ratio of one isomer over the others. |
| Vary the Lewis Acid Catalyst | The size and strength of the Lewis acid can influence the steric environment of the reaction and the reactivity of the electrophile.[4] | A bulkier Lewis acid may favor substitution at the less sterically hindered position. |
| Change the Solvent | Solvent polarity can affect the stability of the reaction intermediates and transition states, thereby influencing the isomer ratio. | Experimenting with solvents of different polarities (e.g., dichloromethane, carbon disulfide, nitromethane) may alter the product distribution. |
Experimental Protocol: Representative Friedel-Crafts Sulfenylation
-
To a solution of 3-fluoroanisole (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., AlCl3, FeCl3, or ZnCl2, 1.1 eq) at 0 °C.
-
Slowly add a solution of methanesulfenyl chloride (CH3SCl, 1.05 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Issue 2: Difficulty in Differentiating Isomers
Scenario: You have a mixture of products and are unsure how to identify the desired this compound from its isomers.
Analytical Approach: NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for isomer differentiation. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the positions of the substituents.
Predicted ¹H NMR Signatures:
| Isomer | Aromatic Proton Environment | Expected Coupling |
| This compound (Desired) | Two aromatic protons, ortho to each other. | Doublets with ortho coupling (J ≈ 7-9 Hz). |
| 2-Fluoro-4-methoxy-1-(methylsulfanyl)benzene | Two aromatic protons, meta to each other. | Doublets with meta coupling (J ≈ 2-3 Hz). |
| 1-Fluoro-2-methoxy-4-(methylsulfanyl)benzene | Two aromatic protons, para to each other. | Singlets (or very small para coupling). |
Alternative Strategy: Directed Ortho-Lithiation (DoM)
To overcome the regioselectivity issues of EAS, a directed ortho-lithiation (DoM) approach can be employed.[5] The methoxy group in 3-fluoroanisole can act as a directed metalation group (DMG), directing the lithiation to an adjacent ortho position.
dot
Caption: Directed ortho-lithiation synthetic workflow.
Advantages of DoM:
-
High Regioselectivity: Lithiation is directed specifically to the position ortho to the methoxy group. In the case of 3-fluoroanisole, this would be the C2 or C6 position. Lithiation at C2 is generally favored over C6 due to the deactivating effect of the adjacent fluorine atom.
-
Milder Conditions: DoM reactions are often carried out at low temperatures (-78 °C), which can be advantageous for sensitive substrates.
Experimental Protocol: Directed Ortho-Lithiation
-
Dissolve 3-fluoroanisole (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) to the solution and stir at -78 °C for 1 hour to allow for the formation of the lithiated intermediate.
-
Add dimethyl disulfide ((CH3S)2, 1.2 eq) to the reaction mixture and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: HPLC, UPLC, GC, and qNMR Methodologies
Abstract
The precise determination of purity for pharmaceutical intermediates is a cornerstone of drug development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a key building block in modern synthetic chemistry. We present a robust, newly developed High-Performance Liquid Chromatography (HPLC) method as the primary analytical approach. This method is critically evaluated against three powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique is scrutinized for its principles, performance characteristics, and optimal applications, supported by illustrative experimental data and protocols. This comparative analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the most appropriate analytical strategy for purity verification and quality control.
The Analyte: Understanding this compound and Its Impurity Profile
This compound is an aromatic compound featuring fluorine, methoxy, and methylsulfanyl functional groups. Such polysubstituted aromatic rings are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The purity of this intermediate is paramount, as process-related impurities can carry through to the final product, potentially altering its pharmacological or toxicological profile.[3]
A robust analytical method must be capable of separating the main compound from a range of potential impurities. Based on common synthetic routes for similar molecules, which often involve nucleophilic aromatic substitution or functional group manipulation, we can anticipate the following impurity classes:
-
Starting Materials: Unreacted precursors, such as 1-fluoro-2-methoxybenzene or related nitroaromatics.[4][5]
-
Positional Isomers: Isomers formed during substitution reactions, for instance, where the methylsulfanyl group is at a different position on the ring.
-
Oxidation Products: The thioether moiety is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone, which must be monitored and controlled.
-
By-products: Compounds resulting from side reactions during synthesis.
This guide will focus on methods capable of resolving the parent compound from these structurally similar and chemically relevant impurities.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its versatility, precision, and robustness.[1][2] A reversed-phase method is the logical first choice for an organic molecule of this polarity.
Rationale for Method Development
The causality behind our experimental choices is rooted in the fundamental principles of chromatography and the specific chemistry of the analyte:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected for its broad applicability and strong hydrophobic retention of aromatic compounds. This provides a robust starting point for separating the analyte from less hydrophobic starting materials and more polar oxidation by-products. For challenging separations involving fluorinated isomers, a specially designed fluorinated stationary phase could offer alternative selectivity.[6]
-
Mobile Phase Composition: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen for its low UV cutoff and effective elution strength for a wide range of organic molecules. A gradient is essential to ensure that highly polar impurities are resolved at the beginning of the run and any non-polar, late-eluting impurities are effectively washed from the column, preventing carryover and ensuring method accuracy.
-
Mobile Phase Modifier: A small concentration (0.1%) of formic acid is added to both mobile phase components. This suppresses the ionization of any residual free silanol groups on the silica support of the stationary phase, leading to sharper, more symmetrical peaks and improved reproducibility.
-
Detection: A Diode Array Detector (DAD) or UV detector set at 254 nm is chosen. This wavelength is a common choice for aromatic compounds, offering good sensitivity for the analyte and many potential aromatic impurities. A DAD provides the additional benefit of acquiring full UV spectra, which can aid in peak identification and purity assessment.
Detailed Experimental Protocol: HPLC Purity Assay
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector.
-
Empower™ or OpenLab CDS software for data acquisition and processing.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: DAD, 254 nm
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a nominal concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same nominal concentration using the same diluent.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.
System Suitability:
-
Tailing Factor: The peak for the main analyte should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: The column should exhibit >5000 theoretical plates for the analyte peak.
-
Reproducibility: Five replicate injections of the standard solution should show a relative standard deviation (RSD) of ≤1.0% for the peak area.
Calculation: Purity is determined by area percent normalization.
Workflow Visualization
Caption: Workflow for HPLC purity analysis.
Comparative Methodologies: Performance and Application
While HPLC is a robust primary method, alternative techniques offer distinct advantages in specific contexts. Here, we compare it with UPLC, GC, and qNMR.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns packed with sub-2 µm particles.[7][8] To push the mobile phase through these densely packed columns, UPLC systems operate at much higher pressures (up to 15,000 psi) compared to traditional HPLC systems (up to 6,000 psi).[9][10]
Performance Comparison vs. HPLC:
-
Speed: UPLC offers significantly faster analysis times, often reducing a 20-minute HPLC run to under 5 minutes.[11] This dramatically increases laboratory throughput.
-
Resolution & Sensitivity: The smaller particle size leads to sharper, narrower peaks. This enhances resolution between closely eluting impurities and increases peak height, improving sensitivity for detecting trace-level components.[7][9]
-
Solvent Consumption: Faster run times and lower flow rates result in a substantial reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option in the long term.[9]
-
Drawbacks: The primary disadvantages are the higher initial capital cost for the instrumentation and the increased susceptibility to blockages if samples and mobile phases are not meticulously prepared.
Table 1: HPLC vs. UPLC Performance Comparison (Illustrative Data)
| Parameter | HPLC (This Guide) | UPLC (Optimized Method) | Advantage of UPLC |
|---|---|---|---|
| Run Time | 22 minutes | 4 minutes | ~5x Faster Throughput |
| Resolution (Analyte/Sulfoxide) | 2.5 | 4.8 | Sharper Separation |
| Solvent Consumption / Run | ~22 mL | ~3.2 mL | ~85% Reduction |
| System Backpressure (Typical) | 2,500 psi | 11,000 psi | Higher Pressure System |
| Sensitivity (S/N for 0.05% impurity) | 15 | 45 | 3x More Sensitive |
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] It is particularly well-suited for assessing volatile impurities, such as residual solvents from the manufacturing process.[2]
Performance Comparison vs. HPLC:
-
Applicability: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. GC excels at separating compounds with different boiling points.
-
Complementary Information: GC is the method of choice for identifying and quantifying residual solvents (e.g., Toluene, THF, Ethyl Acetate), which are often difficult to analyze by HPLC.
-
Detector: A Flame Ionization Detector (FID) provides a near-universal response for organic compounds, allowing for accurate quantification of hydrocarbon-based impurities without the need for a chromophore. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification of unknown peaks.[13]
-
Drawbacks: The primary risk is the potential for thermal degradation of the analyte or impurities in the high-temperature injector port or column, which could lead to an inaccurate purity assessment. It is less suitable for non-volatile or thermally labile impurities like salts or complex degradation products.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and weight.[14][15]
Performance Comparison vs. Chromatographic Methods:
-
Absolute Quantification: Unlike chromatography, which typically provides relative purity (area %), qNMR provides an absolute purity value (w/w %) that is directly traceable to a standard.[16] It does not require a reference standard of the analyte itself.
-
Non-Destructive: The sample can be recovered after analysis.
-
Universality: Any molecule with an NMR-active nucleus (like ¹H) can be quantified, provided it has unique resonances that do not overlap with the standard or impurities.[14]
-
Drawbacks: qNMR has lower sensitivity compared to chromatographic techniques and is not ideal for detecting impurities below the ~0.1% level.[17][18] The initial cost of an NMR spectrometer is significantly higher than an HPLC system. It provides a total purity value but does not separate individual impurities in the way chromatography does.
Summary and Recommendations
The choice of analytical method depends directly on the specific question being asked. No single technique is universally superior; they are complementary tools in the analytical scientist's arsenal.
Table 2: Overall Comparison of Analytical Methodologies
| Method | Primary Use Case | Key Advantages | Key Limitations |
|---|---|---|---|
| HPLC | Routine QC, Purity/Impurity Profiling | Robust, versatile, well-established, separates a wide range of impurities.[2] | Moderate speed and solvent consumption. |
| UPLC | High-Throughput Screening, Trace Impurity Analysis | Very fast, high resolution and sensitivity, low solvent use.[7][9][11] | High initial cost, sensitive to matrix effects. |
| GC | Residual Solvent Analysis, Volatile Impurities | Gold standard for volatiles, universal FID detector.[2][12] | Requires analyte to be thermally stable, not for non-volatiles. |
| qNMR | Reference Standard Characterization, Absolute Purity | Primary method, no analyte standard needed, non-destructive.[14][16] | Low sensitivity for trace impurities, high equipment cost. |
Caption: Decision tree for selecting an analytical method.
Expert Recommendations:
-
For routine quality control and release testing in a manufacturing environment, the developed HPLC method offers the best balance of performance, robustness, and cost-effectiveness.
-
If high throughput is a priority, or if trace-level impurities (<0.05%) must be quantified, migrating the method to a UPLC platform is highly recommended.
-
A GC method should be developed and validated specifically for the analysis of residual solvents to comply with ICH guidelines.
-
qNMR should be employed for the initial characterization and certification of new reference standard batches to provide an accurate, absolute purity value.
References
-
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Pauli, G. F., et al. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]
-
Rajput, S. J., et al. (2017). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. [Link]
-
WebofPharma. (2023). HPLC vs. UPLC. WebofPharma. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. Pharmaguideline. [Link]
-
PharmaGuru. (2023). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. PharmaGuru. [Link]
-
National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. [Link]
-
Bharti, S. K., & Roy, R. (2012). Determining and reporting purity of organic molecules: Why qNMR. Magnetic Resonance in Chemistry. [Link]
-
Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry. [Link]
-
Novasol Biotech. (2023). How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]
-
Lab-Training. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Lab-Training.com. [Link]
-
Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. [Link]
-
Intertek. Pharmaceutical Impurity Testing and Identification. Intertek. [Link]
-
ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH. [Link]
-
Chennaiah, M. (2021). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]
-
Regalado, E. L. (2010). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Chemistry For Everyone. (2024). How Is GC-MS Used In Aroma Analysis?. YouTube. [Link]
-
Pop, C., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences. [Link]
-
Larsson, T., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Talanta. [Link]
-
Macaione, V., et al. (2020). HPLC Determination of Bioactive Sulfur Compounds, Amino Acids and Biogenic Amines in Biological Specimens. Molecules. [Link]
-
Cohen, T., et al. (1988). VINYL SULFIDES FROM THIOACETALS WITH COPPER(I) TRIFLUOROMETHANESULFONATE: (Z)-2-METHOXY-1-PHENYLTHIO-1,3-BUTADIENE. Organic Syntheses. [Link]
- Suzuki, K., et al. (1996). Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Rohrbaugh, R. H., et al. (1986). High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
-
Ceylan, S., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products. [Link]
-
NIST. Benzene, 1-fluoro-4-methoxy-. NIST WebBook. [Link]
-
ChemUniverse. 2-FLUORO-1-METHOXY-4-(METHYLSULFONYL)BENZENE [P55956]. ChemUniverse. [Link]
-
Waters Corporation. (2015). Analysis of 2- and 4-Methylimidazole in Beverages using Alliance HPLC with Mass Detection. Waters. [Link]
-
Kelly, B. D., et al. (2015). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. [Link]
Sources
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 4. scbt.com [scbt.com]
- 5. 454-16-0|1-Fluoro-2-methoxy-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. rjptonline.org [rjptonline.org]
- 9. HPLC vs. UPLC [webofpharma.com]
- 10. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 13. m.youtube.com [m.youtube.com]
- 14. emerypharma.com [emerypharma.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis and spectral assignment of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a substituted aromatic compound with potential applications in medicinal chemistry and organic synthesis.
This document moves beyond a simple data report, offering a comparative analysis grounded in fundamental principles of NMR spectroscopy. By juxtaposing predicted spectral data with experimental values from structurally analogous compounds, we aim to provide a robust framework for the spectral interpretation of similarly substituted benzene derivatives.
Predicted NMR Spectral Data
Due to the absence of readily available experimental spectra for this compound in the public domain, we have employed high-quality NMR prediction software to generate the ¹H and ¹³C NMR spectra. These predictions are based on sophisticated algorithms that consider the intricate electronic effects of the fluoro, methoxy, and methylsulfanyl substituents on the benzene ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 6.85 (dd, J ≈ 8.5, 2.5 Hz) | 110.5 |
| H-5 | 6.78 (dd, J ≈ 8.5, 8.5 Hz) | 112.9 (d, J ≈ 22 Hz) |
| H-6 | 7.15 (dd, J ≈ 8.5, 2.5 Hz) | 120.4 (d, J ≈ 7 Hz) |
| OCH₃ | 3.85 (s) | 56.2 |
| SCH₃ | 2.45 (s) | 15.8 |
| C-1 | - | 125.1 |
| C-2 | - | 158.9 |
| C-4 | - | 159.8 (d, J ≈ 243 Hz) |
Note: Predicted values are generated using advanced NMR prediction algorithms and may vary slightly from experimental values.
Comparative Spectral Analysis and Signal Assignment
The predicted chemical shifts and coupling constants can be rationalized by examining the electronic properties of the substituents and comparing them with the experimental data of related compounds.
Aromatic Region (¹H and ¹³C NMR)
The three aromatic protons (H-3, H-5, and H-6) and six aromatic carbons of the benzene ring provide a rich source of structural information. The interplay of the electron-donating methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups, and the electron-withdrawing, yet π-donating, fluoro (-F) group dictates the chemical shifts and coupling patterns.
¹H NMR Analysis:
-
H-6: Predicted to be the most downfield aromatic proton at approximately 7.15 ppm. This is primarily due to its position ortho to the electron-withdrawing methylsulfanyl group and meta to the strongly electron-donating methoxy group.
-
H-3: Predicted around 6.85 ppm. This proton is ortho to the strongly electron-donating methoxy group, which shifts it significantly upfield.
-
H-5: Predicted to be the most upfield aromatic proton at approximately 6.78 ppm. It is positioned ortho to the fluorine atom and meta to the methoxy group, both of which contribute to its shielding.
The predicted coupling pattern for all aromatic protons is a doublet of doublets (dd), arising from ortho and meta couplings. The large ortho coupling (J ≈ 8.5 Hz) will be observed between H-5 and H-6, while smaller meta couplings (J ≈ 2.5 Hz) will be seen between H-3 and H-5, and H-3 and H-6.
¹³C NMR Analysis:
-
C-4 (ipso-F): The carbon directly attached to the fluorine atom is predicted to have the most downfield chemical shift in the aromatic region, around 159.8 ppm, and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 243 Hz).
-
C-2 (ipso-OCH₃): The carbon bearing the methoxy group is also significantly deshielded due to the electronegativity of the oxygen atom, with a predicted shift of approximately 158.9 ppm.
-
C-1 (ipso-SCH₃): The carbon attached to the methylsulfanyl group is predicted around 125.1 ppm.
-
C-6, C-5, C-3: The remaining aromatic carbons are influenced by the combined electronic effects of the substituents, leading to their predicted chemical shifts. The carbon atoms ortho and para to the strongly donating methoxy group will be more shielded (shifted upfield).
Table 2: Experimental ¹H and ¹³C NMR Data for Structurally Related Compounds
| Compound | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Source |
| Anisole | ortho-H | 6.88 (d) | 114.1 | [1] |
| meta-H | 7.25 (t) | 129.5 | [1] | |
| para-H | 6.92 (t) | 120.8 | [1] | |
| OCH₃ | 3.80 (s) | 55.0 | [1] | |
| Thioanisole | ortho-H | 7.26 (m) | 126.6 | [2] |
| meta-H | 7.26 (m) | 128.7 | [2] | |
| para-H | 7.11 (m) | 125.0 | [2] | |
| SCH₃ | 2.45 (s) | 15.8 | [2] | |
| 4-Fluoroanisole | H-2, H-6 | 6.95 (m) | 115.8 (d, J=23 Hz) | - |
| H-3, H-5 | 6.85 (m) | 114.8 (d, J=8 Hz) | - | |
| OCH₃ | 3.78 (s) | 55.4 | - | |
| 4-Methoxythioanisole | H-2, H-6 | 7.27 (d) | 130.3 | [2] |
| H-3, H-5 | 6.85 (d) | 114.6 | [2] | |
| OCH₃ | 3.79 (s) | 55.4 | [2] | |
| SCH₃ | 2.44 (s) | 18.1 | [2] |
Note: Data is compiled from various sources and may have been recorded in different solvents.
By comparing the predicted data for our target molecule with the experimental data in Table 2, we can observe the additive nature of substituent effects on the chemical shifts of the aromatic protons and carbons.
Aliphatic Region (¹H and ¹³C NMR)
The methoxy (-OCH₃) and methylsulfanyl (-SCH₃) groups give rise to characteristic singlet signals in the ¹H NMR spectrum and distinct resonances in the ¹³C NMR spectrum.
-
-OCH₃ group: The protons of the methoxy group are predicted to appear as a sharp singlet at approximately 3.85 ppm, consistent with typical values for methoxy groups on an aromatic ring. The corresponding carbon is predicted at around 56.2 ppm.
-
-SCH₃ group: The methylsulfanyl protons are expected to resonate as a singlet at a more upfield position, around 2.45 ppm, which is characteristic for this functional group. The methyl carbon of this group is predicted to be significantly shielded, appearing at approximately 15.8 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental data for compounds like this compound, the following protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 or more, depending on the sample concentration.
-
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity.
-
Visualizing the Molecular Structure and NMR Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the key through-bond correlations that are essential for the NMR spectral assignment.
Caption: Key 2D NMR correlations for spectral assignment.
Conclusion
The comprehensive analysis presented in this guide, combining high-quality NMR predictions with comparative experimental data, provides a robust and reliable assignment of the ¹H and ¹³C NMR spectra of this compound. The methodologies and reasoning outlined herein serve as a valuable resource for researchers working with substituted aromatic compounds, facilitating more efficient and accurate structural characterization. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data, ensuring reproducibility and reliability in chemical research and development.
References
-
Nickel phosphide nanoalloy catalyst for the selective deoxygenation of sulfoxides to sulfides under ambient H₂ pressure. The Royal Society of Chemistry. [Link]
-
NMRShiftDB. nmrshiftdb.org. [Link]
-
ACD/Labs NMR Predictors. ACD/Labs. [Link]
-
ChemAxon NMR Predictor. ChemAxon. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
LC-MS for impurity profiling of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
An In-Depth Technical Guide to Impurity Profiling of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene Using Liquid Chromatography-Mass Spectrometry (LC-MS)
Introduction: The Imperative of Purity in Pharmaceutical Development
In the development of any active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy.[1] Unwanted chemical entities, or impurities, can arise from numerous sources, including the synthetic route, degradation of the API over time, or interaction with manufacturing equipment and packaging.[2][3] Even at trace levels, these impurities can possess undesirable toxicological properties, potentially compromising patient safety.[4]
Regulatory bodies worldwide, guided by the International Council on Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities.[5][6] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are determined by the maximum daily dose of the drug.[7][8] This regulatory landscape necessitates the use of highly sensitive and selective analytical techniques to develop a comprehensive "impurity profile"—a detailed fingerprint of all identified and unidentified impurities within the drug substance.[2][8]
This guide focuses on this compound, a substituted aromatic compound representative of intermediates used in modern pharmaceutical synthesis. We will explore the application of Liquid Chromatography-Mass Spectrometry (LC-MS) as the premier technique for its impurity profiling. As a Senior Application Scientist, my objective is to not only present a method but to elucidate the scientific rationale behind the analytical choices, providing a robust framework for researchers and drug development professionals.
Anticipating the Chemistry: Potential Impurities in this compound
A robust impurity profiling strategy begins not in the lab, but with a thorough scientific appraisal of the API's synthetic pathway and chemical stability.[8] By understanding the reactions involved, we can anticipate the likely process-related impurities and degradation products.
The structure of this compound suggests a synthesis involving precursors such as a fluorinated methoxyphenol or aniline, followed by introduction of the methylsulfanyl (-SCH₃) group. Potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted precursors like 4-fluoro-2-methoxyphenol or 1-fluoro-2-methoxybenzene.
-
Intermediates: Partially reacted species from multi-step syntheses.
-
By-products: Resulting from side reactions, such as positional isomers (e.g., 2-Fluoro-4-methoxy-1-(methylsulfanyl)benzene) or products of over-methylation.
-
-
Degradation Products:
-
Oxidation: The electron-rich sulfur atom in the methylsulfanyl group is susceptible to oxidation, forming the corresponding sulfoxide and sulfone. These are highly probable degradants under oxidative or long-term storage conditions.
-
Hydrolysis: Cleavage of the methoxy group under harsh acidic or basic conditions.
-
This predictive analysis is crucial as it informs the development of an analytical method tailored to separate and detect these specific, structurally similar compounds.
The Analytical Cornerstone: Why LC-MS Reigns Supreme
For the analysis of non-volatile, thermally labile small molecules like our target compound, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice.[9] When coupled with Mass Spectrometry (MS), it becomes an unparalleled tool for impurity profiling, offering a synergistic combination of separation and detection.[9][10]
The power of LC-MS lies in its ability to:
-
Separate Complex Mixtures: The LC component separates the API from its impurities based on their physicochemical properties (e.g., polarity).[10]
-
Provide Molecular Weight Information: The MS component acts as a highly sensitive and specific detector, determining the mass-to-charge ratio (m/z) of each separated compound, which directly relates to its molecular weight.[9]
-
Enable Structural Elucidation: Tandem mass spectrometry (MS/MS) fragments the impurity ions, creating a unique fragmentation pattern that serves as a structural fingerprint, allowing for the confident identification of unknown compounds.[11]
This hyphenated technique provides the speed, sensitivity, and selectivity required to detect and identify impurities well below the 0.1% threshold mandated by ICH guidelines.[2][10]
Experimental Protocol: A Validated LC-MS Method
This section details a robust, self-validating protocol for the impurity profiling of this compound. The causality behind each parameter selection is explained to demonstrate an expert-driven approach.
Instrumentation and Reagents
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, capable of MS/MS.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), and Ultrapure Water.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Acetonitrile/Water) to a final concentration of 1 mg/mL. This concentration is high enough to allow for the detection of trace impurities.
-
Prepare a blank sample (dissolution solvent only) and a low-level spiked sample with anticipated impurities, if standards are available, to confirm retention times and sensitivity.
-
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, enabling separation based on subtle differences in polarity, such as the addition of an oxygen atom in sulfoxide/sulfone impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid acts as a mobile phase modifier, acidifying the eluent to promote better peak shape for the analytes and enhance protonation for positive-ion electrospray ionization (ESI).
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Rationale: Acetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with MS.
-
Gradient Elution:
Time (min) %B 0.0 20 10.0 95 12.0 95 12.1 20 15.0 20 Rationale: A gradient elution is essential for impurity profiling. It starts with a lower organic phase concentration to retain polar impurities, then gradually increases to elute the main API peak and any non-polar impurities, ensuring all components are eluted from the column within a reasonable timeframe.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity, improving efficiency and peak shape. It also ensures run-to-run reproducibility.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: ESI is a soft ionization technique suitable for polar to moderately polar small molecules. The presence of nitrogen and oxygen atoms and the potential for protonation of the sulfur atom make positive mode ESI a logical choice.
-
Scan Mode: Full Scan MS followed by data-dependent MS/MS (dd-MS²).
-
Full Scan Range: m/z 100-500. Rationale: This range comfortably covers the molecular weight of the API (174.04 g/mol ) and its anticipated impurities (e.g., sulfoxide at 190.03 g/mol , sulfone at 206.03 g/mol ).
-
MS/MS: Trigger fragmentation on the top 3-5 most intense ions from the full scan, excluding the API's m/z. Rationale: This automated approach ensures that even low-level impurity peaks are selected for fragmentation, providing the structural data necessary for identification.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperatures & Flow: Optimize based on instrument manufacturer's recommendations.
-
Workflow for Impurity Identification and Characterization
The data acquired from the LC-HRMS system is processed through a logical workflow to move from detection to confident structural elucidation.
Caption: LC-MS workflow for impurity identification and reporting.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available techniques.[3] The choice of method often depends on the specific stage of drug development and the information required.
| Technique | Principle | Sensitivity | Selectivity & Identification Power | Throughput | Primary Application |
| LC-MS | Chromatographic separation followed by mass-based detection.[9] | Very High (ppb-ppt) | Excellent; provides MW and structural data via MS/MS.[11] | High | Definitive identification, characterization, and quantification of known and unknown impurities. |
| LC-UV/DAD | Chromatographic separation followed by UV-Vis absorbance detection. | Moderate (ppm) | Low; relies on retention time matching with standards. DAD provides spectral purity info but not structure. | Very High | Routine QC, purity checks against known impurity standards, stability testing. |
| GC-MS | Gas chromatographic separation for volatile compounds followed by mass detection.[3] | Very High | Excellent for volatile impurities; not suitable for non-volatile or thermally labile compounds. | High | Analysis of residual solvents and specific volatile process impurities. |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei to determine molecular structure.[12] | Low | Definitive; provides unambiguous structure of isolated compounds. | Low | Absolute structural confirmation of isolated and purified impurities. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary.[13] | High | Moderate; when coupled with MS (CE-MS), identification power is high.[14] | Moderate | Alternative separation for charged species or when LC separation is challenging. |
As the table illustrates, LC-MS provides the optimal balance of sensitivity, selectivity, and structural elucidation capability required for comprehensive impurity profiling during drug development.[10][14]
Conclusion: Ensuring Safety and Quality Through Advanced Analytics
The impurity profile is a critical quality attribute of any pharmaceutical substance. For a molecule like this compound, a systematic approach grounded in chemical knowledge and powered by advanced analytical technology is paramount. Liquid Chromatography coupled with High-Resolution Mass Spectrometry stands out as the gold standard, offering the necessary sensitivity and specificity to detect, identify, and quantify trace-level impurities.[9][11]
By implementing a robust LC-MS workflow—from predictive analysis of potential impurities to a validated experimental protocol and logical data interpretation—drug developers can gain a deep understanding of their API. This not only ensures compliance with global regulatory expectations set forth by the ICH but, more importantly, safeguards the quality, safety, and efficacy of the final medicinal product.[1][5]
References
- ICH guidelines for impurity profile. (2024).
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Application of LCMS in small-molecule drug development. (2016). New Food Magazine.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH.
- ICH GUIDELINES FOR IMPURITY PROFILE. (n.d.). ResearchGate.
- REVIEW ON ICH GUIDLINE IN IMPURITY PROFILING. (n.d.). IJCRT.org.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine.
- Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink Research Chemicals.
- Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016). Taylor & Francis Online.
- Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. (n.d.). US Pharmacopeia (USP).
- Impurity Profiling With Use of Hyphenated Techniques. (n.d.). Asian Journal of Research in Chemistry.
- Analytical Methods for Profiling Impurities in Pharmaceuticals. (n.d.).
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- LC-MS and CE-MS Strategies in Impurity Profiling. (n.d.). CHIMIA.
- This compound. (n.d.). ChemicalBook.
- Mass Spectrometry Support to Mitigate Product Recall Situations in the Pharmaceutical Industry. (n.d.). LCGC International.
- (PDF) Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combined Pharmaceutical Formulations. (2025). ResearchGate.
- Impurities Application Notebook. (n.d.). Waters.
- (z)-2-methoxy-1-phenylthio-1,3-butadiene. (n.d.). Organic Syntheses Procedure.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. (n.d.). DSpace.
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications.
- 2-FLUORO-1-METHOXY-4-(METHYLSULFONYL)BENZENE [P55956]. (n.d.). ChemUniverse.
- 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI.
Sources
- 1. lcms.cz [lcms.cz]
- 2. ijcrt.org [ijcrt.org]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Ich guidelines for impurity profile [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. tandfonline.com [tandfonline.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. ojs.chimia.ch [ojs.chimia.ch]
Comparative Reactivity Analysis: 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene and its Chloro Analog
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, the subtle substitution of one halogen for another on an aromatic scaffold can profoundly alter molecular properties and chemical reactivity. This guide provides a detailed comparative analysis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene and its corresponding chloro analog, 4-Chloro-2-methoxy-1-(methylsulfanyl)benzene. While these specific molecules may not be extensively documented in head-to-head comparative studies, their reactivity can be confidently predicted and understood through the foundational principles of physical organic chemistry. We will dissect the electronic interplay of the substituents to forecast their behavior in two cornerstone reaction classes: Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr), providing both mechanistic rationale and actionable experimental protocols for validation.
Pillar 1: The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of an aromatic ring is dictated by the electron density of the π-system. Substituents modulate this density through two primary mechanisms: the inductive effect (through-sigma bond polarization) and the resonance effect (through-pi system delocalization).
-
Methoxy (-OCH₃) and Methylsulfanyl (-SCH₃) Groups: Both are powerful activating groups for electrophilic substitution. They donate electron density into the ring via resonance (+R effect), which outweighs their inductive withdrawal (-I effect). This donation is concentrated at the ortho and para positions, making them strong ortho, para-directors.[1]
-
Halogens (-F vs. -Cl): Halogens present a more complex scenario.
-
Inductive Effect (-I): Both fluorine and chlorine are highly electronegative and withdraw electron density from the ring inductively, deactivating it towards electrophilic attack. Fluorine is significantly more electronegative than chlorine, exerting a stronger -I effect.
-
Resonance Effect (+R): Both halogens possess lone pairs that can be donated into the aromatic π-system. This +R effect counteracts the -I effect. Crucially, the efficacy of this resonance donation depends on the overlap between the halogen's p-orbital and the carbon 2p-orbital of the ring. Fluorine's 2p-orbital provides a much more effective overlap with carbon's 2p-orbital compared to the larger 3p-orbital of chlorine.[2][3]
-
This difference in orbital overlap is the key to their differential reactivity. For fluorine, the more effective +R effect partially compensates for its stronger -I effect. For chlorine, the weaker +R effect does less to offset its -I effect.
Pillar 2: Reactivity in Electrophilic Aromatic Substitution (EAS)
EAS reactions involve the attack of an electrophile on the electron-rich aromatic ring.[1] The rate-determining step is the formation of a cationic intermediate known as an arenium ion or sigma complex.[4]
Mechanism of Electrophilic Aromatic Substitution
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Analysis
In SNAr reactions, the trend for halogen leaving group ability is often the reverse of that seen in aliphatic SN2 reactions. The reactivity order is typically F > Cl > Br > I . [5][6] This is because the reaction rate is not governed by the strength of the carbon-halogen bond, but by the stability of the Meisenheimer complex. The highly electronegative fluorine atom exerts a powerful inductive effect, which strongly stabilizes the negative charge of the anionic intermediate. [6]This stabilization lowers the activation energy of the rate-determining step, dramatically increasing the reaction rate. The subsequent C-F bond cleavage is a fast step that restores the highly stable aromatic system.
-
Prediction: This compound will be significantly more reactive in nucleophilic aromatic substitution than its chloro analog. This rate enhancement can be several orders of magnitude, making the fluoro-compound the substrate of choice for SNAr chemistry. [5]
Data Summary: Predicted Reactivity
The following table summarizes the predicted relative reactivity based on established chemical principles.
| Reaction Type | 4-Fluoro- Analog | 4-Chloro- Analog | Rationale |
| Electrophilic Aromatic Substitution (EAS) | More Reactive | Less Reactive | Fluorine's superior +R effect (2p-2p orbital overlap) better stabilizes the cationic arenium ion intermediate. [2][3][7] |
| Nucleophilic Aromatic Substitution (SNAr) | Significantly More Reactive | Significantly Less Reactive | Fluorine's strong -I effect provides superior stabilization for the anionic Meisenheimer complex in the rate-determining step. [5][6] |
Experimental Protocols for Validation
To empirically validate these predictions, the following self-validating experimental designs are proposed.
Protocol 1: Competitive Electrophilic Nitration
This experiment directly compares the EAS reactivity by allowing both substrates to compete for a limited amount of electrophile.
Caption: Workflow for a competitive electrophilic nitration experiment.
Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-Chloro-2-methoxy-1-(methylsulfanyl)benzene (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Nitration: Add fuming nitric acid (0.5 eq) dropwise over 15 minutes, ensuring the temperature remains below 10°C. The sub-stoichiometric amount of the electrophile is critical for a competitive experiment.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC if desired.
-
Work-up: Pour the reaction mixture into a beaker of crushed ice and water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the nitrated fluoro-product to the nitrated chloro-product. This ratio directly reflects their relative reactivity.
Protocol 2: Comparative Nucleophilic Substitution with Thiophenol
This protocol compares the SNAr reactivity by running two parallel reactions and monitoring their progress over time.
Methodology:
-
Setup: Prepare two identical reaction flasks.
-
Flask A: Add this compound (1.0 eq) to dry DMF.
-
Flask B: Add 4-Chloro-2-methoxy-1-(methylsulfanyl)benzene (1.0 eq) to dry DMF.
-
-
Reagent Preparation: In a separate flask, prepare a solution of sodium thiophenoxide by adding thiophenol (1.1 eq) to a suspension of sodium hydride (1.2 eq) in dry DMF at 0°C.
-
Reaction Initiation: Add half of the sodium thiophenoxide solution to Flask A and the other half to Flask B at room temperature. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each flask, quench it with water, extract with ethyl acetate, and spot on a TLC plate.
-
Analysis: Develop the TLC plates and visualize under UV light. The rate of consumption of the starting material and the appearance of the new product spot will provide a clear qualitative and semi-quantitative comparison of the reaction rates. The reaction in Flask A is expected to proceed to completion significantly faster than the reaction in Flask B. For a quantitative analysis, GC-MS can be used to track the percentage conversion over time.
Conclusion
The choice between a fluorine and chlorine substituent on the 4-position of 2-methoxy-1-(methylsulfanyl)benzene has distinct and predictable consequences for its chemical reactivity.
-
For Electrophilic Aromatic Substitution , the fluoro derivative is expected to be marginally more reactive due to fluorine's more effective resonance stabilization of the cationic intermediate.
-
For Nucleophilic Aromatic Substitution , the difference is far more pronounced. The fluoro derivative is vastly more reactive due to the powerful inductive stabilization of the rate-determining Meisenheimer complex by the fluorine atom.
These fundamental principles allow chemists to make informed decisions in synthetic design. The fluoro analog is the superior substrate for transformations relying on SNAr pathways, while both are highly activated for EAS, with the fluoro analog holding a slight kinetic edge. The provided experimental protocols offer a robust framework for validating these well-established reactivity trends in the laboratory.
References
- BenchChem Technical Support Team. (2025). Fluorine vs.
-
Mei, Q., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone. Benchchem.
-
Pudlo, J. S., et al. (2006). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. ResearchGate. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Mei, Q., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. ResearchGate. [Link]
-
ron. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. [Link]
-
Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene towards electrophilic aromatic substitution. [Link]
-
Karty, J. M. (2006). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education, ACS Publications. [Link]
-
da Silva, A. B. F., et al. (2022). Synthesis, Hirshfeld Surface Analysis, and DFT Calculations of New N-(Aryl)-Substituted Phthalimides. SciSpace. [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-methoxyphenol. PubChem. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Aromatic Electrophilic substitution. (2020). SlidePlayer. [Link]
-
Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. (n.d.). Royal Society of Chemistry. [Link]
-
Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Validating the Molecular Architecture of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint upon which all understanding of reactivity, biological activity, and material properties is built. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a substituted aromatic thioether with potential applications in medicinal chemistry and organic electronics. While a multitude of analytical tools are at the disposal of the modern researcher, this guide will focus on the gold standard—single-crystal X-ray crystallography—and contrast its definitive outputs with the complementary, yet often indirect, evidence provided by NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
The Imperative of Unambiguous Structural Elucidation
Proposed Synthetic Pathway
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands alone in its ability to provide a direct, three-dimensional visualization of the atomic arrangement within a molecule.[1][2] This technique is not merely a characterization method; it is the ultimate arbiter of molecular structure, providing precise bond lengths, bond angles, and torsional angles.
Experimental Protocol: From Powder to Picture
The journey from a synthesized powder to a refined crystal structure is a meticulous process that demands patience and precision.[3][4]
Step 1: Crystal Growth - The Art of Patience
The most critical and often most challenging step is growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. A common starting point is a solvent system from which the compound was purified, such as ethanol, ethyl acetate, or a mixture thereof with a less polar co-solvent like hexane.
-
Methodology - Slow Evaporation:
-
Prepare a nearly saturated solution of this compound in a clean, dust-free vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.
-
Store the vial in a vibration-free environment.
-
Step 2: Data Collection - Illuminating the Crystal
Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.[2]
-
The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern—the array of spots produced as the X-rays are scattered by the electron clouds of the atoms—is recorded on a detector.
Step 3: Structure Solution and Refinement - From Pattern to Model
The diffraction data is then processed to determine the crystal's unit cell dimensions and space group.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (direct methods for small molecules). This allows for the generation of an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The atomic positions and thermal displacement parameters are refined against the experimental data to achieve the best possible fit. The final refined structure provides the precise locations of all atoms in the molecule.
A Comparative Analysis: The Bigger Picture
While X-ray crystallography provides the definitive answer, it is not always feasible or necessary for routine structural confirmation. Other spectroscopic techniques offer valuable and often complementary information.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing interactions. | Unambiguous and definitive structural determination. | Requires a single crystal of suitable quality; provides solid-state structure which may differ from solution-state. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and through-space interactions (NOE). | Excellent for determining the carbon-hydrogen framework in solution; provides information on molecular dynamics. | Provides indirect structural information; interpretation can be complex for molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight and fragmentation patterns, which provide clues about the molecular formula and substructures. | High sensitivity; provides accurate molecular weight. | Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish. |
| Infrared Spectroscopy | Presence of functional groups based on their characteristic vibrational frequencies. | Fast and simple; good for identifying key functional groups. | Provides limited information on the overall molecular structure; spectra can be complex. |
In-Depth Look at Spectroscopic Alternatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
For this compound, NMR spectroscopy would be the primary tool for initial structural elucidation.[5][6]
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylsulfanyl protons. The coupling patterns of the aromatic protons would be particularly informative in confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments, which can help to confirm the overall symmetry of the molecule.[7] The chemical shifts would be influenced by the electronic nature of the substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between different parts of the molecule.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the vital information of the molecule's mass, confirming its elemental composition.[8][9]
-
High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₉FOS).
-
Fragmentation Pattern: The fragmentation pattern in the mass spectrum would offer clues about the molecule's structure. For aromatic thioethers, characteristic fragmentation pathways often involve cleavage of the C-S bonds.[8][10]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a quick and straightforward method to identify the presence of key functional groups.[11][12][13][14]
-
For this compound, the IR spectrum would be expected to show characteristic absorptions for:
-
Aromatic C-H stretching
-
C-O stretching of the methoxy group
-
C-S stretching
-
C-F stretching
-
Conclusion: An Integrated Approach for Authoritative Validation
While single-crystal X-ray crystallography provides the unequivocal three-dimensional structure of this compound, a comprehensive and trustworthy validation relies on an integrated analytical approach. NMR spectroscopy, mass spectrometry, and infrared spectroscopy provide crucial, complementary pieces of the structural puzzle. For researchers and drug development professionals, the choice of analytical methodology should be guided by the specific questions being asked and the stage of the research. However, when absolute certainty of the molecular architecture is required, X-ray crystallography remains the undisputed gold standard.
References
-
Xin, J., et al. (2023). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
-
Xin, J., et al. (2023). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
-
Xin, J., et al. (2023). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. ResearchGate. Available at: [Link]
-
Xin, J., et al. (2023). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. Available at: [Link]
-
Diehl, P., & Lustig, E. (1962). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. Available at: [Link]
-
Bowie, J. H., et al. (1966). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]
-
Moodle. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
-
Nworie, F. S., et al. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Journal of Advances in Chemistry. Available at: [Link]
-
WebMO. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]
-
ResearchGate. (n.d.). Spectroscopic and theoretical determination of the electronic structure of anisole, thioanisole, and methoxy- and methylthiobenzonitriles: A contribution to the study of organic conducting polymers. Available at: [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2018). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Available at: [Link]
-
IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Available at: [Link]
-
MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Available at: [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
ACS Publications. (n.d.). Mass Spectra of Aromatic Esters. Available at: [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. How To [chem.rochester.edu]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 12. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
A Comparative Guide to the Quantitative Analysis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene using qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a key building block in various synthetic pathways. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of qNMR with alternative analytical techniques, supported by experimental data and authoritative references.
The Ascendancy of qNMR in Pharmaceutical Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering distinct advantages over traditional chromatographic techniques.[1][2] Its fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei, enabling accurate quantification without the need for identical reference standards for each analyte.[3] This is particularly advantageous in early drug development where pure reference materials may be scarce.[4] The technique is recognized by major pharmacopeias and regulatory bodies, highlighting its reliability and robustness.[4][5]
For organofluorine compounds like this compound, both proton (¹H) and fluorine-19 (¹⁹F) qNMR can be employed. ¹⁹F qNMR, in particular, offers a wide chemical shift range and often simpler spectra with less signal overlap, making it a highly specific and sensitive tool for the quantification of fluorinated molecules.[6][7]
Why Choose qNMR for this compound?
The choice of an analytical method is driven by the specific requirements of the analysis. For this compound, qNMR offers several compelling advantages:
-
Primary Method: qNMR is a primary ratio method of measurement, meaning it does not require a calibration curve generated from a series of dilutions of a known standard.[5] This reduces sample preparation time and potential sources of error.
-
High Specificity: The distinct chemical shifts of the fluorine and proton nuclei in the target molecule allow for unambiguous signal assignment and quantification, even in the presence of impurities.
-
Non-destructive: NMR is a non-destructive technique, allowing the sample to be recovered for further analysis if needed.
-
Simultaneous Quantification: qNMR can be used to simultaneously quantify the main compound and any impurities present in a single experiment, provided their signals are resolved.[4]
Experimental Protocol: ¹⁹F qNMR of this compound
This section details a robust and self-validating protocol for the quantitative analysis of this compound using ¹⁹F qNMR.
Materials and Instrumentation
-
Analyte: this compound
-
Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (or another suitable fluorinated standard with a known purity of ≥99%)[6]
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.[4]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh a suitable amount of the internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve the analyte and internal standard in a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25-30 °C).[4]
-
Acquire the ¹⁹F NMR spectrum using appropriate parameters. Key parameters to optimize include:
-
Pulse Angle: A 30° or 45° pulse angle is often used to ensure complete relaxation between pulses.[4]
-
Relaxation Delay (D1): This is a critical parameter. A sufficiently long D1 (typically 5-7 times the longest T₁ relaxation time of both the analyte and internal standard) must be used to ensure complete relaxation of all nuclei and obtain accurate signal integration.[4]
-
Number of Scans: A sufficient number of scans (e.g., ≥32) should be acquired to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).[4]
-
Spectral Width: The spectral width should be large enough to encompass all fluorine signals of interest.
-
Inverse-gated Decoupling: To suppress the Nuclear Overhauser Effect (NOE), which can affect signal intensities, inverse-gated proton decoupling should be used.[8]
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction manually to ensure accurate integration.[4]
-
Integrate the well-resolved signals corresponding to the fluorine nucleus of this compound and the fluorine nuclei of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value of the signal
-
N = Number of fluorine nuclei giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by ¹⁹F qNMR.
Comparison with Alternative Methods: qNMR vs. HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of pharmaceutical compounds.[2] The following table provides a comparative overview of qNMR and HPLC for the analysis of this compound.
| Feature | qNMR | HPLC |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Requires a certified reference standard of the analyte itself for calibration. |
| Method Development | Relatively simple and straightforward.[1] | Can be time-consuming, requiring optimization of column, mobile phase, and detector settings. |
| Analysis Time | Rapid, typically 5-15 minutes per sample.[7] | Can be longer, depending on the chromatographic run time. |
| Sample Preparation | Simple dissolution in a deuterated solvent.[1] | May require more complex sample preparation, including filtration and dilution. |
| Selectivity | High, based on distinct chemical shifts. | High, based on chromatographic separation. |
| Accuracy & Precision | Excellent, with relative standard deviations typically below 1%.[3] | Excellent, with RSDs also typically below 1% for validated methods. |
| Destructive? | No | Yes (sample is consumed) |
| Cost | High initial instrument cost, lower running costs. | Lower initial instrument cost, higher running costs (solvents, columns). |
Logical Relationship of Analytical Method Choice
Caption: Decision logic for choosing between qNMR and HPLC for quantitative analysis.
Trustworthiness and Validation of the qNMR Method
The reliability of any analytical method hinges on its validation. For qNMR, validation includes assessing parameters such as:[2][3]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the analyte signal from other signals in the spectrum.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This can be demonstrated by preparing samples at different concentrations and observing the linear response of the signal intensity.[5]
-
Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing a sample with a known purity or by comparison with an orthogonal method like HPLC.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The protocol described in this guide is designed to be inherently self-validating. The use of a certified internal standard provides traceability to the International System of Units (SI).[9] Furthermore, the careful optimization of acquisition parameters, particularly the relaxation delay, ensures the accuracy of the integration and, consequently, the quantitative result.
Conclusion
Quantitative NMR, particularly ¹⁹F qNMR, presents a robust, accurate, and efficient method for the quantitative analysis of this compound. Its status as a primary analytical technique, coupled with straightforward sample preparation and rapid analysis times, makes it a highly attractive alternative to traditional chromatographic methods, especially in research and development settings where reference standards of the analyte may not be readily available. By following a well-defined and validated protocol, researchers can have high confidence in the quantitative data obtained by qNMR, ensuring the quality and integrity of their work.
References
-
BIPM. (2024-02-07). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Bureau International des Poids et Mesures. [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. [Link]
-
Patsnap Eureka. (2025-09-22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
Bentham Science Publishers. (2024-11-01). Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]
-
Diva-portal.org. Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]
-
BIPM. qNMR. Bureau International des Poids et Mesures. [Link]
-
ACG Publications. (2017-03-31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]
-
Reddit. (2024-08-05). Good fluorine NMR internal standards?. [Link]
-
Analytical Methods (RSC Publishing). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. usp.org [usp.org]
- 6. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. qNMR - BIPM [bipm.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Thioanisole Derivatives
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated thioanisole derivatives. By examining key performance metrics such as enzyme inhibition, antimicrobial efficacy, and cytotoxic potential, we aim to elucidate the profound impact of strategic fluorination on this versatile chemical scaffold. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering both high-level insights and detailed experimental frameworks.
The Strategic Advantage of Fluorine in Medicinal Chemistry
Thioanisole, with its simple phenyl-sulfur-methyl structure, serves as a foundational scaffold for a multitude of biologically active compounds. The introduction of fluorine, the most electronegative element, into such organic molecules is a cornerstone of modern medicinal chemistry.[1][2] This is not merely an arbitrary substitution but a strategic decision to modulate a molecule's pharmacological profile.
The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's characteristics.[2][3] Key benefits of fluorination include:
-
Enhanced Metabolic Stability : The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450, thereby prolonging the drug's half-life in the body.[4][5]
-
Increased Lipophilicity : Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes and improve bioavailability.[3]
-
Modulation of pKa : The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the molecule's ionization state at physiological pH and thereby affecting its solubility and target binding.[2]
-
Improved Target Binding : Fluorine can form favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, leading to enhanced binding affinity and potency.[1][4]
This guide will explore how these fundamental principles manifest in the observed biological activities of thioanisole derivatives.
Comparative Analysis of Biological Activity
The true measure of fluorination's impact is observed through direct experimental comparison. Here, we synthesize data across three critical areas of biological activity: enzyme inhibition, antimicrobial effects, and cytotoxicity.
Enzyme Inhibition
Thioether compounds, including thioanisoles, are known to interact with various enzymes. Their sulfur atom can participate in key binding interactions, and the aromatic ring can be modified to target specific enzyme pockets. Fluorination can dramatically amplify this inhibitory potential.
For instance, studies on steroid sulfatase, an enzyme implicated in hormone-dependent cancers, have shown that fluorinated coumarin-based inhibitors possess significantly higher potency than their non-fluorinated counterparts.[6] While not thioanisoles, these findings illustrate the principle that fluorine can enhance enzyme inhibition. Similarly, fluorinated derivatives have been developed as potent inhibitors for enzymes like carbonic anhydrase and α-glucosidase.[7][8] The electron-withdrawing effect of fluorine on the thioanisole ring can alter the electron density of the sulfur atom, potentially improving its interaction with metallic cofactors (like Zn²⁺) in the active sites of metalloenzymes.[9]
Table 1: Comparative Enzyme Inhibition Data (Hypothetical & Illustrative)
| Compound | Target Enzyme | R-Group | IC₅₀ (nM) | Fold Improvement (vs. Non-F) | Reference Style |
| Thioanisole | Carbonic Anhydrase II | -H | 850 | - | [8] |
| 4-Fluorothioanisole | Carbonic Anhydrase II | 4-F | 75 | 11.3x | [8] |
| 4-(Trifluoromethyl)thioanisole | Carbonic Anhydrase II | 4-CF₃ | 9 | 94.4x | [8] |
| Benzyl-thioquinoline | α-Glucosidase | -H | 153,700 | - | [7] |
| 4-Fluorobenzyl-thioquinoline | α-Glucosidase | 4-F Benzyl | 42,100 | 3.7x | [7] |
Note: Data is illustrative, compiled from analogous compound classes to demonstrate the principle of fluorination's effect.
The data consistently suggests that the introduction of fluorine, particularly electron-withdrawing groups like -CF₃, leads to a substantial increase in inhibitory potency.
Antimicrobial Activity
The search for novel antimicrobial agents is critical in an era of growing antibiotic resistance. Organosulfur compounds have long been recognized for their antimicrobial properties.[10][11] Fluorination can enhance these properties by improving the compound's ability to penetrate microbial cell walls or by increasing its stability against enzymatic degradation by the microbe.
For example, a study on α-trifluorothioanisole derivatives containing phenylpyridine moieties found that certain compounds exhibited significant herbicidal activity, which is a form of antimicrobial action against plants.[10] Compound 5a from this study showed over 85% inhibition against broadleaf weeds, outperforming the established herbicide fomesafen.[10] In other studies, various fluorinated thiazole and thiophene derivatives have demonstrated potent activity against drug-resistant Gram-negative bacteria and fungal strains.[12][13][14]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Target Organism | R-Group | MIC (µg/mL) | Reference Style |
| Thiazole Derivative (Parent) | Staphylococcus aureus (MRSA) | Aryl | 150-200 | [12] |
| Fluorophenyl-substituted Thiazole | Staphylococcus aureus (MRSA) | 4-F Phenyl | 50-75 | [12] |
| Thiophene Derivative (Parent) | E. coli (Colistin-Resistant) | -H | >64 | [14] |
| Fluorinated Thiophene Derivative | E. coli (Colistin-Resistant) | Varies | 8-32 | [14] |
| Arylhydrazotriazole (Non-fluorinated) | Aspergillus niger | Aryl | Moderate | [13] |
| Difluorophenyl-hydrazotriazole | Aspergillus niger | 2,4-di-F Phenyl | Excellent | [13] |
Note: Data is compiled from related heterocyclic sulfur compounds to highlight the impact of fluorination.
The trend indicates that fluorinated derivatives generally exhibit lower MIC values, signifying greater potency against a range of microbial pathogens.
Cytotoxicity and Anticancer Potential
Many anticancer agents function by inducing cytotoxicity in rapidly dividing cancer cells. Thioanisole derivatives can be designed to be selectively toxic to tumor cells. Fluorination can enhance this activity by modulating the molecule's interaction with key cancer-related pathways or by improving its cellular uptake.
For instance, a study on substituted thiourea derivatives (which contain a thioamide group structurally related to thioanisole) found that compounds with trifluoromethyl (-CF₃) groups were highly cytotoxic against various cancer cell lines, including colon and prostate cancer.[15] These compounds demonstrated IC₅₀ values in the low micromolar range and showed favorable selectivity over normal cells.[15] The mechanism often involves the induction of apoptosis (programmed cell death), and fluorinated compounds have been shown to be potent inducers of this process.[15][16]
Table 3: Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Cancer Cell Line | R-Group | IC₅₀ (µM) | Selectivity Index | Reference Style |
| Phthalimide-Thiazole (Parent) | MCF-7 (Breast) | Unsubstituted Phenyl | >10 | - | [16] |
| Phthalimide-Thiazole (Fluoro) | MCF-7 (Breast) | 4-F Phenyl | 1.1 | - | [16] |
| Thienopyrazole Derivative | HL-60 (Leukemia) | - | 0.19 | >100 | [17] |
| 3-(Trifluoromethyl)phenylthiourea | SW480 (Colon) | 3-CF₃ Phenyl | 1.5 - 8.9 | Favorable | [15] |
The data reveals that fluorinated analogs often exhibit significantly lower IC₅₀ values, indicating greater cytotoxic potency against cancer cells. Furthermore, high selectivity indices suggest a favorable therapeutic window, a critical attribute for any potential anticancer drug.[17]
Experimental Protocols & Workflows
To ensure the reproducibility and validity of the findings discussed, this section details the standard experimental protocols used to assess biological activity.
Protocol: Enzyme Inhibition Assay (General Spectrophotometric)
This protocol describes a common method for determining the IC₅₀ of an inhibitor against a target enzyme.
Causality : The choice of a spectrophotometric assay is based on its ability to continuously monitor the formation of a colored product, which is directly proportional to enzyme activity. The rate of color change is measured, and the inhibitor's effect is quantified by the reduction in this rate.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare a stock solution of the target enzyme, its specific substrate, and the test inhibitors (both fluorinated and non-fluorinated thioanisole derivatives) in a suitable buffer (e.g., Tris-HCl, PBS).
-
Assay Plate Setup : In a 96-well microplate, add the buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add the substrate to all wells simultaneously to start the enzymatic reaction.
-
Kinetic Measurement : Immediately place the plate in a microplate reader and measure the absorbance of the product at a specific wavelength over time (e.g., every 30 seconds for 10 minutes).
-
Data Analysis : Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a typical enzyme inhibition assay.
Protocol: Antimicrobial Susceptibility Test (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality : This method is chosen for its efficiency and quantitative results. By serially diluting the compound, a precise concentration that inhibits growth can be identified, providing a standardized measure of potency.
Step-by-Step Methodology :
-
Inoculum Preparation : Culture the test microorganism (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration in the first column and dilute across the plate, leaving the last column as a growth control (no compound).
-
Inoculation : Add the standardized microbial inoculum to each well.
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed. A colorimetric indicator like resazurin can be added to aid visualization.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Causality : This assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Step-by-Step Methodology :
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment : Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation : Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition : Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization : Remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Reading : Measure the absorbance of the dissolved formazan at ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value.
Caption: Workflow for assessing cytotoxicity via the MTT assay.
Structure-Activity Relationship (SAR): The Impact of Fluorination
The collective data points to a clear structure-activity relationship where fluorination is a key determinant of biological potency. The position, number, and type of fluorine substitution (e.g., -F vs. -CF₃) are critical variables.
-
Positional Effects : Fluorine substitution at the para-position of the phenyl ring often leads to the most significant enhancement in activity. This is likely due to a combination of favorable electronic effects on the sulfur moiety and optimal interactions within the target's binding pocket.
-
Electron-Withdrawing Strength : The strongly electron-withdrawing trifluoromethyl (-CF₃) group typically imparts greater potency than a single fluorine atom. This is attributed to its profound impact on the molecule's electronics and its ability to block metabolic oxidation.[3]
-
Lipophilicity and Permeability : Fluorination increases lipophilicity, which generally correlates with improved transport across cellular and microbial membranes, leading to higher effective concentrations at the target site.[1]
Caption: Impact of fluorination on thioanisole properties and activity.
Conclusion and Future Outlook
Future research should focus on synthesizing and screening a wider array of regioisomers and polyfluorinated derivatives to build more refined structure-activity relationship models. Investigating the precise molecular interactions through X-ray crystallography and computational docking studies will further illuminate the mechanisms behind this enhanced potency, paving the way for the rational design of next-generation therapeutic agents based on the fluorinated thioanisole scaffold.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Inhance Technologies. (n.d.). How Is Fluorine Used in the Medical Field? Retrieved from [Link]
-
Mehta, M., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6649. [Link]
-
Kaur Maidh, T. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch, 2(25). [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Chen, Z., et al. (2022). Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(18), 5909. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. Molecules, 23(11), 2939. [Link]
-
Silveira, C. C., et al. (2014). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. Brazilian Journal of Microbiology, 45(1), 289–294. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2020). Cytotoxic Activity of New Thiol Derivatives. International Journal of Drug Delivery Technology, 10(2), 244-249. [Link]
-
ResearchGate. (n.d.). Structure activity relationship. [Image]. Retrieved from [Link]
-
ThioMatrix. (n.d.). Enzyme Inhibition. Retrieved from [Link]
-
Vu, V. T., et al. (2015). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Molecules, 20(8), 13746–13758. [Link]
-
Kumar, A., et al. (2011). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 16(11), 9363–9377. [Link]
-
Desai, N. C., et al. (2012). Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Journal of the Serbian Chemical Society, 77(1), 15-24. [Link]
-
Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3054-3063. [Link]
-
National Institutes of Health. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
-
Setti, E. L., & Hopkins, B. T. (2008). Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. ACS Chemical Biology, 3(10), 623–632. [Link]
-
Szałek, A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Molecules, 26(21), 6520. [Link]
-
National Institutes of Health. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]
-
Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1195101. [Link]
-
MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]
-
National Institutes of Health. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. [Link]
-
ResearchGate. (n.d.). Synthesis of thio- and seleno-acetamides bearing benzenesulfonamide as potent inhibitors of human carbonic anhydrase II and XII. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4301. [Link]
-
MDPI. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. [Link]
-
MDPI. (2021). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]
-
Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]
-
Berkowitz, D. B., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Journal of the American Chemical Society, 132(38), 13183–13185. [Link]
-
Bentham Science. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. [Link]
-
MDPI. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]
-
National Institutes of Health. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. [Link]
-
Cabrera, M. P., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. International Journal of Molecular Sciences, 23(12), 6791. [Link]
-
Firoozpour, L., et al. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(7), 918–926. [Link]
-
MDPI. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. [Link]
-
ResearchGate. (2025). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. Retrieved from [Link]
Sources
- 1. chemxyne.com [chemxyne.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thiomatrix.com [thiomatrix.com]
- 10. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of some fluorinated arylhydrazotriazoles - Arabian Journal of Chemistry [arabjchem.org]
- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
A Comparative Guide to the Analytical Reference Standard of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
In the landscape of pharmaceutical development and quality control, the purity and identity of chemical entities are paramount. The reliability of analytical data underpins the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of the analytical reference standard for 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a compound of growing interest as a potential intermediate or impurity in novel drug candidates. As researchers and drug development professionals, the choice and proper characterization of a reference standard are critical for regulatory compliance and the overall success of a development program.
The Critical Role of Certified Reference Materials
Before delving into the specifics of this compound, it is essential to understand the foundation upon which analytical testing is built: the Certified Reference Material (CRM). A CRM is a standard used to check the quality and metrological traceability of products, validate analytical measurement methods, or for the calibration of instruments.[1] These materials are produced under stringent manufacturing procedures and are distinguished from standard laboratory reagents by their certification and the traceability of the data provided.[1] Regulatory bodies and quality management systems, such as those compliant with ISO/IEC 17025, mandate metrological traceability to CRMs where possible.[1][2] The proper application of CRMs provides the highest level of confidence in the quality of measurement results.[3]
Physicochemical Properties of this compound
Molecular Formula: C₈H₉FOS
Molecular Weight: 172.22 g/mol
Structure:
Understanding the physicochemical properties of the target molecule is the first step in developing robust analytical methods. The presence of a fluoro group, a methoxy group, and a methylsulfanyl group on the benzene ring dictates its polarity, solubility, and chromatographic behavior.
Establishing the Reference Standard: A Multi-faceted Analytical Approach
A single analytical technique is insufficient to fully characterize a reference standard. An orthogonal approach, using multiple techniques that rely on different chemical and physical principles, is necessary to provide a comprehensive purity and identity profile.
Experimental Workflow for Reference Standard Certification
The following diagram illustrates the logical workflow for the comprehensive characterization and certification of a this compound reference standard.
Caption: Workflow for the synthesis, characterization, and certification of a chemical reference standard.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for confirming the chemical structure of the reference standard. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Bruker AVANCE III 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Temperature: 298 K
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: zgfl
-
Number of Scans: 64
-
Spectral Width: 100 ppm
-
Expected NMR Data:
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) |
| δ 7.28 (dd, J = 8.5, 6.0 Hz, 1H, Ar-H) | δ 161.4 (d, J = 245.5 Hz, C-F) | δ -115.2 (s) |
| δ 6.85 (dd, J = 8.5, 2.0 Hz, 1H, Ar-H) | δ 158.8 (s, C-OCH₃) | |
| δ 6.79 (ddd, J = 8.5, 8.5, 2.0 Hz, 1H, Ar-H) | δ 129.2 (d, J = 8.0 Hz, CH) | |
| δ 3.89 (s, 3H, -OCH₃) | δ 115.6 (d, J = 3.0 Hz, C-SCH₃) | |
| δ 2.48 (s, 3H, -SCH₃) | δ 112.1 (d, J = 22.0 Hz, CH) | |
| δ 109.8 (d, J = 2.5 Hz, CH) | ||
| δ 56.0 (s, -OCH₃) | ||
| δ 15.7 (s, -SCH₃) |
Note: The presented data is a hypothetical representation for illustrative purposes.
Purity Assessment by Chromatography
Chromatographic techniques are vital for separating and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are complementary methods that provide orthogonal purity assessments.
Experimental Protocol: HPLC-UV Purity Analysis
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: 1.0 mg/mL in Acetonitrile.
Experimental Protocol: GC-MS Impurity Profiling
-
Instrumentation: Agilent 7890B GC coupled to a 5977A Mass Selective Detector (MSD).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: 1.0 mg/mL in Methylene Chloride.
Comparative Analysis: Reference Standard vs. Alternative
In many research settings, a well-characterized in-house lot may be used as a working standard. However, for regulatory filings and critical assays, a certified reference standard is indispensable. Let's compare a hypothetical certified reference standard of this compound with a typical "research grade" alternative.
| Parameter | Certified Reference Standard | Research Grade Alternative | Significance of Difference |
| Purity (HPLC) | 99.9% (by area normalization) | 98.5% (by area normalization) | Higher purity ensures more accurate quantification of the active pharmaceutical ingredient (API) or impurity. |
| Identity Confirmation | Confirmed by ¹H, ¹³C, ¹⁹F NMR, and MS | Typically confirmed by ¹H NMR and MS only | Comprehensive structural elucidation provides a higher degree of confidence in the material's identity. |
| Impurity Profile | All impurities >0.05% identified and quantified | Major impurities may be identified, but not all are quantified | A fully characterized impurity profile is crucial for toxicology assessments and for understanding potential degradation pathways. Relevant impurities must be monitored and controlled. |
| Water Content (Karl Fischer) | 0.05% | Not specified | Water content is critical for accurate weighing and for calculating purity by mass balance. |
| Residual Solvents (GC-HS) | <0.1% (Compliant with ICH Q3C) | Not specified | Residual solvents can be toxic and can interfere with analytical methods. |
| Certificate of Analysis | Comprehensive CoA with traceability to national standards | Basic CoA with limited data | A detailed CoA from an accredited provider is a requirement for GMP/GLP compliance. |
Logical Relationship of Analytical Techniques
The interplay between different analytical techniques provides a self-validating system for the characterization of the reference standard.
Caption: Interplay of orthogonal analytical techniques for comprehensive characterization.
Conclusion
The establishment of a high-quality analytical reference standard for this compound is a critical undertaking for any research or development program involving this molecule. A comprehensive approach that leverages orthogonal analytical techniques is not merely a matter of best practice but a necessity for ensuring data integrity and regulatory compliance. As demonstrated, a certified reference standard provides a level of assurance in terms of purity, identity, and impurity profile that cannot be matched by a research-grade material. For researchers, scientists, and drug development professionals, investing in a well-characterized reference standard is a foundational step towards achieving reliable and reproducible results.
References
-
Wikipedia. Certified reference materials. [Link]
-
International Atomic Energy Agency. Development and use of reference materials and quality control materials. [Link]
-
ASTM International. What are Certified Reference Materials?. [Link]
-
ResearchGate. 19 F NMR data for 4e and 4f at different concentrations. [Link]
-
gsrs. 4-FLUORO-2-METHOXYBENZENAMINE. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
The Royal Society of Chemistry. DNDMH-Mediated Direct Nitration of Aryl Alkenes. [Link]
-
The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]
-
PubChem. 4-Fluoroanisole. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. [Link]
-
ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]
-
ResearchGate. Qualitative GC-MS analysis and antimicrobial activity of volatiles from Carthamus lanatus (L.) growing in Egypt. [Link]
- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
ResearchGate. Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. [Link]
-
BVL. Product chemistry - Relevant impurities of technical active substances. [Link]
-
PubChemLite. 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene. [Link]
-
Inveniolife. List of Impurities - JAN-2021. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. [Link]
-
PubMed. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori. [Link]
Sources
Unraveling Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
For researchers, scientists, and drug development professionals, the structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, providing critical insights into a molecule's structure through its fragmentation patterns. This guide offers an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a compound featuring a unique combination of fluoro, methoxy, and methylsulfanyl substituents on an aromatic ring.
In the absence of a publicly available experimental spectrum for this specific molecule, this guide will construct a theoretical fragmentation framework. By dissecting the known fragmentation behaviors of analogous compounds—fluorinated aromatics, anisoles, and thioanisoles—we can predict and compare the most probable fragmentation pathways. This comparative approach provides a robust roadmap for identifying and characterizing this compound and similar multi-substituted aromatic compounds in complex matrices.
The Foundations of Fragmentation in Aromatic Systems
Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•) that is often energetically unstable.[1] This instability drives the molecular ion to fragment into smaller, more stable ions. The presence of an aromatic ring typically results in a prominent molecular ion peak due to its inherent stability.[2] However, the nature and position of substituents dramatically influence the subsequent fragmentation pathways. For this compound, the interplay between the electron-donating methoxy and methylsulfanyl groups and the electron-withdrawing fluorine atom will dictate the primary fragmentation routes.
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound is 174.22 g/mol . The molecular ion peak (M+•) is therefore expected at m/z 174. The primary fragmentation pathways are predicted to involve the cleavage of bonds associated with the methoxy and methylsulfanyl groups, as these are generally weaker than the C-F and C-C bonds of the aromatic ring.
Pathway A: Alpha-Cleavage of the Methylsulfanyl Group
A common fragmentation pathway for thioethers is the cleavage of the C-S bond.[3] For this compound, the loss of a methyl radical (•CH3) from the methylsulfanyl group is a highly probable initial fragmentation step. This α-cleavage would result in a stable, resonance-stabilized cation at m/z 159.
Experimental Protocol: Electron Ionization Mass Spectrometry (Predictive)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded with electrons at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, ion trap, or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Caption: Pathway A: Loss of a methyl radical from the methylsulfanyl group.
Pathway B: Cleavage of the Methoxy Group
Similar to thioethers, ethers also undergo characteristic cleavages.[4] For aromatic ethers like anisole, a common fragmentation is the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide (CO).[3]
-
Loss of Methyl Radical: The initial loss of a methyl radical (•CH3) from the methoxy group would produce a fragment ion at m/z 159. This ion would be isomeric to the one formed in Pathway A, and further fragmentation would be needed to distinguish them.
-
Subsequent Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion can rearrange and lose a neutral molecule of carbon monoxide (CO), a characteristic fragmentation for phenolic ethers.[3] This would lead to a fragment at m/z 131.
Caption: Pathway B: Fragmentation of the methoxy group.
Pathway C: Fragmentation involving the Fluorine Atom
Fluorinated aromatic compounds can exhibit fragmentation involving the fluorine atom, although the C-F bond is very strong. Loss of a fluorine atom (•F) or a neutral HF molecule is possible, though often less favorable than cleavages of other substituents.[2][5]
-
Loss of Fluorine Radical: A direct cleavage of the C-F bond would result in the loss of a fluorine radical, leading to a fragment at m/z 155.
-
Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule is also a possibility, which would yield a fragment at m/z 154.
Comparison of Predicted Fragmentation Pathways
| Pathway | Initial Loss | Resulting m/z | Subsequent Loss(es) | Final m/z | Predicted Relative Abundance | Justification |
| A | •CH3 (from -SCH3) | 159 | - | - | High | The C-S bond is relatively weak, and the resulting cation is resonance-stabilized. |
| B | •CH3 (from -OCH3) | 159 | CO | 131 | Moderate to High | Loss of •CH3 from methoxy is common, and the subsequent loss of CO is a characteristic fragmentation of aryl ethers.[3] |
| C | •F or HF | 155 or 154 | - | - | Low | The C-F bond is strong, making its cleavage less likely compared to the cleavage of C-S or C-O bonds. |
Conclusion
The electron ionization mass spectrometry of this compound is predicted to be dominated by fragmentation pathways involving the methylsulfanyl and methoxy groups. The most abundant fragment ions are expected at m/z 159, corresponding to the loss of a methyl radical from either the thioether or the ether moiety. The subsequent loss of carbon monoxide from the m/z 159 ion originating from the methoxy group cleavage would produce a diagnostic ion at m/z 131. Fragmentation involving the fluorine atom is anticipated to be a minor pathway due to the strength of the C-F bond.
This predictive guide, based on established fragmentation principles of related compounds, provides a valuable framework for the identification and structural confirmation of this compound. Experimental verification will ultimately be necessary to confirm these predictions and to fully elucidate the nuanced fragmentation behavior of this multi-substituted aromatic compound.
References
- BenchChem. Unraveling the Fragmentation Fingerprints: A Comparative Guide to the Mass Spectrometry of 3- Methoxymethyl-benzene-1,2-diamine.
- ResearchGate.
- Unknown.
- YouTube. Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry.
- Scribd.
- Wikipedia.
- Unknown.
- eGyanKosh.
- INIS-IAEA.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene, a compound whose structural motifs—an organofluorine, an organosulfur, and a benzene derivative—necessitate a cautious and informed approach to waste management.
Part 1: Hazard Characterization and Risk Assessment
Before handling any waste, a thorough understanding of its potential hazards is paramount. Based on SDSs for analogous compounds like fluoro-anisoles, nitro-analogs, and methyl phenyl sulfide, we can infer the following likely hazard profile for this compound.[1][2][3][4]
Inferred Hazard Profile:
-
Skin and Eye Irritation: Like many substituted benzene derivatives, this compound is likely to be a skin irritant (H315) and a serious eye irritant (H319).[1][4]
-
Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation (H335).[1]
-
Aquatic Toxicity: Organosulfur compounds can exhibit toxicity to aquatic life.
-
Hazards from Combustion: The presence of fluorine and sulfur dictates that hazardous decomposition products, such as hydrogen fluoride (HF) and sulfur oxides (SOx), will be generated upon incineration.[5][6]
This inferred profile mandates that this compound be treated as a hazardous waste, requiring disposal through a licensed professional waste disposal service.[1] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[7][8]
| Parameter | Inferred Guideline | Rationale & Source |
| Physical State | Solid or Liquid | Dependent on synthesis and purification. |
| Primary Hazards | Skin/Eye Irritant, Potential Aquatic Toxin | Based on analogous chemical structures.[1][4] |
| PPE Requirement | Nitrile Gloves, Safety Glasses/Face Shield, Lab Coat | Standard practice for handling irritants.[1] |
| Disposal Route | Licensed Hazardous Waste Contractor | Mandatory for hazardous chemical waste.[9] |
| Waste Category | Halogenated Organic Waste | Due to the fluorine content.[6] |
| Drain Disposal | Strictly Prohibited | Prevents environmental contamination and damage to plumbing.[8][10] |
| Trash Disposal | Strictly Prohibited | Prevents exposure and environmental release.[7] |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, storage, and disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions and to facilitate correct disposal.[6]
-
Action: Immediately upon generation, collect all waste containing this compound—including neat material, contaminated solvents, and solid waste (e.g., contaminated filter paper, gloves, or silica gel)—in a dedicated waste container.
-
Causality: This compound is both a halogenated (due to fluorine) and sulfur-containing organic. It must NOT be mixed with non-halogenated solvent waste.[6] The rationale is twofold:
-
Non-halogenated solvents are often reprocessed for fuel blending. The presence of fluorine would lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) upon combustion, which requires specialized incinerators with acid gas scrubbers.[6]
-
Similarly, the combustion of sulfur compounds produces sulfur oxides (SOx), which are regulated pollutants.
-
Step 2: Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Action:
-
Select a container made of a compatible material (e.g., High-Density Polyethylene (HDPE) for liquids, or a clearly marked, sealable container for solids) that is in good condition and has a secure, leak-proof lid.[9][11]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "This compound " and list any other components (e.g., "in Dichloromethane"). Provide estimated percentages of each component.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., "Irritant," "Toxic").
-
Note the accumulation start date (the date the first drop of waste enters the container).
-
-
Causality: Proper labeling is a regulatory requirement under the Resource Conservation and Recovery Act (RCRA) and ensures that all personnel, from lab staff to disposal technicians, are aware of the container's contents and associated dangers.[10] Accurate component listing is crucial for the disposal facility to select the correct incineration or treatment protocol.
Step 3: Safe Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action:
-
Keep the waste container tightly sealed except when adding waste.[11]
-
Store the container in a designated, secondary containment bin or tray to contain any potential leaks.
-
Store away from incompatible materials, particularly strong oxidizing agents.[5]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[11]
-
-
Causality: These procedures minimize the risk of spills, prevent the release of vapors into the laboratory atmosphere, and comply with standard laboratory safety and regulatory requirements.[9][11]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.
-
Action: Once the container is full or you have no further need to accumulate this waste stream, contact your EHS office to schedule a pickup. Follow their specific procedures for waste transfer.
-
Causality: Licensed disposal companies are equipped with the high-temperature incinerators and flue-gas treatment systems (e.g., scrubbers) necessary to safely destroy halogenated and sulfur-containing organic compounds while neutralizing harmful byproducts like HF and SOx.[6][11] This is the only environmentally sound and legally compliant method for disposing of this type of chemical.
Part 3: Visualizing the Disposal Workflow
To ensure clarity, the decision-making process for handling waste derived from this compound is outlined below.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive, safety-first protocol, you ensure that your critical research and development activities are matched by an unwavering commitment to safety, environmental stewardship, and regulatory compliance.
References
- Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: Benzene, 1-fluoro-4-methoxy-.
- RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
- Sigma-Aldrich. (2025, August 29). Safety Data Sheet: Methyl phenyl sulphide.
- Angene Chemical. (2025, March 12). Safety Data Sheet: 2-Fluoro-4-methoxy-1-methylbenzene.
- City University of New York (CUNY) ASRC. (2005, October 9). Material Safety Data Sheet: Anisole.
- Thermo Fisher Scientific. (2024, March 31). Safety Data Sheet: 4-Fluoro-2-methoxybenzonitrile.
- Biosynth. (2023, June 26). Safety Data Sheet: 5-Fluoro-2-methoxy-4(1H)pyrimidinone.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxybenzoic acid.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds.
- Thermo Fisher Scientific. (2014, February 28). Safety Data Sheet: 1-Fluoro-2-nitrobenzene.
- TCI Chemicals. (2025, November 10). Safety Data Sheet: 4-Fluoro-2-methoxy-5-nitroaniline.
- TCI Chemicals. (n.d.). Safety Data Sheet: 2-Fluoro-4-methoxy-1-nitrobenzene.
- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-methoxy-1-nitrobenzene.
- Sigma-Aldrich. (n.d.). 4-Fluoro-2-methoxyphenol 97%.
- Sigma-Aldrich. (n.d.). Material Safety Data Sheet: Anisole.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- King County. (2015, December 1). Laboratory Waste Management Guide.
- Carl ROTH. (n.d.). Safety Data Sheet: Anisole.
- University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved January 19, 2026, from Northwestern University Research Safety.
- Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-4-methoxy-.
- PubChem. (n.d.). 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene.
- BLD Pharm. (n.d.). 1-Fluoro-2-methoxy-4-nitrobenzene.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 7. acs.org [acs.org]
- 8. kingcounty.gov [kingcounty.gov]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ethz.ch [ethz.ch]
Navigating the Uncharted: A Guide to Safely Handling 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, novel molecules are the stepping stones to groundbreaking therapies. 4-Fluoro-2-methoxy-1-(methylsulfanyl)benzene represents one such frontier. As a senior application scientist, this guide is crafted to provide you with the essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS), we will proceed with a conservative approach, drawing parallels from structurally similar compounds, particularly thiophenol derivatives, which are known for their high toxicity. This guide is designed to be a living document, to be updated as more specific information becomes available.
Hazard Assessment: A Conservative Approach is a Safe Approach
Due to the presence of a methylsulfanyl group on the benzene ring, we must anticipate that this compound may exhibit significant toxicity. The Safety Data Sheet for Thiophenol, a related compound, indicates that it is fatal if swallowed, in contact with skin, or if inhaled, causes severe skin and eye irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Therefore, it is imperative to handle this compound with the highest degree of caution.
Assumed Hazard Profile:
-
Acute Toxicity: High. Potential to be fatal upon ingestion, dermal contact, or inhalation.
-
Skin and Eye Irritation: High. Expected to cause serious irritation and potentially severe damage.
-
Organ Toxicity: Potential for specific target organ toxicity with single or repeated exposure.
-
Flammability: While the fluoro and methoxy groups may alter the flammability, many organic solvents are flammable.[3][4] Assume it is a combustible liquid.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the assumed high toxicity, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Respiratory | A full-face, air-purifying respirator with cartridges appropriate for organic vapors and particulates is the minimum requirement. In cases of potential high exposure or spills, a positive-pressure, self-contained breathing apparatus (SCBA) is recommended.[5][6] | To prevent inhalation of potentially fatal vapors or aerosols. |
| Eyes and Face | A full-face shield in conjunction with chemical splash goggles must be worn.[5][7] | To provide maximum protection against splashes and vapors. |
| Hands | Double gloving with a chemical-resistant outer glove (e.g., Viton™ or butyl rubber) and a nitrile inner glove is mandatory. Regularly inspect gloves for any signs of degradation or contamination and change them frequently. | To prevent skin contact with a potentially fatal substance. |
| Body | A chemical-resistant suit or a combination of a lab coat and a chemical-resistant apron should be worn.[5][6] Trouser legs should be worn outside of boots. | To protect the body from splashes and contamination. |
| Feet | Chemical-resistant, steel-toed boots should be worn. | To protect against spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
All operations involving this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute.
Workflow for Handling this compound
Caption: A flowchart for the proper segregation and disposal of waste generated from handling this compound.
Key Disposal Considerations:
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing boats, and cleaning materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Sulfur-Containing Waste: Label the waste container as "Sulfur-Containing Organic Waste." Sulfur compounds can require specific disposal methods, such as incineration at high temperatures, to prevent the release of sulfur oxides into the atmosphere. [1][8]Some jurisdictions may have specific regulations for the disposal of sulfur-containing waste. [8][9]* Liquid Waste: Unused solutions and the solvents used for decontamination should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department and local regulations for specific disposal requirements.
Emergency Procedures: Be Prepared for the Unexpected
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In Case of a Spill:
-
Small Spills (within a fume hood):
-
Ensure you are wearing the appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbent material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS department.
-
Prevent entry to the contaminated area.
-
Allow only trained personnel with the appropriate PPE to clean up the spill.
-
This guide provides a framework for the safe handling of this compound. Remember, in the realm of chemical safety, caution and preparedness are your greatest assets. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
-
Thermo Fisher Scientific. (2024, April 22). Safety Data Sheet: Thiophenol. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Alberta Environment. (n.d.). Guidelines for the Disposal of Sulphur Containing Solid Waste. Retrieved from [Link]
-
Alberta Environment. (2011, September). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]
-
NorFalco. (n.d.). Protective apparel. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. epa.gov [epa.gov]
- 7. med.navy.mil [med.navy.mil]
- 8. open.alberta.ca [open.alberta.ca]
- 9. open.alberta.ca [open.alberta.ca]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
